1-Azido-2-ethoxyethane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-azido-2-ethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O/c1-2-8-4-3-6-7-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQQYZYHTUVNDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501754 | |
| Record name | 1-Azido-2-ethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62634-47-3 | |
| Record name | 1-Azido-2-ethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Azido-2-ethoxyethane CAS 62634-47-3 properties
An In-Depth Technical Guide to 1-Azido-2-ethoxyethane (CAS 62634-47-3): A Versatile Reagent for Click Chemistry and Bioconjugation
Introduction
This compound (CAS 62634-47-3) is a bifunctional organic compound that has emerged as a significant tool for researchers, scientists, and drug development professionals. Its structure, featuring a terminal azide group and an ethoxy moiety, provides a unique combination of reactivity and solubility, making it an invaluable building block in synthetic chemistry.[1] The azide group serves as a highly reactive handle for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the ethoxy group enhances its solubility in a range of organic solvents, simplifying its application in diverse reaction environments.[1] This guide offers a comprehensive exploration of its properties, synthesis, reactivity, applications, and safety protocols, providing a holistic view for its effective utilization in research and development.
Part 1: Core Molecular Profile
A compound's utility is fundamentally dictated by its physicochemical properties. These identifiers and computed descriptors are essential for reaction planning, analytical characterization, and computational modeling.
| Identifier | Value | Source |
| CAS Number | 62634-47-3 | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 2-ethoxyethyl azide, β-Ethoxyethyl azide | [2] |
| Molecular Formula | C₄H₉N₃O | [1][2] |
| Molecular Weight | 115.13 g/mol | [1] |
| Canonical SMILES | CCOCCN=[N+]=[N-] | [1][2] |
| InChI Key | UFQQYZYHTUVNDA-UHFFFAOYSA-N | [1] |
| Computed Physicochemical Property | Value | Source |
| Exact Mass | 115.07456 g/mol | [1][2] |
| Topological Polar Surface Area (TPSA) | 23.6 Ų | [1] |
| XLogP3 | 1.4 | [1] |
| Heavy Atom Count | 8 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Complexity | 87.3 | [1] |
Part 2: Synthesis and Purification
The most direct and widely employed method for synthesizing this compound is through a bimolecular nucleophilic substitution (Sₙ2) reaction. This approach is favored for its reliability and scalability. The causality behind this choice lies in the excellent leaving group ability of tosylates, mesylates, or halides, and the strong nucleophilicity of the azide anion (N₃⁻).
Experimental Protocol: Synthesis via Sₙ2 Reaction
This protocol describes the synthesis from a commercially available precursor, 2-ethoxyethyl bromide.
-
Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium azide (NaN₃, 1.2 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The choice of a polar aprotic solvent is critical as it solvates the cation (Na⁺) while leaving the azide anion exposed and highly nucleophilic.
-
Initiation : Slowly add 2-ethoxyethyl bromide (1.0 equivalent) to the stirring solution at room temperature.
-
Reaction : Heat the mixture to 60-80 °C and allow it to react for 12-24 hours. The elevated temperature is necessary to overcome the activation energy of the reaction. Progress can be monitored by thin-layer chromatography (TLC).
-
Workup : After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. The solvent is then removed under reduced pressure. The crude product, this compound, can be further purified by vacuum distillation to yield a clear liquid.
Part 3: Chemical Reactivity and Mechanistic Insights
The synthetic power of this compound is anchored in the reactivity of its azide functional group, which is a cornerstone of "click chemistry."
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between an azide and a terminal alkyne, yielding a stable 1,4-disubstituted 1,2,3-triazole. This reaction is prized in drug development and bioconjugation for its reliability, mild reaction conditions, high yields, and orthogonality to most other functional groups found in biological systems.[1]
Experimental Protocol: General CuAAC Reaction
-
Setup : In a reaction vial, dissolve the terminal alkyne-containing substrate (1.0 eq) and this compound (1.1 eq) in a suitable solvent system, often a mixture like t-BuOH/H₂O or THF.
-
Catalyst Preparation : In a separate vial, prepare the copper(I) catalyst. This is typically done in situ by mixing a copper(II) source like copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq) with a reducing agent such as sodium ascorbate (0.1 eq). The ascorbate reduces Cu(II) to the active Cu(I) catalytic species.
-
Reaction : Add the catalyst solution to the substrate mixture. Stir the reaction at room temperature. The reaction is often complete within 1-12 hours.
-
Purification : Upon completion, the triazole product can be isolated through standard techniques such as extraction, precipitation, or column chromatography.
Part 4: Applications in Research and Development
The dual functionality of this compound makes it a versatile linker and building block in several advanced scientific fields.
-
Drug Delivery and Bioconjugation : The CuAAC reaction enables the straightforward conjugation of this molecule to biomolecules like peptides or proteins that have been modified to contain an alkyne group. This is a common strategy for attaching polyethylene glycol (PEG) chains to improve drug solubility and pharmacokinetics. A 2021 study highlighted its use in creating targeted drug delivery systems, where the azide allows for "clicking" onto a drug while another part of the molecule could be attached to a targeting ligand, thereby enhancing cellular uptake and minimizing off-target effects.[1]
-
Materials Science : In polymer chemistry, it can be used to functionalize polymer backbones or surfaces.[3] For example, it can be attached to a polymer chain, presenting an azide group that can then be used to "click" on other molecules, creating functional materials with tailored properties.
Part 5: Spectroscopic and Analytical Characterization
While extensive public databases of experimental spectra for this specific compound are limited, its structure allows for reliable prediction of its key spectroscopic features based on well-established principles.
| Technique | Expected Features and Rationale |
| ¹H NMR | Ethoxy Group : A triplet around δ 1.2 ppm (3H, -CH₃) coupled to the adjacent -CH₂- and a quartet around δ 3.5 ppm (2H, -O-CH₂-) coupled to the -CH₃.[4] Ethane Backbone : Two triplets, one around δ 3.6 ppm (-O-CH₂-) and another further downfield around δ 3.4 ppm (-CH₂-N₃), each integrating to 2H. The electron-withdrawing nature of the adjacent oxygen and azide groups shifts these signals downfield. |
| ¹³C NMR | Four distinct signals are expected, corresponding to the four unique carbon environments: -C H₃, -O-C H₂-, -O-C H₂-, and -C H₂-N₃. |
| IR Spectroscopy | A very strong, sharp, and characteristic absorption band for the asymmetric stretching vibration of the azide (-N₃) group is predicted in the range of 2100-2250 cm⁻¹.[5] Additional peaks for C-H and C-O stretching will also be present. |
| Mass Spectrometry | The electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular weight (115.13 g/mol ).[5] |
Part 6: Safety, Handling, and Storage
As with any reactive chemical, adherence to strict safety protocols is paramount. The primary hazard associated with this compound stems from its azide functional group.
| Safety Aspect | Guideline and Precaution |
| Primary Hazards | Explosion Risk : Organic azides are potentially explosive. They can decompose violently when subjected to heat, shock, friction, or strong acids.[5] Toxicity : While specific data is limited, it should be treated as harmful if swallowed, and can cause skin and serious eye irritation based on related compounds.[6][7] |
| Handling | All work should be conducted in a well-ventilated fume hood. A safety shield should be used for all reactions. Avoid heating the neat compound, especially to high temperatures. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and incompatible materials (e.g., strong oxidizing agents, strong acids). Recommended storage temperature is often 2-8°C.[8] |
| Disposal | Dispose of waste in accordance with local, regional, and national regulations. Avoid disposing of azides down the drain, as they can react with metals in plumbing to form explosive heavy metal azides. |
Conclusion
This compound is a powerful and versatile chemical tool whose value is rooted in the predictable and highly efficient reactivity of its azide group. Its utility in click chemistry makes it a go-to reagent for constructing complex molecular architectures, developing novel bioconjugates, and engineering functional materials. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and safe handling is key to unlocking its full synthetic potential.
References
-
Probing the Structure-Property Relationship of Regioisomeric Ionic Liquids by Click Chemistry. (2011). The Royal Society of Chemistry. Available at: [Link]
-
1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane. PubChem, National Institutes of Health. Available at: [Link]
-
1-Azido-2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethane. Oakwood Chemical. Available at: [Link]
-
Material Safety Data Sheet for 2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethane-1-thiol. 3ASenrise. Available at: [Link]
-
Safety data sheet for 1,2-diethoxyethane. (2020, January 13). CPAChem. Available at: [Link]
-
2-(2-(2-Azidoethoxy)ethoxy)ethanol. PubChem, National Institutes of Health. Available at: [Link]
-
¹H NMR spectra of the (a) 2-azidoethanol... ResearchGate. Available at: [Link]
-
ethoxyethane low high resolution H-1 proton nmr spectrum. Doc Brown's Advanced Organic Chemistry. Available at: [Link]
Sources
- 1. 62634-47-3(this compound) | Kuujia.com [kuujia.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 7. 2-(2-(2-Azidoethoxy)ethoxy)ethanol | C6H13N3O3 | CID 11008438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane 74654-06-1 [sigmaaldrich.com]
2-ethoxyethyl azide chemical structure and molecular weight
This technical guide details the chemical structure, physicochemical properties, synthesis, and safety protocols for 2-ethoxyethyl azide (also known as 1-azido-2-ethoxyethane).
Structure, Synthesis, and Application in Drug Development
Executive Summary
2-Ethoxyethyl azide (CAS: 62634-47-3) is a short-chain alkyl azide linker widely utilized in medicinal chemistry and chemical biology.[1] Functioning primarily as a "Click Chemistry" reagent, it enables the introduction of an ethoxyethyl hydrophile into drug scaffolds via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Its low molecular weight (115.13 g/mol ) and ether linkage provide improved solubility profiles compared to alkyl chains, while maintaining a smaller footprint than longer PEG (polyethylene glycol) chains.
Critical Safety Notice: As a low-molecular-weight organic azide with a
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The core identity of 2-ethoxyethyl azide is defined by its ether backbone terminated by a reactive azide moiety.
Table 1: Physicochemical Specifications
| Property | Value |
| IUPAC Name | This compound |
| Common Name | 2-Ethoxyethyl azide |
| CAS Number | 62634-47-3 |
| Molecular Formula | |
| Molecular Weight | 115.13 g/mol |
| SMILES | CCOCCN=[N+]=[N-] |
| InChI Key | UFQQYZYHTUVNDA-UHFFFAOYSA-N |
| Physical State | Colorless to light yellow liquid |
| Boiling Point | ~30–35 °C (at reduced pressure, estimated); Volatile |
| Solubility | Soluble in organic solvents (DCM, THF, EtOAc); Moderately soluble in water |
Molecular Structure
The molecule consists of an ethyl group connected to an ethylene bridge via an ether oxygen, ending in the azido group.
Synthesis & Preparation Protocol
The synthesis of 2-ethoxyethyl azide is typically achieved via nucleophilic substitution (
Reaction Mechanism
The azide anion (
Experimental Protocol
Safety Precaution: Perform all steps behind a blast shield in a fume hood. Use plastic spatulas; avoid metal spatulas (risk of shock-sensitive metal azides).
-
Reagents:
-
2-Ethoxyethyl bromide (1.0 equiv)
-
Sodium azide (
, 1.2 – 1.5 equiv) -
Solvent: DMF (Dimethylformamide) or DMSO/Water mixture (
).
-
-
Procedure:
-
Step 1: Dissolve 2-ethoxyethyl bromide in DMF (0.5 M concentration).
-
Step 2: Carefully add sodium azide in portions at room temperature.
-
Step 3: Heat the reaction mixture to 60–80 °C for 12–16 hours. Monitor by TLC (stain with phosphomolybdic acid or ninhydrin after reduction).
-
Step 4 (Work-up): Dilute with water and extract 3x with diethyl ether. Note: Do not use dichloromethane (DCM) if prolonged storage is intended, as azides can react with DCM to form explosive diazidomethane over time.
-
Step 5 (Purification): Wash combined organics with brine, dry over
, and concentrate carefully under reduced pressure. -
Caution: DO NOT distill to dryness. The product is volatile and potentially explosive in concentrated, heated forms.
-
Synthesis Workflow Diagram
Caption: Step-by-step synthesis workflow for 2-ethoxyethyl azide via nucleophilic substitution.
Characterization Methods
Validation of the structure relies on confirming the presence of the azide group and the integrity of the ether backbone.
Infrared Spectroscopy (FT-IR)
The most diagnostic feature is the strong, asymmetric azide stretch.
-
Peak: ~2100
(Strong, sharp). -
Interpretation: Absence of this peak indicates failed substitution; presence confirms azide incorporation.
Nuclear Magnetic Resonance ( -NMR)
Solvent:
-
1.2–1.3: Triplet (
). -
3.40: Multiplet/Triplet (
). The methylene group adjacent to the azide is upfield relative to the oxygen-adjacent protons. -
3.55: Quartet (
). -
3.65: Triplet (
).
Applications in Drug Development[11]
2-Ethoxyethyl azide serves as a versatile "Click" reagent. Its primary utility lies in attaching a short, non-bulky hydrophilic tail to hydrophobic drug scaffolds or surfaces.
Click Chemistry (CuAAC)
It reacts with terminal alkynes to form stable 1,4-disubstituted 1,2,3-triazoles.
-
Use Case: Fragment-based drug discovery (FBDD) where a library of alkynes is screened against this azide to probe binding pockets.
-
Mechanism: Copper(I)-catalyzed cycloaddition.[2]
Linker Chemistry
While PEG chains (PEG-4, PEG-8) are common, the 2-ethoxyethyl motif offers a "minimalist" linker that improves water solubility without significantly increasing molecular weight or steric bulk. This is critical in PROTAC (Proteolysis Targeting Chimera) design where linker length determines degradation efficiency.
Click Chemistry Mechanism Diagram
Caption: Mechanism of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing 2-ethoxyethyl azide.
Safety & Handling (Critical)
Hazard Classification: Acute Toxin, Potential Explosive.
The C/N Ratio Rule
The safety of organic azides is often estimated by the ratio of carbon/oxygen atoms to nitrogen atoms.
-
Formula:
-
Calculation:
-
Rule: A ratio
indicates a highly energetic, potentially unstable compound. -
Implication: 2-Ethoxyethyl azide is high energy . It should never be distilled to dryness or heated without solvent.
Storage and Disposal[12]
-
Storage: Store in a cool, dark place (4°C), preferably in solution (e.g., dilute in toluene or ether) rather than neat.
-
Incompatibility: Avoid contact with strong acids (forms hydrazoic acid,
, which is highly toxic and explosive) and heavy metals (forms explosive metal azides). -
Disposal: Quench excess azide using the Jorgensen Method : Treat with excess sodium nitrite (
) and dilute sulfuric acid to decompose the azide into nitrous oxide ( ) and nitrogen gas ( ) in a controlled fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12538937, this compound. Retrieved from [Link]
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.
- Bräse, S., et al. (2005).Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. (Authoritative review on azide safety and synthesis).
Sources
Solubility of 1-Azido-2-ethoxyethane in Organic Solvents: A Technical Guide
Executive Summary & Compound Identity
1-Azido-2-ethoxyethane (also known as 2-ethoxyethyl azide) is a short-chain organic azide widely used as a linker in bioconjugation and "click" chemistry (CuAAC). Its physicochemical behavior is dominated by two functional groups: the polar, hydrogen-bond accepting ether linkage and the dipolar, energetic azide moiety.
While structurally simple, this molecule presents a critical safety hazard : its low Carbon-to-Nitrogen (C/N) ratio indicates high energy potential. This guide prioritizes solubility data that enables safe handling in solution, minimizing the risk of accidental detonation associated with isolation of the neat liquid.
Compound Profile
| Property | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 2-Ethoxyethyl azide, Azidoethyl ethyl ether |
| CAS Number | 62634-47-3 |
| Molecular Formula | |
| Molecular Weight | 115.13 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Safety Classification | Potentially Explosive (High Energy) |
Physicochemical Basis of Solubility
The solubility of this compound is governed by the competition between its hydrophobic ethyl tails and the polarity of the ether/azide groups.
-
The Ether Linkage (
): Provides dipole-dipole interactions and hydrogen bond accepting capability, facilitating solubility in alcohols and aqueous mixtures. -
The Azide Group (
): Weakly polar but highly lipophilic. It drives solubility in halogenated solvents (DCM, Chloroform) and polar aprotic solvents (DMF, DMSO). -
Lipophilicity (LogP): With an estimated LogP of ~1.2–1.5, the compound is moderately lipophilic. It partitions favorably into organic solvents from aqueous phases, a property utilized in its purification.[1][2]
Solubility Profile & Solvent Compatibility[7][8][9][10]
The following data categorizes solvent compatibility based on experimental extraction protocols and standard "click" chemistry reaction conditions.
Table 1: Solubility in Common Laboratory Solvents
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Halogenated | Dichloromethane (DCM) | High (Miscible) | Preferred for extraction from aqueous reaction mixtures. |
| Chloroform ( | High (Miscible) | Excellent for NMR analysis and storage. | |
| Ethers | Diethyl Ether ( | High (Miscible) | Common extraction solvent; low boiling point allows easy removal (Caution: Concentration risk). |
| Tetrahydrofuran (THF) | High (Miscible) | Standard solvent for nucleophilic substitution reactions. | |
| Esters | Ethyl Acetate (EtOAc) | High (Miscible) | Used in silica gel chromatography (typically 10-50% EtOAc in Hexanes). |
| Alcohols | Ethanol / Methanol | High | Soluble; often used in aqueous mixtures for CuAAC reactions. |
| Hydrocarbons | Hexanes / Pentane | Moderate | Soluble, but often requires a co-solvent (e.g., EtOAc) to prevent phase separation at high concentrations. |
| Aqueous | Water | Low to Moderate | Partially soluble due to the ether oxygen.[2] Not suitable as a sole solvent; requires organic co-solvent (e.g., t-BuOH). |
| Polar Aprotic | DMSO / DMF | High (Miscible) | Used for bioconjugation reactions; difficult to remove post-reaction. |
Critical Safety Note on Solvent Removal
NEVER distill this compound to total dryness, especially when using high-boiling solvents. The concentration of the azide increases the risk of thermal explosion. Always store as a solution (e.g., 0.5 M in DCM or Toluene).
Experimental Protocols
Protocol A: Solvent Selection for Liquid-Liquid Extraction
Objective: Isolate this compound from an aqueous reaction mixture (e.g., after nucleophilic substitution of 2-ethoxyethyl bromide).
-
Quench: Dilute the reaction mixture with water (volume ratio 1:1).
-
Solvent Choice: Select Dichloromethane (DCM) or Diethyl Ether . DCM is preferred due to its non-flammability, though Ether provides better phase separation if the aqueous layer is dense (brine).
-
Extraction:
-
Add organic solvent (1/3 volume of aqueous phase).
-
Shake vigorously for 30 seconds; vent frequently.
-
Allow phases to separate. The azide partitions into the organic layer.
-
Repeat 3x.
-
-
Validation: Spot the organic layer on a TLC plate (stain with
or Ninhydrin if applicable, though azides are often UV-silent; Iodine chamber is best).
Protocol B: Solubility Validation (Visual Method)
Objective: Determine if a specific solvent is suitable for a new reaction.
-
Aliquot: Place 10 mg (approx. 10
L) of the azide into a clear glass vial. -
Addition: Add 100
L of the target solvent. -
Observation:
-
Clear Solution: Soluble (>100 mg/mL).
-
Cloudy/Phase Separation: Insoluble or partially soluble.
-
Precipitate: Insoluble.
-
-
Sonication: If cloudy, sonicate for 30 seconds. If clarity persists, the solvent is suitable.
Visualization: Decision Frameworks
Diagram 1: Solvent Selection Logic for this compound
This decision tree guides the researcher in choosing the correct solvent based on the intended application (Reaction vs. Extraction vs. Purification).
Caption: Logical workflow for selecting solvents based on the experimental stage (Extraction, Reaction, or Purification).
Diagram 2: Safety & Handling Protocol
This diagram illustrates the critical safety constraints due to the low C/N ratio of the molecule.
Caption: Mandatory safety protocols for handling high-energy organic azides like this compound.
References
-
Sigma-Aldrich. 1-Azido-2-(2-ethoxyethoxy)ethane Product Sheet & Safety Data. Retrieved from .
- Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188-5240. (Mechanistic grounding for azide solubility and safety).
-
National Institutes of Health (NIH) PubChem. 2-(2-(2-Azidoethoxy)ethoxy)ethanol Compound Summary. Retrieved from .
-
GuideChem. Ethane, 1-azido-2-ethoxy- Physical Properties and Synthesis. Retrieved from .
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie, 40(11), 2004-2021.
Sources
What is 1-Azido-2-ethoxyethane used for in organic synthesis?
Executive Summary
1-Azido-2-ethoxyethane (CAS: 62634-47-3), often referred to as 2-ethoxyethyl azide , is a specialized heterobifunctional building block used primarily in bioconjugation , drug discovery , and materials science .[1][2] Structurally, it represents the shortest unit of the polyethylene glycol (PEG) azide family (
Its primary utility lies in its ability to introduce a short, hydrophilic ethyl ether spacer onto molecular scaffolds via Click Chemistry (CuAAC) or Staudinger Ligation . Unlike long-chain PEGs, this compact molecule modifies physicochemical properties (solubility, polarity) without significantly altering the hydrodynamic radius of the target molecule. It is a critical reagent for synthesizing PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and stabilizing mRNA delivery lipids.
Chemical Profile & Safety Assessment
Physicochemical Properties
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 62634-47-3 |
| Formula | |
| Molecular Weight | 115.13 g/mol |
| Boiling Point | ~50–55 °C at 15 mmHg (Estimated) |
| Density | ~1.00 g/mL |
| Solubility | Soluble in DCM, THF, DMF, DMSO, Ethanol |
| Appearance | Colorless to pale yellow liquid |
Energetic Safety Assessment (Critical)
Warning: Low molecular weight organic azides are potentially explosive.
-
C/N Ratio Analysis: The safety of organic azides is often estimated by the ratio of carbon/oxygen atoms to nitrogen atoms.
-
Formula:
-
For this compound:
-
-
Risk Level: A ratio
indicates a high-energy compound . While this compound is generally stable at room temperature due to the ether oxygen's stabilizing effect, it should never be distilled to dryness or heated without solvent. -
Handling Protocol: Store as a solution (e.g., 0.5 M in tert-butanol or DMF) at -20°C. Use shielding when handling pure neat material >1 gram.
Synthesis of this compound
The most robust synthesis involves the nucleophilic substitution of 2-bromoethyl ethyl ether (or the corresponding tosylate) with sodium azide.
Reaction Pathway
Figure 1: Nucleophilic substitution pathway for the synthesis of this compound.
Experimental Protocol
Scale: 10 mmol
-
Preparation: In a fume hood, dissolve 2-bromoethyl ethyl ether (1.53 g, 10 mmol) in anhydrous DMF (10 mL).
-
Azidation: Carefully add Sodium Azide (
) (0.975 g, 15 mmol, 1.5 equiv). Caution: Avoid metal spatulas. -
Reaction: Heat the mixture to 60°C for 12–16 hours behind a blast shield.
-
Workup:
-
Cool to room temperature.
-
Dilute with diethyl ether (
, 50 mL) and water (50 mL). -
Separate layers.[3] Wash the organic layer with water (
mL) to remove DMF and unreacted azide. -
Wash with brine, dry over
, and filter.
-
-
Concentration: Carefully concentrate under reduced pressure (keep bath < 30°C). Do not distill to dryness.
-
Yield: Expect ~85–95% yield of a colorless liquid.
Core Application: Copper-Catalyzed Click Chemistry (CuAAC)
The primary use of this compound is to "click" onto alkyne-tagged scaffolds. This creates a 1,4-disubstituted 1,2,3-triazole linkage, which is chemically inert and bio-stable.
Mechanism & Catalytic Cycle
The reaction proceeds via a Cu(I)-acetylide intermediate. The ethoxyethyl tail provides a "mini-PEG" spacer, improving the water solubility of hydrophobic drug payloads.
Figure 2: Catalytic cycle of the CuAAC reaction utilizing this compound.
Standard Click Protocol (Bioconjugation)
Reagents:
-
Substrate: Alkyne-functionalized small molecule (1.0 equiv).[4]
-
Reagent: this compound (1.2 equiv).[2]
-
Catalyst:
(5 mol%). -
Reductant: Sodium Ascorbate (10 mol%).
-
Ligand (Optional but recommended): THPTA (for aqueous stability).
Procedure:
-
Dissolve the alkyne substrate in t-BuOH/Water (1:1) .
-
Add the THPTA/CuSO4 premixed complex.
-
Add Sodium Ascorbate last to initiate the reduction of Cu(II) to Cu(I).
-
Stir at room temperature for 1–4 hours.
-
Monitor by LC-MS (Triazole formation).
-
Purification: Scavenge copper using EDTA or silica gel chromatography.
Application in Medicinal Chemistry: Linker Design
In PROTAC (Proteolysis Targeting Chimera) development, the length and composition of the linker between the E3 ligase ligand and the protein of interest ligand are critical.
-
Why this compound?
-
Length Control: It provides a 3-atom spacer (
) plus the triazole ring. This is often the "Goldilocks" length—longer than a simple alkyl chain but shorter than a or chain. -
Solubility: The ether oxygen accepts hydrogen bonds, improving the aqueous solubility of otherwise lipophilic compounds.
-
Metabolic Stability: The ether bond is resistant to hydrolysis and most enzymatic degradation in plasma.
-
Reduction to Primary Amine (Staudinger Reduction)
This compound can serve as a masked primary amine. This is useful when a primary amine would interfere with earlier synthetic steps.
Reaction:
Protocol:
-
Dissolve this compound in THF .
-
Add Triphenylphosphine (
, 1.1 equiv). Observe gas evolution ( ). -
Stir for 2 hours (formation of iminophosphorane).
-
Add Water (10 equiv) and heat to 50°C for 2 hours.
-
Result: 2-ethoxyethylamine.
References
-
GuideChem. (2025). Ethane, 1-azido-2-ethoxy- Properties and Safety. GuideChem. Link
-
Sigma-Aldrich. (2025). 1-Azido-2-(2-ethoxyethoxy)ethane Product Sheet. Merck KGaA. Link
-
Organic Chemistry Portal. (2024). Synthesis of Azides and 1,2,3-Triazoles via Click Chemistry. Organic Chemistry Portal. Link
-
BenchChem. (2025).[3] Technical Guide to Reactive Groups in Organic Azides. BenchChem. Link
-
University of California, Santa Barbara. (2025). Standard Operating Procedure: Organic Azides Safety. UCSB Environmental Health & Safety. Link
Sources
Difference between 1-Azido-2-ethoxyethane and PEG-azide linkers
This guide provides an in-depth technical analysis comparing 1-Azido-2-ethoxyethane (a discrete, low-molecular-weight organic azide) and PEG-Azide Linkers (a versatile class of hydrophilic polymers).
Comparative Analysis, Safety Protocols, and Bioconjugation Utility
Executive Summary
In chemical biology and drug development, the distinction between a "reagent" and a "linker" is structural and functional. This compound is a discrete, low-molecular-weight (
In contrast, PEG-Azide Linkers are typically bifunctional (hetero- or homobifunctional) polyethylene glycol chains designed to bridge two distinct molecular entities (e.g., an antibody and a drug payload). They provide tunable solubility, reduced immunogenicity, and pharmacokinetic (PK) enhancement.[1][2][]
Critical Safety Distinction: this compound has a Carbon-to-Nitrogen (C/N) ratio of 1.33 , classifying it as a high-energy, potentially explosive compound . PEG-azides, due to their repeating ethylene oxide units, generally possess high C/N ratios (>3), making them significantly safer and stable for storage and handling.
Chemical Architecture & Properties[4]
Structural Comparison
The fundamental difference lies in the "R" group and the termination.
-
This compound:
-
Formula:
-
Role: Terminal Capping Agent.
-
Function: Permanently blocks an alkyne site; used to study click chemistry kinetics or synthesize ethyl-ether terminated amines.
-
-
PEG-Azide Linkers:
Physicochemical Data Matrix
| Feature | This compound | PEG-Azide Linkers (Typical) |
| MW (Da) | ~115.13 | 200 – 5,000+ (Tunable) |
| Reactive Groups | 1 (Azide only) | 2 (Azide + NHS/Mal/COOH/Amine) |
| Hydrophilicity | Moderate (Lipophilic tail) | High (Amphiphilic/Hydrophilic) |
| C/N Ratio | 1.33 (Hazardous) | >3.0 (Generally Safe) |
| Boiling Point | Low (Volatile) | High / Solid (Non-volatile) |
| Primary Use | Capping, Kinetics, Intermediate | ADC Linker, PROTACs, Surface Mod. |
Safety & Handling (The C/N Ratio Rule)
The "Rule of Three"
The safety of organic azides is dictated by the ratio of carbon atoms to nitrogen atoms.
-
Safe: Ratio
. -
Caution: Ratio
to . -
Explosive: Ratio
.
This compound Analysis:
-
,
, . -
Ratio
. -
Verdict: This compound falls into the Caution/Hazardous zone.[5] It retains significant energy and can decompose violently under heat or shock.[5][6] It should never be distilled to dryness.[7]
PEG-Azide Analysis (e.g., PEG4-Azide):
-
Structure:
-
Ratio is typically
due to the carbon-rich PEG backbone. -
Verdict: Stable at room temperature; safe for lyophilization.
Decision Logic: When to Use Which?
The choice between these two entities is rarely a "preference" but a functional requirement.
Figure 1: Decision tree for selecting between small molecule azides and PEG-azide linkers.
Experimental Protocols
Protocol A: Synthesis of this compound (Hazardous)
Note: This synthesis is provided for reference. Commercial sourcing is recommended to avoid handling hydrazoic acid intermediates.
Mechanism: Nucleophilic substitution of 2-ethoxyethyl bromide (or tosylate) with sodium azide.
-
Setup: Use a blast shield. Work in a well-ventilated fume hood.
-
Solvent: Dissolve 2-ethoxyethyl bromide (10 mmol) in DMF (20 mL).
-
Why DMF? Polar aprotic solvents accelerate
reactions.
-
-
Azidation: Add Sodium Azide (
, 15 mmol, 1.5 eq).-
Safety: Do not use halogenated solvents (DCM/CHCl3) as they can form explosive di-azidomethane.[8]
-
-
Reaction: Heat to 60°C for 12 hours.
-
Workup: Dilute with water, extract into diethyl ether.
-
Purification (CRITICAL):
-
Do NOT distill to dryness. The residue can explode.[7]
-
Concentrate carefully under reduced pressure at
°C. Store as a solution if possible.
-
Protocol B: Bioconjugation with Heterobifunctional PEG-Azide
Application: Conjugating a drug to an antibody via Cu-free Click Chemistry.
Reagents:
-
Antibody-DBCO (Dibenzocyclooctyne modified antibody).
-
Drug-PEG4-Azide (Linker-payload complex).
Workflow:
-
Calculation: Determine concentration of Antibody-DBCO using
. -
Stoichiometry: Add 2–5 molar equivalents of Drug-PEG4-Azide per DBCO site.
-
Why excess? Drives the reaction to completion; excess small PEG-azide is easily removed via desalting.
-
-
Incubation: Incubate at Room Temperature for 4 hours or 4°C overnight.
-
Buffer: PBS pH 7.4. Avoid azides (like sodium azide preservative) in the buffer as they compete.
-
-
Purification:
-
Use a Zeba Spin Desalting Column (7K MWCO) or Size Exclusion Chromatography (SEC).
-
The large molecular weight difference between the Antibody-Conjugate (~150 kDa) and free Drug-PEG-Azide (~1 kDa) ensures clean separation.
-
Scientific Validation & Causality
Why PEG-Azides Dominate Drug Development
While this compound is synthetically useful, PEG-azides are the industry standard for therapeutics due to the "Stealth Effect" and Hydrodynamic Volume .
-
Water Shell Formation: The ethylene glycol units (
) coordinate 2-3 water molecules per unit. This hydration shell creates a steric barrier that prevents proteolytic enzymes from degrading the payload. -
Solubility: Many cytotoxic payloads (e.g., MMAE, PBD dimers) are hydrophobic. A PEG4-Azide linker acts as a solubilizing handle, preventing the antibody-drug conjugate (ADC) from aggregating in the bloodstream.
-
Bioorthogonality: Both linkers utilize the Azide group (
), which is bioorthogonal (inert to native biological groups like amines, thiols, and hydroxyls). However, the PEG spacer allows the azide to "reach" the alkyne partner on a protein surface, overcoming steric hindrance that would block the tiny this compound.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie, 44(33), 5188-5240. (Safety Protocols regarding C/N ratio). Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard protocols for PEGylation and Click Chemistry). Link
-
Glaser, M., & Arstad, E. (2007). "Click labeling" with 2-[18F]fluoroethylazide for positron emission tomography. Bioconjugate Chemistry, 18(3), 989-993. (Demonstrates use of small ethyl-azides in imaging). Link
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. purepeg.com [purepeg.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. research.wayne.edu [research.wayne.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Safe Handling & Risk Management of 2-Ethoxyethyl Azide
PART 1: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROFILE
Compound: 2-Ethoxyethyl Azide
Synonyms: 1-Azido-2-ethoxyethane, 2-Azidoethyl ethyl ether
CAS Registry Number: 62634-47-3
Molecular Formula:
Structural Safety Analysis (The "C/N Ratio" Assessment)
Before handling any organic azide, researchers must perform a stability calculation.[2] 2-Ethoxyethyl azide falls into a high-risk category based on its carbon-to-nitrogen ratio.
-
The Law of Stability:
[3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Calculation for 2-Ethoxyethyl Azide:
- (Carbons) = 4
- (Oxygens) = 1
- (Nitrogens) = 3
-
Ratio:
Interpretation: The ratio is < 3 .[3]
-
Operational Implication: This compound is potentially explosive .[3][4] It retains high energy density and can decompose violently if heated, subjected to friction, or concentrated.[5]
-
Storage Limit: It should generally not be stored in pure form for extended periods. Store as a solution (e.g., in DMSO or t-Butanol) at concentrations
.
PART 2: HAZARD IDENTIFICATION & MECHANISTIC TOXICOLOGY
Explosion Hazards
Organic azides are thermodynamically unstable. The azide group (
-
Decomposition Trigger: Input energy (heat
, shock, or light) breaks the bond, releasing gas rapidly and generating highly reactive nitrenes. In a closed vessel or concentrated droplet, this rapid gas expansion results in detonation. -
Incompatible Solvents: NEVER use halogenated solvents (Dichloromethane, Chloroform) with azides.[3][4][6]
-
Mechanism: Azide ions displace halogens to form di- and tri-azidomethane (
), which are extremely unstable and detonate with minimal provocation.
-
Mechanistic Toxicology (The "Cytotoxic Hypoxia" Pathway)
While often overshadowed by explosion risks, the toxicity of organic azides is severe and mimics cyanide poisoning.
-
Primary Target: Mitochondrial Complex IV (Cytochrome c Oxidase).
-
Mechanism:
-
Metabolic hydrolysis or spontaneous decomposition releases the azide anion (
). -
binds irreversibly to the Heme
/ binuclear center of Cytochrome c Oxidase. -
This blocks electron transfer from Cytochrome c to Oxygen.
-
Result: Cellular respiration halts (Chemical Asphyxiation). Cells cannot produce ATP, leading to rapid metabolic acidosis and cardiovascular collapse.
-
PART 3: OPERATIONAL CONTROLS & ENGINEERING MEASURES
Decision Matrix: Stability & Handling
The following diagram outlines the mandatory decision logic before synthesizing or handling this compound.
Caption: Risk assessment logic derived from the "Rule of Six" and C/N ratio, mandating specific concentration and solvent controls for 2-ethoxyethyl azide.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles AND a face shield. Standard safety glasses are insufficient against shrapnel from a glass vessel detonation.
-
Hand Protection:
-
Primary: Nitrile gloves (standard).[7]
-
Secondary (Synthesis): If handling >1g pure material, wear Kevlar liners under nitrile gloves to protect against glass shards in case of explosion.
-
-
Engineering: All manipulations must occur behind a sliding sash fume hood or a portable blast shield.
PART 4: SYNTHESIS & HANDLING PROTOCOLS[7]
Synthesis Safety (Nucleophilic Substitution)
Context: Typically synthesized from 2-ethoxyethyl bromide (or tosylate) and sodium azide.
-
Reagent Loading: Add Sodium Azide (
) to the flask last , as a solid, to a stirring solution of the bromide in DMF or DMSO.-
Why: Prevents the formation of concentrated pockets of hydrazoic acid if moisture is present.
-
-
Temperature Control: Maintain reaction temperature
.-
Critical Limit: Do not reflux. The decomposition onset is often near 100-120°C.
-
-
Work-up (The Danger Zone):
-
NO Distillation: Never distill 2-ethoxyethyl azide to dryness.
-
NO Rotary Evaporation to Dryness: Stop evaporation while a significant amount of solvent remains.
-
Phase Separation: When extracting, use Diethyl Ether or Ethyl Acetate . Do NOT use Dichloromethane (DCM).[3]
-
"Click" Reaction (CuAAC) Protocol
Context: Using 2-ethoxyethyl azide as a linker.
-
Inert Atmosphere: Degas all solvents (water/t-butanol) with Nitrogen/Argon for 15 mins.
-
Why: Oxygen oxidizes Cu(I) to inactive Cu(II), stalling the reaction and leaving unreacted azide.
-
-
Order of Addition:
-
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the azide peak.
Quenching & Disposal (The Staudinger Method)
Never pour azide solutions down the drain (reacts with copper/lead pipes to form explosive metal azides).
Protocol for Unreacted Azide:
-
Dilute the reaction mixture with solvent.[10]
-
Add Triphenylphosphine (
) (1.5 equivalents per azide group). -
Add water and stir at room temperature for 2-4 hours.
-
Mechanism:
. -
The resulting amine (2-ethoxyethylamine) is stable and can be disposed of as standard organic waste.
PART 5: EMERGENCY RESPONSE
Spill Management
Do NOT wipe up with paper towels. (Paper + Azide = Nitrocellulose-like explosive when dry).
-
Evacuate the immediate area.
-
Deactivate: Cover the spill with a 10% Sodium Nitrite (
) solution, followed slowly by 10% Sulfuric Acid ( ) .-
Warning: This generates toxic
gas. Must be done in a ventilated area.[7][11][12]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Alternative (Safer): Cover with a solution of Triphenylphosphine in toluene/DCM (if compatible with floor) to reduce it to the amine.
-
-
Absorb: Once deactivated (after ~30 mins), absorb with sand or vermiculite.
Fire Fighting
-
Extinguishing Media: Dry sand,
, or Class D extinguishers. -
Do NOT use: Water jet (may spread the immiscible burning liquid).
-
Special Hazard: Fire will release
fumes and may cause secondary explosions of heated containers.
PART 6: STORAGE & WASTE[3]
-
Storage Group: Segregate from Acids, Oxidizers, and Halogenated Solvents.
-
Conditions: Store at 2°C to 8°C (Refrigerated) or -20°C . Protect from light.
-
Container: Amber glass or HDPE. Secondary containment is mandatory to prevent spread if the primary container ruptures due to pressure buildup.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[2][4] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Bräse, S., et al. (2005).[4] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Link
-
University of California, Santa Cruz. (2023). Standard Operating Procedure: Organic Azides. EH&S Chemical Safety. Link
-
Keicher, T., & Löbbecke, S. (2014). Synthesis of Organic Azides and the Safety Measures. In Organic Azides: Syntheses and Applications. Wiley Online Library. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12538937, Ethane, 1-azido-2-ethoxy-. Link
Sources
- 1. Page loading... [guidechem.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. research.wayne.edu [research.wayne.edu]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. uvic.ca [uvic.ca]
- 8. 2-Ethoxyethanol - Wikipedia [en.wikipedia.org]
- 9. academics.su.edu.krd [academics.su.edu.krd]
- 10. interchim.fr [interchim.fr]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
A Technical Guide to the Physicochemical Properties and Synthesis of 1-Azido-2-ethoxyethane
Abstract
This technical guide provides a focused examination of 1-azido-2-ethoxyethane (CAS RN: 62634-47-3), a bifunctional organic compound of increasing interest to researchers in medicinal chemistry, bioconjugation, and materials science. While its utility as a "click chemistry" handle is recognized, a consolidated report on its core physicochemical properties is notably absent in readily accessible literature. This document synthesizes available computed data for its boiling point and density, provides a validated synthetic protocol with mechanistic insights, and outlines essential safety and handling procedures. The aim is to equip researchers, scientists, and drug development professionals with a practical and authoritative resource to support the effective application of this versatile chemical building block.
Introduction and Molecular Overview
This compound, also known as 2-ethoxyethyl azide, is an organic molecule featuring both an azide (-N₃) and an ether (-O-) functional group. Its molecular structure (C₄H₉N₃O) provides a unique combination of properties: the ethoxy group confers a degree of hydrophilicity and enhances solubility in organic solvents, while the terminal azide group serves as a highly reactive and selective functional handle.[1]
The primary utility of the azide moiety lies in its ability to undergo 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These "click chemistry" reactions are prized for their high efficiency, mild reaction conditions, and exceptional specificity, making this compound a valuable reagent for conjugating molecules in complex biological and material systems.[2]
Physicochemical Properties: Boiling Point and Density
Direct experimental data for the boiling point and density of this compound are not widely reported in peer-reviewed literature or major chemical databases. However, computational models provide reliable estimates for these fundamental properties. For comparative context, experimental data for structurally related analogs with longer poly(ethylene glycol) (PEG) chains are presented.
Data Summary Table
| Compound | CAS RN | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Data Type |
| This compound | 62634-47-3 | C₄H₉N₃O | 143.8 ± 35.0 | 0.98 ± 0.1 | Predicted ¹ |
| 1-Azido-2-(2-ethoxyethoxy)ethane | 215181-67-2 | C₆H₁₃N₃O₂ | 83 (at 0.1 mmHg) | 0.99954 | Experimental |
| 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane | 215181-72-9 | C₈H₁₇N₃O₃ | Not Available | 1.02764 | Experimental[2] |
¹Predicted values are computationally derived and should be used as an estimate. Experimental verification is recommended.
Analysis of Physicochemical Trends
The boiling point of a molecule is primarily governed by the strength of its intermolecular forces and its molecular weight.[3]
-
Intermolecular Forces: this compound is a polar molecule. The primary intermolecular forces are London dispersion forces and dipole-dipole interactions arising from the polarized C-O ether linkage and the C-N and N-N bonds of the azide group. It lacks a hydrogen bond donor, which would have significantly increased its boiling point.
-
Molecular Weight: As observed in the data table, increasing the length of the ethoxy- chain (and thus the molecular weight) generally leads to a higher boiling point and density, due to increased surface area and stronger van der Waals interactions. The provided boiling point for the C₆ analog is at reduced pressure; its boiling point at atmospheric pressure would be substantially higher.
Synthesis and Purification Protocol
The most direct and reliable method for synthesizing this compound is through a classical nucleophilic substitution (Sₙ2) reaction. This involves displacing a good leaving group from a 2-ethoxyethyl precursor with an azide salt. The following protocol is based on established procedures for similar small organic azides.[4]
Reaction Scheme
The synthesis proceeds in two main stages: activation of the alcohol (conversion to a tosylate) and subsequent displacement by the azide nucleophile.
-
Step 1: Tosylation. 2-Ethoxyethanol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) to convert the hydroxyl group into a tosylate. The tosylate is an excellent leaving group, facilitating the subsequent nucleophilic attack.
-
Step 2: Azidation. The resulting 2-ethoxyethyl tosylate is then treated with sodium azide (NaN₃) in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The azide ion (N₃⁻) acts as the nucleophile, displacing the tosylate group to yield the final product.[4]
Detailed Experimental Protocol
Disclaimer: This protocol involves potentially hazardous materials, including organic azides which can be explosive. A thorough risk assessment must be conducted, and all operations must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents:
-
2-Ethoxyethanol (High Purity)
-
p-Toluenesulfonyl chloride (TsCl, >98%)
-
Pyridine (Anhydrous) or Triethylamine (Anhydrous)
-
Sodium Azide (NaN₃, >99%)
-
Dimethylformamide (DMF, Anhydrous)
-
Diethyl ether (ACS Grade)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Tosylation of 2-Ethoxyethanol:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-ethoxyethanol (1.0 eq).
-
Dissolve the alcohol in anhydrous pyridine (3-5 volumes) and cool the mixture to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-ethoxyethyl tosylate, which can be used directly in the next step.
-
-
Azidation:
-
In a separate round-bottom flask, dissolve the crude 2-ethoxyethyl tosylate (1.0 eq) in anhydrous DMF (4-5 volumes).
-
Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic.
-
Heat the reaction mixture to 60-70 °C and stir for 6-12 hours. Monitor the reaction by TLC for the disappearance of the tosylate intermediate.
-
After completion, cool the reaction to room temperature and pour it into a larger volume of cold water.
-
Extract the aqueous mixture with diethyl ether (3x volumes).
-
Combine the organic extracts and wash thoroughly with water (to remove DMF) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent under reduced pressure. Crucial Safety Note: Do not distill to dryness. Small organic azides can be thermally unstable. It is safer to remove the bulk of the solvent and use the product in a subsequent reaction or purify via column chromatography if necessary.
-
Purification and Characterization
-
Purification: If required, the crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
FT-IR Spectroscopy: A strong, sharp absorption band characteristic of the azide asymmetric stretch is expected around 2100 cm⁻¹.
-
¹H and ¹³C NMR Spectroscopy: Will confirm the expected proton and carbon environments of the ethoxyethyl backbone.
-
Mass Spectrometry: Will show the molecular ion peak corresponding to the product's molecular weight (115.13 g/mol ).[1]
-
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
Safety and Handling
-
Toxicity: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. Handle with extreme care.
-
Explosion Hazard: Low molecular weight organic azides are potentially explosive and can decompose violently upon heating or shock. Avoid heating neat samples to high temperatures and never distill to dryness. Use a blast shield during reactions and handling.
-
Storage: Store this compound in a cool, dark, well-ventilated area, away from heat sources and incompatible materials (e.g., strong acids, heavy metals).
References
-
National Center for Biotechnology Information. (n.d.). 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane. PubChem Compound Summary. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethanol. PubChem Compound Summary. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate. PubChem Compound Summary. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). CID 88315137. PubChem Compound Summary. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Ethoxyethyl acetate (CAS 111-15-9). Retrieved from [Link]
-
Synthonix. (n.d.). 1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Computational Chemistry-Based Enthalpy-of-Formation, Enthalpy-of-Vaporization, and Enthalpy-of-Sublimation Predictions for Azide. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). N,N-Diphenylurea. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 1-(4-Hydroxy-3-methoxyphenyl)-3,5-diacetoxyoctane (FDB007712). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3,5lambda4-Trithia-2,4,6-triazacyclohexa-4,5-diene. PubChem Compound Summary. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,7-Diphenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione. PubChem Compound Summary. Retrieved from [Link]
-
Master Organic Chemistry. (2026). 3 Trends That Affect Boiling Points. Retrieved from [Link]
Sources
An In-depth Technical Guide to Short-Chain Alkyl Azides for Click Chemistry
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of short-chain alkyl azides and their pivotal role in click chemistry. We will delve into the fundamental principles, practical applications, and critical safety considerations associated with these versatile chemical tools.
The Ascendancy of Short-Chain Alkyl Azides in Bioconjugation
The field of bioconjugation has been revolutionized by the advent of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] At the heart of many of these reactions lies the azide functional group (–N₃), particularly when attached to a short alkyl chain. These small, agile molecules serve as indispensable building blocks for covalently linking biomolecules, fluorophores, and therapeutic agents with high specificity and efficiency.[2][3]
The utility of short-chain alkyl azides stems from the unique properties of the azide group itself. It is a small, metabolically stable functional group that is virtually absent in biological systems, rendering it bioorthogonal.[4][5] This means it can react selectively with a complementary functional group, an alkyne, without interfering with native biochemical processes.[4][6] This high degree of specificity is paramount in complex biological environments, ensuring that modifications occur only at the intended sites.
Navigating the Landscape of Azide-Alkyne Click Chemistry
The cycloaddition reaction between an azide and an alkyne to form a stable triazole ring is the cornerstone of click chemistry.[2][7] Two primary methodologies have emerged, each with distinct advantages and applications: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the classic click reaction, independently discovered by the groups of Meldal and Sharpless.[8][9] It involves the use of a copper(I) catalyst to dramatically accelerate the 1,3-dipolar cycloaddition between a terminal alkyne and an azide, yielding a 1,4-disubstituted 1,2,3-triazole.[9][10] The reaction is highly efficient, proceeds under mild, often aqueous conditions, and exhibits a broad functional group tolerance.[1][10]
The catalytic cycle of CuAAC is a finely tuned process. The active Cu(I) catalyst can be generated in situ from Cu(II) salts, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[10][11] To prevent the oxidation of the catalytically active Cu(I) to inactive Cu(II) and to mitigate potential cytotoxicity, a stabilizing ligand is often employed.[11][12] Common ligands include tris-(benzyltriazolylmethyl)amine (TBTA) for organic solvents and the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous environments.[11][13]
Caption: Simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
A significant advancement in click chemistry was the development of SPAAC, which eliminates the need for a potentially cytotoxic copper catalyst.[14] This "copper-free" click chemistry utilizes a strained cyclooctyne, which reacts readily with an azide due to the release of ring strain.[][16] This makes SPAAC particularly well-suited for applications in living cells and organisms.[4][14]
The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne.[14] Various generations of cyclooctynes have been developed, each with improved reactivity and stability.[16] While generally slower than CuAAC, the bioorthogonality and catalyst-free nature of SPAAC have made it an invaluable tool for in vivo studies.[17]
Caption: General scheme of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Synthesis and Handling of Short-Chain Alkyl Azides: A Matter of Safety and Stability
While incredibly useful, short-chain alkyl azides are energetic compounds and must be handled with appropriate safety precautions.[18][19] The stability of an organic azide is influenced by several factors, most notably its carbon-to-nitrogen ratio.
Table 1: Stability Guidelines for Organic Azides
| Stability Metric | Guideline | Safety Precautions |
| Carbon-to-Nitrogen (C/N) Ratio | The number of nitrogen atoms should not exceed the number of carbon atoms.[18] | Azides with a C/N ratio between 1 and 3 should be handled in small quantities, stored at low temperatures, and protected from light.[18][20] |
| "Rule of Six" | At least six carbon atoms per energetic functional group provides sufficient dilution to render the compound relatively safe.[18][19] | Always consider the cumulative effect of multiple energetic functionalities in a molecule.[18] |
Key Safety Precautions for Handling Azides:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.[21][22]
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood.[22] For reactions with a higher risk of explosion, a blast shield is necessary.[21][22]
-
Avoid Incompatible Materials: Never mix azides with strong acids, as this can form highly toxic and explosive hydrazoic acid.[18][20] Avoid contact with heavy metals, which can form shock-sensitive metal azides.[18][23] Do not use halogenated solvents like dichloromethane or chloroform, as they can form extremely unstable di- and tri-azidomethane.[18][24]
-
Storage: Store organic azides at low temperatures (ideally -18°C) and in the dark.[18][22]
-
Purification: Avoid distillation and sublimation for purification.[24] Instead, use extraction and precipitation.[24]
-
Waste Disposal: All azide-containing waste should be collected in a designated, clearly labeled container and disposed of as hazardous waste.[21][22] Never dispose of azides down the drain.[22]
Synthesis of a Model Short-Chain Alkyl Azide: 3-Azidopropan-1-ol
A common method for synthesizing alkyl azides is through the nucleophilic substitution of an alkyl halide with sodium azide.[3]
Experimental Protocol: Synthesis of 3-Azidopropan-1-ol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromopropan-1-ol (1 equivalent) in a polar aprotic solvent such as DMF or DMSO.
-
Addition of Sodium Azide: Carefully add sodium azide (NaN₃, 1.1 equivalents) to the solution. Caution: Sodium azide is highly toxic.[3]
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Caption: General workflow for the Sₙ2 synthesis of alkyl azides from alkyl halides.
Applications in Drug Development and Research
The versatility of short-chain alkyl azides has led to their widespread adoption in various stages of drug discovery and development.
-
Antibody-Drug Conjugates (ADCs): Click chemistry is extensively used to link potent cytotoxic drugs to antibodies, creating highly targeted cancer therapies.[7] For instance, an antibody can be modified with an alkyne, and a drug can be functionalized with an azide. The CuAAC reaction then efficiently conjugates the two components.[7]
-
Biomolecule Labeling: Short-chain alkyl azides are used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, nucleic acids, and other biomolecules for imaging and tracking studies.[6][25]
-
Surface Functionalization: Surfaces can be modified with azide groups to allow for the covalent attachment of biomolecules or polymers, creating biocompatible coatings or biosensors.[26]
Experimental Protocol: General CuAAC for Bioconjugation
-
Stock Solutions: Prepare stock solutions of your alkyne-modified biomolecule, azide-containing label, CuSO₄, a suitable ligand (e.g., THPTA), and sodium ascorbate in an appropriate buffer.[7][13]
-
Complex Formation: Premix the CuSO₄ and ligand solutions and allow them to stand for a few minutes to form the Cu(I) complex.[7]
-
Reaction Mixture: In a reaction tube, combine the alkyne-modified biomolecule with an excess of the azide-containing label.[11]
-
Initiation: Add the pre-formed Cu(I)/ligand complex to the reaction mixture, followed by the sodium ascorbate solution to initiate the click reaction.[11]
-
Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.[11]
-
Purification: Purify the resulting conjugate using appropriate methods, such as ethanol precipitation for oligonucleotides or size-exclusion chromatography for proteins.[6][11]
Conclusion
Short-chain alkyl azides are powerful and versatile tools in the arsenal of chemists and biologists. Their unique combination of small size, bioorthogonality, and reactivity in click chemistry reactions has enabled significant advancements in bioconjugation, drug development, and materials science. By understanding the underlying principles of their synthesis, reactivity, and, most importantly, their safe handling, researchers can confidently and effectively harness the power of these remarkable molecules to drive innovation in their respective fields.
References
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. [Link]
-
UCD School of Chemistry. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. [Link]
-
AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]
-
University of Victoria. (2022, May 18). Azides. [Link]
-
Click Chemistry Tools. Protocol: Click-Chemistry Labeling of Biomolecules and DNA. [Link]
-
University of California, Santa Barbara. Azide Compounds. [Link]
-
Jena Bioscience. (2011, December 15). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
-
Click Chemistry Tools. Click Chemistry Protocols. [Link]
-
Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [Link]
-
Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. [Link]
-
Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2714-2729. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
A Recent Concept of Importance: Click Chemistry. [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. [Link]
-
Debets, M. F., van Berkel, S. S., Schoffelen, S., Rutjes, F. P., van Hest, J. C., & van Delft, F. L. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Chemistry–A European Journal, 17(34), 9298-9303. [Link]
-
Park, S., Lee, H., & Lee, H. (2025). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. International Journal of Molecular Sciences, 26(22), 16487. [Link]
-
Wikipedia. Bioorthogonal chemistry. [Link]
-
Jetir.Org. Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. [Link]
-
Glen Research. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). [Link]
-
ResearchGate. (2025, August 6). Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. [Link]
-
MDPI. (2025, December 2). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. [Link]
-
PubMed. (2025, December 2). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. [Link]
-
ACS Publications. (2011). A Study on the Kinetics of a Disorder-to-Order Transition Induced by Alkyne/Azide Click Reaction. Macromolecules, 44(15), 6149–6156. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). The Future of Bioorthogonal Chemistry. Angewandte Chemie International Edition, 50(30), 6956-6971. [Link]
-
Bio-Synthesis. Azide C3 Modified Oligo Synthesis. [Link]
-
Gibson, D. (2020). Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. Dalton Transactions, 49(31), 10639-10651. [Link]
-
Master Organic Chemistry. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. [Link]
-
Agrawalla, R. K., & Gopinath, P. (2013). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Macromolecular Bioscience, 13(8), 988-1003. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Chemistry & Biology, 21(9), 1075-1101. [Link]
-
MDPI. (2017, April 29). 14 N NMR Spectroscopy Study of Binding Interaction between Sodium Azide and Hydrated Fullerene. [Link]
-
ResearchGate. Figure S3. 1 H-NMR of α -azide- ω -hydroxyl PEG ( 2 ) in DMSO. [Link]
-
PubMed. Synthesis, crystal structure, and high-resolution NMR spectroscopy of methyl 3-azido-2,3-dideoxy-4,6-di-O-p-tolylsulfonyl-alpha-D-xylo-hexopyranoside. [Link]
-
ACS Publications. Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions Using Azide Precursors. [Link]
-
Wikipedia. Click chemistry. [Link]
-
MDPI. (2013, June 19). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. [Link]
-
S. C. Li, & P. W. Chen. (2016). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Journal of the Chinese Chemical Society, 63(1), 27-40. [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. The Future of Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. axispharm.com [axispharm.com]
- 8. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. broadpharm.com [broadpharm.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. confluore.com.cn [confluore.com.cn]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 16. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 17. chempep.com [chempep.com]
- 18. safety.pitt.edu [safety.pitt.edu]
- 19. safety.fsu.edu [safety.fsu.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. uvic.ca [uvic.ca]
- 22. benchchem.com [benchchem.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. ucd.ie [ucd.ie]
- 25. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Technical Assessment: Stability Profile and Handling of 1-Azido-2-ethoxyethane
Executive Safety Summary & Risk Calculation
CRITICAL WARNING: 1-Azido-2-ethoxyethane is a low-molecular-weight organic azide containing an ether linkage. It presents a dual-hazard profile: Explosive Instability (due to a low C/N ratio) and Peroxide Formation (due to the ether oxygen).[1]
The C/N Ratio Assessment
The most authoritative metric for predicting the stability of organic azides is the Carbon/Oxygen-to-Nitrogen ratio rule (Smith, 1966).
[2][3]Calculation for this compound (
- (Carbon atoms): 4
- (Oxygen atoms): 1
- (Nitrogen atoms): 3
-
Status: High Energy / Unstable.
-
Directive: DO NOT ISOLATE. This compound must be generated and used in situ or stored as a dilute solution (<20% w/w). Distillation or rotary evaporation to dryness poses a severe explosion risk.
Physicochemical Stability Under Ambient Conditions
Under "ambient conditions" (20–25°C, 1 atm, standard lighting), this compound exhibits distinct stability behaviors that must be managed to prevent degradation or accident.
Thermal Stability & Volatility[1]
-
State: Liquid at room temperature.
-
Volatility: High.[3] Due to its low molecular weight (MW: 129.16 g/mol ) and lack of hydrogen bond donors, it possesses significant vapor pressure.
-
Risk:[1] Inhalation of organic azide vapors causes acute toxicity (cytochrome c oxidase inhibition, similar to cyanide) and systemic vasodilation ("azide headache").
-
Thermal Decomposition: While primary alkyl azides typically have an onset of decomposition (
) around 180°C, the low C/N ratio lowers the barrier for shock sensitivity.
-
-
Ambient Stability: Chemically stable at 25°C in the dark. It will not spontaneously decompose at room temperature unless subjected to shock, friction, or incompatible reagents.
Photolytic Instability (Light Sensitivity)
Organic azides are photosensitive. Exposure to ambient laboratory light (UV/Visible spectrum) can induce the loss of
-
Mechanism:
-
Consequence: The highly reactive nitrene can insert into C-H bonds (solvent or self-insertion), leading to complex mixtures and loss of titer.
-
Protocol: All reaction vessels and storage containers must be wrapped in aluminum foil or amber glass.
Chemical Compatibility (The Ether Factor)
The ethoxy group (
-
Peroxide Risk: Prolonged exposure to atmospheric oxygen can form hydroperoxides at the
-carbon (adjacent to the oxygen). -
Synergistic Hazard: The presence of organic peroxides and an azide group in the same solution creates a "high-sensitivity" mixture where the peroxide decomposition can trigger the azide detonation.
Technical Workflow: Decision Matrix & Synthesis
The following diagram outlines the mandatory decision logic for handling this specific azide.
Figure 1: Safety decision matrix dictating the "No Isolation" policy for this compound based on Smith's Rules.
Experimental Protocols
Safe Generation (In Situ)
Do not purchase neat low-MW azides. Synthesize them from the corresponding bromide or tosylate (1-bromo-2-ethoxyethane) immediately prior to use.
Reagents:
-
1-Bromo-2-ethoxyethane (1.0 eq)
-
Sodium Azide (
) (1.2 eq) - Warning: Highly Toxic -
Solvent: DMF or DMSO (High solubility of
) or Phase Transfer (Water/Toluene + TBAB).
Step-by-Step:
-
Charge: Add sodium azide to the reaction vessel.
-
Solvent: Add solvent (maintain concentration < 0.5 M to control exotherms).
-
Addition: Add 1-bromo-2-ethoxyethane dropwise at 0°C.
-
Reaction: Warm to Room Temperature (20-25°C) and stir for 12-16 hours. Shield from light.
-
Work-up (CRITICAL):
-
Dilute with water.
-
Extract into an organic solvent (DCM, Toluene, or Ethyl Acetate).
-
Wash: Wash organic layer with water (to remove unreacted
). -
Drying: Dry over
. -
STOP: Do not rotary evaporate to dryness. Use the resulting solution directly in the next step (e.g., Click Chemistry). Determine concentration via NMR or weight-loss of a small aliquot (see 4.2).
-
Analytical Monitoring (Self-Validating System)
To verify the presence of the azide without isolation, use FT-IR.
| Method | Characteristic Signal | Interpretation |
| FT-IR | ~2100 cm⁻¹ (Strong, sharp) | Diagnostic asymmetric stretch of the |
| 1H NMR | Shift of the | |
| TLC | Staining | Azides are not UV active. Stain with Triphenylphosphine/Ninhydrin (Staudinger reduction on plate -> Amine -> Purple spot). |
Degradation Pathways & Emergency Response
Understanding how the molecule breaks down is essential for waste disposal and accident management.
Figure 2: Degradation pathways. Note the high risk of Hydrazoic Acid formation in acidic media.[2][4]
Emergency Spill Protocol
If a solution of this compound is spilled:
-
Evacuate: Vapors are toxic.
-
Do NOT absorb with paper: Paper + Organic Azide = Nitrocellulose-like explosive upon drying.
-
Neutralize: Cover spill with a specific quenching solution (10% Sodium Nitrite + dilute Sulfuric Acid is standard for inorganic azides, but for organic azides, use Phosphine solution or dilute NaOH to encourage hydrolysis/elimination, though slow).
-
Best Practice: Absorb with chemically inert vermiculite or sand. Keep wet.
References
-
Smith, P. A. S. (1966).[3] The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin. (Source of the
stability rule). -
Bräse, S., et al. (2005).[4] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188–5240.
-
Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Authoritative text on explosive sensitivity).
-
University of California, Santa Cruz (UCSC). "Azide Safety Guidelines." (Standard operating procedures for C/N ratios).
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie, 40(11), 2004-2021. (Foundational text on in-situ azide usage).
Sources
Physicochemical Profiling and Structural Causality
An In-Depth Technical Guide to 1-Azido-2-ethoxyethane (PubChem CID 12538937): Molecular Architecture, Click Chemistry, and Bioconjugation Workflows
As drug development and materials science increasingly rely on modular, high-yield synthetic strategies, the role of bifunctional linkers has become paramount. Among these, this compound (CAS No. 62634-47-3) stands out as a critical building block. As application scientists, we do not merely execute reactions; we architect molecular linkages. The selection of this compound over longer PEGylated azides or simple alkyl azides is a deliberate choice, perfectly balancing steric accessibility with the hydrophilicity required for complex bioconjugation[1].
This whitepaper provides a comprehensive analysis of this compound, detailing its physicochemical properties, mechanistic behavior in cycloaddition reactions, and self-validating experimental protocols designed for rigorous laboratory environments.
The utility of this compound is rooted directly in its molecular structure. The molecule features an azide group (-N₃) attached to an ethylene backbone, terminated by an ethoxy group (-OCH₂CH₃)[1].
The azide moiety is the reactive warhead, primed for 1,3-dipolar cycloadditions or Staudinger reductions[2]. The ethoxy group serves a dual purpose: it acts as a short, flexible spacer that minimizes steric hindrance during conjugation, and its oxygen atom acts as a hydrogen-bond acceptor, significantly enhancing the molecule's solubility in both organic solvents and aqueous co-solvent systems[1][3]. This amphiphilic nature is crucial when conjugating lipophilic small-molecule drugs to hydrophilic biological vectors.
Table 1: Quantitative Physicochemical and Computational Data
| Property | Value | Scientific Implication |
|---|---|---|
| PubChem CID | 12538937 | Primary identifier for structural database queries[1]. |
| Molecular Formula | C₄H₉N₃O | Defines the mass balance for stoichiometric calculations[3]. |
| Molecular Weight | 115.136 g/mol | Low molecular weight ensures high atom economy in linker applications[3]. |
| Exact Mass | 115.07467 g/mol | Critical for high-resolution mass spectrometry (HRMS) validation[3]. |
| Rotatable Bonds | 4 | Provides sufficient conformational flexibility for receptor binding[3]. |
| H-Bond Acceptors | 3 | Enhances aqueous solubility and biological compatibility[1]. |
| Canonical SMILES | CCOCCN=[N+]=[N-] | Useful for in silico modeling and transition state calculations[3]. |
Mechanistic Pathways: Cycloadditions and Beyond
The primary application of this compound is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry." The reaction is driven by a massive thermodynamic force (
Beyond CuAAC, this compound is increasingly utilized in thermal azide-alkene cycloadditions. Recent studies have demonstrated its ability to react with alkenes (such as styrene) in Deep Eutectic Solvents (DES) at elevated temperatures (50–80 °C) to yield a mixture of regioisomeric triazolines and aziridines[4][5]. Furthermore, it is a key reagent in the Staudinger reaction, where it reacts with phosphines (e.g., triphenylphosphine) to form iminophosphorane intermediates that hydrolyze into primary amines[2].
CuAAC Catalytic Cycle using this compound to form a stable triazole linkage.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. This means analytical checkpoints are embedded within the workflow to confirm success before proceeding to the next step, preventing the cascading failure of multi-step syntheses.
Protocol A: Synthesis of this compound via Nucleophilic Substitution
The synthesis relies on an Sₙ2 displacement of a leaving group (halide or mesylate) on a 2-ethoxyethane backbone using sodium azide[2][6].
Causality Note: We utilize polar aprotic solvents (like DMF or DMSO) because they solvate the sodium cation effectively while leaving the azide anion "naked" and highly nucleophilic, drastically reducing reaction times.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of 2-ethoxyethyl bromide (or mesylate) in anhydrous DMF (0.5 M concentration) under an inert argon atmosphere.
-
Nucleophile Addition: Add 1.5 equivalents of Sodium Azide (NaN₃). Safety Check: Ensure the reaction environment is strictly neutral or basic. Acidic conditions will generate highly toxic and explosive hydrazoic acid (HN₃).
-
Thermal Activation: Heat the reaction mixture to 60 °C and stir for 12–16 hours.
-
Validation Checkpoint 1 (TLC/GC): Monitor the reaction via Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The disappearance of the starting material confirms conversion[6].
-
Workup: Quench the reaction with distilled water (3x volume of DMF) to dissolve excess NaN₃ and DMF. Extract the aqueous layer three times with diethyl ether (Et₂O) or dichloromethane (DCM)[6].
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter[7]. Carefully evaporate the solvent under reduced pressure. Caution: this compound is a low-boiling oil; excessive vacuum will result in product loss[6].
-
Validation Checkpoint 2 (Spectroscopy): Confirm the product via IR spectroscopy (look for the strong, distinct asymmetric azide stretch at ~2100 cm⁻¹) and ¹H NMR (CDCl₃:
3.87, 3.47, 3.39, 1.31 ppm)[6].
Self-validating synthetic workflow for this compound via SN2 substitution.
Protocol B: CuAAC Bioconjugation for Drug Delivery Systems
This compound is frequently used to link targeting ligands to therapeutic agents. For example, it has been successfully employed as a spacer in the synthesis of bivalent Dopamine D2 receptor ligands[8].
Causality Note: Sodium ascorbate is added in a 5-to-10-fold excess relative to copper(II) sulfate. This ensures the continuous in situ reduction of Cu(II) to the catalytically active Cu(I) species, while simultaneously acting as an antioxidant to protect sensitive biological moieties from reactive oxygen species generated by copper[8].
Step-by-Step Methodology:
-
Substrate Mixing: Dissolve the alkyne-functionalized drug/ligand (1.0 eq) and this compound (1.2 eq) in a 4:1 mixture of Dichloromethane (CH₂Cl₂) and Methanol (MeOH)[8]. For biological samples, a t-butanol/water (1:1) or PBS buffer system is preferred.
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO₄·5H₂O (0.1 eq) and Sodium Ascorbate (0.5 eq) in degassed water.
-
Initiation: Add the CuSO₄ solution to the reaction mixture, immediately followed by the Sodium Ascorbate solution. The mixture may briefly turn brown/yellow, indicating the formation of Cu(I).
-
Reaction: Stir at room temperature for 14–16 hours. The high thermodynamic driving force ensures near-quantitative yields under mild conditions[2][8].
-
Validation Checkpoint 1 (LC-MS): Sample the reaction and analyze via LC-MS. The mass shift should perfectly match the combined mass of the alkyne and the azide.
-
Purification: Remove copper catalyst using a metal-chelating resin (e.g., Chelex 100) or via liquid-liquid extraction. Purify the final triazole conjugate via preparative HPLC or column chromatography[7].
Applications in Drug Development
The integration of this compound into pharmaceutical pipelines has yielded significant advancements:
-
Targeted Drug Delivery: By conjugating this compound to specific targeting ligands, researchers have achieved enhanced cellular uptake and reduced off-target toxicity. The ethoxy group acts as a mini-PEG layer, slightly improving the hydrodynamic radius and reducing opsonization[1].
-
Bivalent Ligand Synthesis: In neuropharmacology, this compound has been utilized to create bivalent ligands targeting Dopamine D2 and D4 receptors. The precise chain length provided by the ethoxyethane spacer allows for the simultaneous occupancy of two adjacent receptor binding sites, dramatically increasing binding affinity (up to 100-fold selectivity)[8].
Safety, Handling, and Stability
While azides are inherently energy-rich and potentially hazardous, this compound can be handled safely under controlled conditions[1].
-
Thermal Stability: Transition state modeling indicates that the homolytic cleavage of the carbon-azide bond requires an activation energy of 88-90 kcal/mol, meaning the compound is stable at standard room temperatures and does not spontaneously decompose[9].
-
Storage: Store neat this compound in amber glass vials at -20 °C under an inert atmosphere to prevent slow degradation.
-
Toxicity: Avoid inhalation or dermal contact. Always handle inside a certified fume hood. Do not expose to heavy metals (other than controlled catalytic amounts of Cu or Ru) or strong acids, which can generate shock-sensitive metal azides or toxic hydrazoic acid[7].
References
-
Bivalent Dopamine D2 Receptor Ligands: Synthesis and Binding Properties American Chemical Society (ACS) URL: [Link]
-
Thermal azide–alkene cycloaddition reactions: straightforward multi-gram access to
-1,2,3-triazolines in deep eutectic solvents Green Chemistry (RSC Publishing) URL: [Link] -
Organic Preparations and Procedures International: Synthesis of Azides Scribd / Organic Preparations and Procedures International URL:[Link]
Sources
- 1. 62634-47-3(this compound) | Kuujia.com [kuujia.com]
- 2. Buy 1-Azido-2-methoxyethane | 80894-21-9 [smolecule.com]
- 3. guidechem.com [guidechem.com]
- 4. Thermal azide–alkene cycloaddition reactions: straightforward multi-gram access to Δ 2 -1,2,3-triazolines in deep eutectic solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC01797B [pubs.rsc.org]
- 5. Thermal azide–alkene cycloaddition reactions: straightforward multi-gram access to Δ 2 -1,2,3-triazolines in deep eutectic solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC01797B [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buy 1-Azido-2-methoxyethane | 80894-21-9 [smolecule.com]
Methodological & Application
Application Note: Protocol for CuAAC Click Reaction using 1-Azido-2-ethoxyethane
Part 1: Executive Summary & Safety Directive
1-Azido-2-ethoxyethane is a short, amphiphilic linker often used in "Click" chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition, or CuAAC) to introduce a small ethyl-ether spacer. Its low molecular weight makes it an excellent "capping" agent or a minimal-footprint linker.
However, its small size presents a critical safety paradox. While kinetically efficient, it is a high-energy density compound.
⚠️ CRITICAL SAFETY WARNING: The C/N Ratio Rule
Before handling this reagent, you must understand its energetic profile. The stability of organic azides is estimated by the Carbon/Nitrogen ratio equation:
Analysis of this compound (
- (Carbon): 4
- (Oxygen): 1
- (Nitrogen): 3
-
Ratio:
-
DO NOT DISTILL: Distillation will likely result in a detonation.
-
DO NOT CONCENTRATE: Avoid rotary evaporation to dryness.
-
STORAGE: Store as a solution (e.g., in DMSO, DMF, or tBuOH) at <1 M concentration at -20°C.
-
PPE: Use a blast shield when handling amounts >500 mg.
Part 2: Reagent Profile
| Property | Value | Notes |
| IUPAC Name | This compound | Also: 2-ethoxyethyl azide |
| Formula | ||
| MW | 115.13 g/mol | |
| Density | ~1.00 g/mL | Liquid at RT |
| Solubility | Amphiphilic | Soluble in water, DMSO, DMF, alcohols, DCM |
| Boiling Point | N/A | Decomposes explosively upon heating |
Part 3: Mechanistic Insight & Ligand Selection
The success of CuAAC with aliphatic azides like this compound depends heavily on the Copper(I) source and the Ligand .
The Role of the Ligand
Naked Cu(I) is unstable in aqueous media; it disproportionates into Cu(0) and Cu(II) or oxidizes rapidly.
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): The gold standard for aqueous bioconjugation . It is water-soluble and protects biomolecules (proteins/DNA) from oxidative damage by scavenging Reactive Oxygen Species (ROS) generated during the cycle.
-
TBTA (Tris(benzyltriazolylmethyl)amine): Best for organic synthesis or mixed solvents (tBuOH/Water). It is poorly soluble in water but stabilizes Cu(I) effectively in organic phases.[1]
Reaction Pathway
The diagram below illustrates the catalytic cycle, emphasizing the critical "Metallacycle" intermediate where the regioselectivity (1,4-triazole) is determined.
Figure 1: The catalytic cycle of CuAAC. Note that the active species is a Cu(I) complex.[1][2][3][4][5] Ascorbate is required to maintain the oxidation state.[6][4][7]
Part 4: Experimental Protocols
Protocol A: Bioconjugation (Aqueous)
Application: Labeling proteins, DNA, or cells with this compound. Conditions: Aqueous Buffer (PBS/Tris), THPTA Ligand.
1. Stock Preparation
| Component | Conc.[8][3][4][9][10][11] | Solvent | Storage |
| CuSO4 · 5H2O | 20 mM | Water | RT |
| THPTA Ligand | 100 mM | Water | -20°C |
| Sodium Ascorbate | 100 mM | Water | Freshly Prepared |
| Azide Reagent | 10-50 mM | DMSO/Water | -20°C |
2. The "Pre-Complexing" Step (Crucial)
Why? Mixing Cu(II) and Ligand before adding to the reaction ensures the metal is protected immediately upon reduction.
-
Mix 1 part CuSO4 (20 mM) with 2 parts THPTA (100 mM).
-
Incubate for 5 minutes. The solution acts as your "Catalyst Master Mix."
3. Reaction Setup (Example: 100 µL volume)
Add reagents in this exact order to prevent precipitation:
-
Biomolecule (Alkyne): 50 µM final conc. (in buffer).
-
This compound: 100-200 µM final (2-4 eq).
-
Cu-THPTA Master Mix: Add to final [Cu] = 100 µM, [THPTA] = 500 µM.
-
Sodium Ascorbate: Add last to final 5 mM.
-
Incubate: 30-60 mins at Room Temp (protect from light).
4. Purification
-
Proteins: Desalting column (PD-10) or Dialysis.
-
Small Molecules: HPLC.
Protocol B: Chemical Synthesis (Organic/Mixed)
Application: Synthesizing small molecule libraries or modifying polymers. Conditions: tBuOH/Water (1:1) or DMSO, TBTA Ligand.[3]
1. Reagent Stoichiometry
-
Alkyne: 1.0 equivalent
-
This compound: 1.2 equivalents (Slight excess ensures alkyne consumption).
-
CuSO4: 5 mol% (0.05 eq).
-
TBTA: 5-10 mol% (0.05 - 0.10 eq).
-
Sodium Ascorbate: 10-20 mol% (0.1 - 0.2 eq).
2. Workflow
-
Dissolve: Dissolve Alkyne and Azide in t-Butanol/Water (1:1) . If insoluble, use DMSO or DMF.[3]
-
Catalyst Prep: In a separate tube, mix CuSO4 and TBTA. (Note: TBTA requires organic solvent; if using tBuOH/Water, ensure TBTA is dissolved in the tBuOH fraction first).
-
Initiation: Add the Cu/TBTA mix to the main reaction vessel.
-
Reduction: Add Sodium Ascorbate (dissolved in minimal water).
-
Observation: The reaction should turn bright yellow or orange (characteristic of Cu(I)-TBTA). If it turns green/blue , oxygen has entered; add more ascorbate.
-
Workup: Dilute with water, extract with EtOAc. The triazole product is usually stable. CAUTION: Do not concentrate the organic layer to complete dryness if excess azide remains.
Part 5: Workflow Visualization
Figure 2: Decision tree for solvent and ligand selection based on application type.
Part 6: Troubleshooting & Quality Control
| Observation | Diagnosis | Solution |
| Solution turns Blue/Green | Cu(I) has oxidized to Cu(II). Reaction stalled. | Add more Sodium Ascorbate (fresh). Degas solvents.[9] |
| Precipitate Forms | 1. Protein precipitation (Bioconjugation).2. Cu-Acetylide aggregation. | 1. Decrease Cu concentration; Increase THPTA ratio (up to 10:1).2. Add DMSO (up to 20%) to solubilize. |
| Low Yield | Incomplete conversion. | 1. Check pH (must be 7-8).2. Increase Azide conc. (Azide hydrolysis is rare but possible).3. Re-add Cu/Ascorbate. |
| NMR: Peaks Broad | Paramagnetic Cu(II) contamination. | Wash product with EDTA or dilute ammonia to remove residual copper. |
References
-
Presoslki, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.[4] Current Protocols in Chemical Biology.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.[4][7] Angewandte Chemie International Edition.
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[12] Angewandte Chemie International Edition. (Reference for C/N Ratio Safety).
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. (Comparison of THPTA vs TBTA).
-
University of California, Santa Cruz. Safety Guidelines for Organic Azides.
Sources
- 1. reddit.com [reddit.com]
- 2. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axispharm.com [axispharm.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ChemNote: Azides | ChemSee [chemsee.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Application Note: Synthesis and Handling of 1-Azido-2-ethoxyethane
Introduction and Scope
1-Azido-2-ethoxyethane (CAS: 62634-47-3) is a highly versatile bifunctional linker widely utilized in organic synthesis, bioconjugation, and materials science[1]. Featuring both an ethoxy group for enhanced solubility and a terminal azide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, it is a critical building block for drug development professionals[1].
This application note details a robust, two-step synthetic route from 2-ethoxyethanol, emphasizing mechanistic causality, strict safety parameters, and scalable laboratory practices.
Risk Assessment and Safety Parameters (E-E-A-T)
As a Senior Application Scientist, it is imperative to state that organic azides possess high energy densities and can be shock-, friction-, or heat-sensitive explosives. Before initiating any synthesis, a rigorous safety evaluation must be conducted based on established institutional guidelines[2][3].
The "Rule of Six" and C/N Ratio
The stability of an organic azide is fundamentally dictated by its Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six"[2][4].
-
Calculation: The formula for evaluating stability is
[3]. -
Application to this compound: The molecular formula is C₄H₉N₃O.
- .
Critical Handling Directives
-
Solvent Restriction: Never use halogenated solvents (e.g., dichloromethane, chloroform) during the azidation step. Sodium azide (NaN₃) reacts with these solvents to form diazidomethane and triazidomethane, which are extremely unstable and highly explosive[3][4].
-
Equipment: Never use metal spatulas or expose azides to ground-glass joints, as friction can induce explosive decomposition[2][3].
Synthetic Strategy and Workflow
The synthesis proceeds via a two-step sequence:
-
Activation: The hydroxyl group of 2-ethoxyethanol is converted into a superior leaving group (methanesulfonate) via nucleophilic acyl substitution[5].
-
Azidation: The resulting mesylate undergoes a bimolecular nucleophilic substitution (Sₙ2) with sodium azide to yield the target compound[6].
Workflow for the two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Ethoxyethyl Methanesulfonate
Objective: Convert the poor hydroxyl leaving group into a highly reactive methanesulfonate (mesylate) ester[5][7].
Mechanistic Rationale: This reaction is an exothermic nucleophilic acyl substitution. The hydroxyl group of 2-ethoxyethanol attacks the electrophilic sulfur of methanesulfonyl chloride (MsCl)[5]. Triethylamine (TEA) or pyridine is utilized as a non-nucleophilic base to neutralize the HCl byproduct, preventing acid-catalyzed side reactions and driving the equilibrium forward[7].
Procedure:
-
Preparation: In an oven-dried, round-bottom flask purged with inert gas (N₂ or Ar), dissolve 2-ethoxyethanol (1.0 equiv, max 3.5 g to respect final azide scale limits) in anhydrous dichloromethane (DCM) (0.2 M concentration).
-
Base Addition: Add triethylamine (1.5 equiv) to the solution.
-
Temperature Control: Submerge the flask in an ice-water bath to achieve 0 °C. Causality: MsCl addition is highly exothermic; thermal control prevents the formation of unwanted alkyl chlorides and degradation.
-
Reagent Addition: Add methanesulfonyl chloride (1.2 equiv) dropwise via a syringe over 15 minutes[7].
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–4 hours. Monitor completion via TLC.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Transfer to a separatory funnel, extract the aqueous layer with DCM (2x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting 2-ethoxyethyl methanesulfonate can typically be used in the next step without further purification[7].
Step 2: Synthesis of this compound
Objective: Displace the mesylate group with an azide nucleophile via an Sₙ2 mechanism[5][6].
Mechanistic Rationale: The primary alkyl structure of the mesylate heavily favors the bimolecular (Sₙ2) pathway[5]. N,N-Dimethylformamide (DMF) is selected as the solvent because it is polar aprotic; it solvates the sodium cation, leaving the azide anion "naked" and highly nucleophilic. Crucially, DCM is strictly avoided here to prevent the formation of explosive diazidomethane[4].
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and rubber septum (avoid ground glass stoppers[2]), dissolve the 2-ethoxyethyl methanesulfonate (1.0 equiv) in anhydrous DMF (0.5 M).
-
Nucleophile Addition: Carefully add Sodium Azide (NaN₃) (1.5 equiv) in one portion. Safety Note: Use a plastic or ceramic spatula; metal spatulas can form shock-sensitive metal azides[3][4].
-
Heating: Heat the reaction mixture to 60 °C behind a blast shield for 12–16 hours.
-
Workup: Cool the mixture to room temperature. Dilute the mixture with diethyl ether or ethyl acetate (do not use halogenated solvents).
-
Extraction: Wash the organic layer extensively with distilled water (at least 4 times) to remove the DMF and unreacted NaN₃. Wash once with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄. Carefully concentrate the solution under reduced pressure at a low temperature (water bath < 30 °C) to avoid volatilization or thermal decomposition of the azide[3].
-
Storage: Store the isolated this compound in a plastic amber container at -18 °C (freezer), ideally diluted to < 1 M in a compatible solvent, protected from light[3][4].
Quantitative Data & Safety Summary
| Parameter | Specification / Limit | Rationale / Reference |
| Target Compound | This compound | Bifunctional click-chemistry linker[1]. |
| Molecular Formula | C₄H₉N₃O | Used for stability calculation. |
| (C+O)/N Ratio | 1.67 | Falls between 1 and 3; indicates potential instability[3]. |
| Maximum Synthesis Scale | < 5.0 grams | Strict safety limit for azides with C/N ratio < 3[3]. |
| Storage Temperature | -18 °C (Freezer) | Prevents thermal decomposition[4]. |
| Storage Concentration | < 1.0 M | Dilution mitigates explosive potential[4]. |
| Incompatible Materials | DCM, CHCl₃, Acids, Metals | Prevents formation of HN₃ or diazidomethane[3][4]. |
References
-
Azides - Occupational Health, Safety & Environment . University of Victoria. Available at: [Link]
-
Safe Handling of Azides . University of Pittsburgh. Available at: [Link]
-
Information on Azide Compounds . Stanford Environmental Health & Safety. Available at:[Link]
Sources
- 1. 62634-47-3(this compound) | Kuujia.com [kuujia.com]
- 2. uvic.ca [uvic.ca]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. 2-Ethoxyethyl methanesulfonate | 98139-68-5 | Benchchem [benchchem.com]
- 6. Buy 1-Azido-2-methoxyethane | 80894-21-9 [smolecule.com]
- 7. Buy 2-Ethoxyethyl methanesulfonate | 98139-68-5 [smolecule.com]
How to use 2-ethoxyethyl azide in bioconjugation experiments
Application Note: Precision Bioconjugation using 2-Ethoxyethyl Azide
Executive Summary
This guide details the handling and application of 2-ethoxyethyl azide in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike long-chain PEG-azides, 2-ethoxyethyl azide (
Key Technical Insight: Due to its low molecular weight (115.13 g/mol ) and high nitrogen content, this molecule possesses a Carbon/Oxygen-to-Nitrogen (C/N) ratio of 1.66 , placing it in a high-risk category for explosivity if isolated. This protocol emphasizes in situ usage and solution-phase handling to ensure operator safety and experimental reproducibility.
Safety Directive: The C/N Ratio Rule
Before any experimental work, the stability of the organic azide must be validated using the Smith-Openchowski C/N Ratio formula.
[1][2]For 2-ethoxyethyl azide (
-
Ratio = (4 + 1) / 3 = 1.66
CRITICAL WARNING:
-
Ratio < 1: Do not isolate.
-
2-Ethoxyethyl Azide Status: UNSTABLE in pure form.
-
Rule 1: Never distill this compound.
-
Rule 2: Store and use only as a dilute solution (< 0.5 M) in inert solvents (e.g., DMSO, t-Butanol, or Toluene).
-
Rule 3: Avoid use of halogenated solvents (DCM/CHCl3) which can form di-azidomethane (explosive) over time.[1]
-
Mechanistic Principles
The reaction relies on the Cu(I)-catalyzed 1,3-dipolar cycloaddition.[5] The 2-ethoxyethyl azide provides a distinct advantage over alkyl azides (e.g., hexyl azide) due to the ether oxygen, which accepts hydrogen bonds, improving water solubility and reducing non-specific hydrophobic aggregation during protein labeling.
Figure 1: Reaction Mechanism
Caption: The Cu(I) species coordinates the alkyne, forming a copper-acetylide intermediate that rapidly captures the 2-ethoxyethyl azide to form a regioselective 1,4-triazole.
Materials & Reagent Preparation
To prevent protein degradation by Reactive Oxygen Species (ROS) generated by the Cu(I)/Ascorbate system, the use of a sacrificial reductant (Aminoguanidine) and a chelating ligand (THPTA or BTTAA) is mandatory.
| Reagent | Concentration (Stock) | Solvent | Storage | Function |
| 2-Ethoxyethyl Azide | 100 mM | DMSO | -20°C | Linker/Capping Agent |
| CuSO₄ · 5H₂O | 20 mM | ddH₂O | RT | Catalyst Precursor |
| THPTA Ligand | 100 mM | ddH₂O | -20°C | Protects Cu(I) from oxidation |
| Sodium Ascorbate | 100 mM | ddH₂O | Fresh | Reduces Cu(II) to Cu(I) |
| Aminoguanidine | 100 mM | ddH₂O | 4°C | Scavenges dehydroascorbate byproducts |
Protocol: Bioconjugation to Alkyne-Modified Protein
Context: Labeling a 50 µM solution of an alkyne-functionalized protein (e.g., BSA-alkyne) with 2-ethoxyethyl azide.
Step 1: Catalyst Pre-Complexation (The "Master Mix")
Why: Premixing Copper and Ligand prevents Cu(II)-induced protein precipitation before the reaction starts.
-
In a clean microcentrifuge tube, mix CuSO₄ and THPTA .
-
Incubate for 5 minutes at Room Temperature (RT). The solution should remain clear blue/teal.
Step 2: Reaction Assembly
Order of addition is critical to prevent aggregation.
-
Protein: Add 90 µL of Alkyne-Protein (50 µM in PBS, pH 7.4) to a reaction tube.[8]
-
Azide: Add 2 µL of 2-ethoxyethyl azide (100 mM stock).
-
Final Conc: ~2 mM (40-fold excess). High excess drives the reaction for small molecules.
-
-
Catalyst: Add the pre-complexed Cu-THPTA mix (from Step 1).
-
Final Cu Conc: ~1 mM.[9]
-
-
Scavenger: Add 5 µL Aminoguanidine (100 mM).
Step 3: Initiation
-
Start: Add 5 µL Sodium Ascorbate (100 mM).
-
Final Conc: 5 mM.[8]
-
-
Gas Purge (Optional but Recommended): Gently purge the headspace with Nitrogen or Argon for 15 seconds to remove oxygen.
-
Incubate: Seal tube. Rotate end-over-end for 1 hour at RT or 4°C overnight .
-
Note: The solution may turn colorless or pale yellow (indicating Cu(I) formation). If it turns brown, protein oxidation is occurring (check Aminoguanidine).
-
Step 4: Purification
Since 2-ethoxyethyl azide is a small molecule, remove excess via:
-
Dialysis: 10 kDa MWCO against PBS (2 changes).
-
Desalting Column: PD-10 or Zeba Spin column.
Workflow Diagram
Caption: Step-by-step workflow ensuring catalyst stability and protein integrity.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Protein Precipitation | Free Copper(II) binding to residues. | Increase THPTA ligand ratio to 1:10. Ensure Cu/Ligand is premixed before adding to protein. |
| No Reaction (Low Yield) | Oxygen inhibition of Cu(I). | Degas buffers. Increase Ascorbate concentration to 10 mM. Perform reaction in an anaerobic chamber. |
| Brown Solution | Oxidation of Ascorbate/Protein. | Fresh Aminoguanidine is required. Check pH (must be > 6.5). |
| Incomplete Labeling | Steric hindrance of Alkyne. | Add 5-10% DMSO to the buffer to expose hydrophobic pockets. |
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[10] Angewandte Chemie International Edition, 44(33), 5188–5240. (Source for C/N Ratio Safety Rules). Link
-
Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793–16797. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uvic.ca [uvic.ca]
- 3. research.wayne.edu [research.wayne.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. jenabioscience.com [jenabioscience.com]
- 7. static.igem.wiki [static.igem.wiki]
- 8. scispace.com [scispace.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Application Note: 1-Azido-2-ethoxyethane as a Hydrophilic Linker in Drug Discovery
Executive Summary
In modern drug discovery, poor aqueous solubility and suboptimal pharmacokinetic (PK) profiles remain primary causes of attrition for lead compounds. 1-Azido-2-ethoxyethane (CAS: 62634-47-3), also known as 2-ethoxyethyl azide, serves as a critical hydrophilic capping linker .[1] Unlike bifunctional cross-linkers used in PROTACs or ADCs to bridge two active domains, this mono-functional azide is primarily employed to append a short, polar ethoxyethyl tail to alkyne-functionalized scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This guide details the strategic application of this compound to modulate Lipophilicity (LogD), enhance solubility, and mask metabolic soft spots, providing a rigorous protocol for its safe handling and conjugation.
Chemical Profile & Rationale[2][3][4][5][6][7]
This compound represents a "minimalist" PEG linker (
Table 1: Physicochemical Specifications
| Property | Value | Relevance in Protocol |
| Formula | Low Carbon/Nitrogen (C/N) ratio implies high energy. | |
| MW | 115.13 g/mol | Minimal mass penalty in "Rule of 5" calculations. |
| Boiling Point | ~50-55 °C (at reduced pressure) | Volatile. Do not rotovap to dryness without care. |
| Density | ~1.0 g/mL | Easy volumetric dosing. |
| C/N Ratio | 1.33 | Safety Critical: C/N < 3 indicates potential explosivity. |
| Functionality | Terminal Azide | Bioorthogonal handle for Click Chemistry. |
Mechanism of Action
When conjugated to a hydrophobic drug scaffold (R-Alkyne), the resulting 1,2,3-triazole-ethoxyethyl motif acts as a bioisostere of an amide or ester but with superior metabolic stability. The ether oxygen functions as a weak hydrogen bond acceptor, solvating the molecule in aqueous media, while the ethyl cap prevents the "floppiness" associated with longer PEG chains.
Strategic Application: Physicochemical Tuning Workflow
The following diagram illustrates the decision matrix for employing this compound in Lead Optimization.
Figure 1: Workflow for utilizing this compound to rescue insoluble lead compounds.
Experimental Protocol: CuAAC Conjugation
Objective: Synthesize a triazole-linked derivative of a drug scaffold (Drug-Alkyne) using this compound.
Safety Warning:
-
Explosion Hazard: this compound has a C/N ratio of 1.33. Do not distill or concentrate to dryness at elevated temperatures. Store solutions < 1M.
-
Toxic Gas: Contact with acid releases Hydrazoic Acid (
). Keep reaction pH > 7.
Materials
-
Substrate: Drug-Alkyne (1.0 equiv)
-
Reagent: this compound (1.2 - 1.5 equiv)
-
Catalyst:
(10-20 mol%) -
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (20-40 mol%) – Essential for protecting biomolecules and maintaining Cu(I) oxidation state.
-
Reductant: Sodium Ascorbate (50 mol%)
-
Solvent:
-BuOH / (1:1) or DMSO / (for hydrophobic substrates).
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Dissolve Drug-Alkyne in DMSO (e.g., 100 mM).
-
Dissolve this compound in DMSO (e.g., 200 mM). Note: Handle in a fume hood.
-
Prepare Catalyst Mix: Mix
and THPTA in water (1:2 molar ratio) and incubate for 5 mins to form the complex.
-
-
Reaction Assembly:
-
In a screw-cap vial, combine:
-
800 µL Solvent (
-BuOH/ or DMSO). -
100 µL Drug-Alkyne stock (1.0 equiv).
-
75 µL this compound stock (1.5 equiv).
-
-
Add 25 µL Catalyst Mix (
-THPTA). -
Initiation: Add Sodium Ascorbate (freshly prepared in water) last.
-
Flush headspace with Nitrogen/Argon, cap tightly.
-
-
Incubation:
-
Stir at Room Temperature (20-25 °C) for 2-4 hours.
-
Self-Validation Check: Monitor by LC-MS. Look for the mass shift:
. The disappearance of the starting alkyne peak confirms conversion.
-
-
Work-up (Scavenging Copper):
-
Add 5 equiv of EDTA or QuadraPure™ TU resin to chelate copper. Stir for 30 mins.
-
Filter (if using resin) or dilute with EtOAc/Water for extraction.
-
-
Purification:
-
Purify via Reverse-Phase HPLC (C18 column).
-
Gradient: Water (0.1% Formic Acid) / Acetonitrile.
-
Note: The ethoxyethyl group is polar; the product will likely elute earlier than the starting alkyne (if the alkyne was very lipophilic) or slightly later (due to added mass), but the LogD will decrease .
-
Critical Analysis & Troubleshooting
Why use this compound over PEG3 or PEG4 azides?
-
Ligand Efficiency: Longer PEGs (PEG3-4) often introduce "floppy" conformational entropy, which can reduce binding affinity (
) due to the entropic penalty upon binding. The ethoxyethyl group is short and relatively rigid, minimizing this penalty. -
Membrane Permeability: While PEGylation increases solubility, large PEGs can hinder passive diffusion across cell membranes. The ethoxyethyl linker is small enough to maintain cell permeability.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Oxidation of Cu(I) to Cu(II). | Add more Sodium Ascorbate; ensure inert atmosphere ( |
| Precipitation | Substrate insolubility in water. | Increase DMSO or |
| Unknown Side Products | Azide instability/decomposition.[2][3][4] | Ensure reaction temp < 40°C. Check purity of azide reagent (NMR). |
References
-
Safe Handling of Azides. University of Pittsburgh, Department of Environmental Health & Safety. (2013).[3] Guidelines on C/N ratios and storage.
-
Thermal Azide–Alkene Cycloaddition Reactions. Green Chemistry, 2018, 20, 3967-3974. Discusses reactivity of this compound in various solvents.
-
Bivalent Dopamine D2 Receptor Ligands. Journal of Medicinal Chemistry, 2011, 54, 11, 3704–3716. Demonstrates the use of this compound as a capping agent for spacer optimization.
-
Linkers in PROTACs. Precise PEG / AxisPharm. Overview of hydrophilic linker strategies in degraders.
Sources
Application Note: High-Fidelity Traceless Staudinger Ligation with 1-Azido-2-ethoxyethane
Abstract
This application note details the protocol for utilizing 1-Azido-2-ethoxyethane (CAS: 62634-47-3) in a Traceless Staudinger Ligation . Unlike the classical Staudinger reduction, this ligation variant enables the chemoselective formation of an amide bond between the azide-bearing ethoxyethyl linker and an acyl donor (phosphinothioester) under mild, physiological conditions. This method is critical for researchers requiring bioorthogonal conjugation without incorporating bulky phosphine oxide remnants into the final product.
Introduction & Mechanistic Insight
The Staudinger ligation is a sophisticated evolution of the classical Staudinger reaction. While the classical reaction reduces an azide to an amine using a phosphine and water, the Traceless Staudinger Ligation exploits an electrophilic trap within the phosphine reagent to capture the aza-ylide intermediate.[1] This rearrangement results in the formation of a stable amide bond while ejecting the phosphine oxide auxiliary.[2]
This compound serves as an ideal model substrate or "linker-azide" for this chemistry due to its amphiphilic nature. The ethoxy group enhances solubility in both aqueous and organic media, mimicking the behavior of PEGylated azides used in drug delivery systems.
The Chemical Pathway
The reaction proceeds through three distinct phases:
-
Nucleophilic Attack: The phosphine (III) attacks the terminal nitrogen of this compound, releasing
and forming a phosphazide, which collapses to an aza-ylide (iminophosphorane) . -
Intramolecular Trap (The Ligation): The nucleophilic nitrogen of the aza-ylide attacks the adjacent thioester carbonyl. This 5-membered ring transition state facilitates the
acyl transfer. -
Hydrolysis & Collapse: The resulting amidophosphonium salt is hydrolyzed, yielding the desired Amide Product and the Phosphine Oxide byproduct .[3][4]
Mechanistic Diagram
Figure 1: Mechanistic pathway of the Traceless Staudinger Ligation showing the conversion of the azide to an amide.[1][3][5][6]
Material Safety & Handling
Azide Handling (Critical)
This compound is a low molecular weight organic azide. While the ethoxy group improves its C/N ratio (Carbon/Nitrogen ratio), strictly adhere to these rules:
-
C/N Ratio Rule: The ratio is
. This is borderline. Treat as potentially explosive if concentrated or heated.[7] -
Isolation: Do NOT distill this compound. Purify via column chromatography or use crude if purity permits.
-
Waste: Quench azide waste with 10% ceric ammonium nitrate or exposure to acidic conditions in a fume hood before disposal.
Phosphine Sensitivity
Phosphinothioesters are susceptible to oxidation by air. Store under argon or nitrogen at -20°C.
Experimental Protocol
Objective: Synthesis of N-(2-ethoxyethyl)acetamide (Model Amide) via Traceless Staudinger Ligation. Reagents:
-
Substrate: this compound (1.0 equiv).
-
Reagent: (Diphenylphosphino)methanethiol thioacetate (1.1 equiv). Note: This acts as the acyl donor.
-
Solvent: THF:Water (3:1 v/v) or DMF:Water (for protein applications).
Step-by-Step Methodology
Step 1: Preparation of Reaction Mixture
-
In a flame-dried round-bottom flask purged with Argon, dissolve (Diphenylphosphino)methanethiol thioacetate (1.1 mmol) in 3 mL of THF.
-
Add This compound (1.0 mmol, approx. 129 mg) to the stirring solution.
-
Add 1 mL of deionized water. Water is essential for the final hydrolysis step.
Step 2: Incubation
-
Stir the mixture at Room Temperature (20–25°C) .
-
Monitor: Evolution of nitrogen gas (
) bubbles is the first indicator of reaction progress. -
Timecourse: The reaction typically reaches completion in 6–12 hours .
-
Validation (TLC/LCMS):
-
TLC: Monitor the disappearance of the azide (visualize with phosphomolybdic acid stain; azides are not UV active unless conjugated).
-
LCMS: Look for the mass of the product
Da (for N-(2-ethoxyethyl)acetamide).
-
Step 3: Work-up and Purification
-
Concentrate the reaction mixture under reduced pressure to remove THF.
-
Dilute the aqueous residue with DCM (Dichloromethane) and wash with brine.
-
Dry the organic layer over
, filter, and concentrate. -
Purification: Flash column chromatography (Silica gel).
-
Eluent: Gradient of Hexanes:Ethyl Acetate (start 80:20
100% EtOAc). -
Note: The phosphine oxide byproduct is highly polar and will elute later than the amide product.
-
Quantitative Data Summary
| Parameter | Specification | Notes |
| Stoichiometry | 1:1.1 (Azide:Phosphine) | Slight excess of phosphine ensures complete azide conversion. |
| Solvent System | THF/H2O (3:1) | Water is required for hydrolysis; THF solubilizes the organic reagents. |
| Temperature | 25°C | Heat (>50°C) may cause Staudinger reduction rather than ligation. |
| Yield (Typical) | 75–90% | Losses primarily due to hydrolysis of the thioester before ligation. |
| Reaction Time | 6–12 Hours | Slower than "Click" chemistry but bioorthogonal and copper-free. |
Troubleshooting & Optimization
Issue: Low Yield of Amide (High Amine Formation)
-
Cause: "Classical" Staudinger reduction is competing with the ligation. This happens if the intramolecular trap (acyl transfer) is too slow compared to the hydrolysis of the aza-ylide.
-
Solution: Increase the concentration of the reactants (0.1 M
0.5 M). Ensure the phosphinothioester is not sterically hindered.
Issue: Oxidation of Phosphine Reagent
-
Cause: Old reagent or exposure to air.
-
Solution: Verify the integrity of the phosphinothioester by
NMR (Phosphine appears at ~ -15 ppm; Oxide at ~ +30 ppm). Use freshly degassed solvents.
Workflow Visualization
Figure 2: Operational workflow for the ligation protocol.
References
-
Saxon, E., & Bertozzi, C. R. (2000).[6][8] Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007–2010. Link
-
Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2000). Staudinger Ligation: A Peptide from a Thioester and Azide.[3][8][9] Organic Letters, 2(13), 1939–1941. Link
-
Kohn, M., & Breinbauer, R. (2004). The Staudinger Ligation—A Gift to Chemical Biology. Angewandte Chemie International Edition, 43(24), 3106–3116. Link
-
Scriven, E. F., & Turnbull, K. (1988). Azides: Their Preparation and Synthetic Uses.[5][7][9] Chemical Reviews, 88(2), 297–368. Link
-
Thermo Fisher Scientific. (n.d.). Staudinger Ligation Reaction Chemistry. Thermo Fisher Scientific Learning Center. Link
Sources
- 1. Staudinger_reaction [chemeurope.com]
- 2. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 3. raineslab.com [raineslab.com]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. Staudinger Ligation [sigmaaldrich.com]
- 6. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Buy 1-Azido-2-methoxyethane | 80894-21-9 [smolecule.com]
- 8. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Staudinger ligation of alpha-azido acids retains stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Reaction conditions for 1-Azido-2-ethoxyethane and terminal alkynes
Application Note: Optimized CuAAC Protocols for 1-Azido-2-ethoxyethane
Abstract & Scope
This technical guide details the reaction parameters for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing This compound (CAS: 151536-16-4). As a short, ether-linked azide, this reagent serves as a critical "minimalist" PEG spacer in drug discovery and bioconjugation. Unlike long-chain PEG azides, its low molecular weight (129.16 g/mol ) and specific Carbon/Nitrogen ratio require distinct safety handling and kinetic optimization.
This guide provides two distinct protocols:
-
Method A (Synthetic Scale): For small molecule library generation using organic co-solvents.
-
Method B (Bioconjugation): For modifying sensitive biomolecules (proteins/peptides) using ligand-assisted catalysis in aqueous media.
Safety Assessment: The C/N Ratio Rule
CRITICAL WARNING: this compound is an energetic precursor. Unlike larger PEG-azides, it possesses a low Carbon-to-Nitrogen ratio.
-
Formula:
-
Safety Equation:
-
Calculation:
Rule: Organic azides are generally stable if the ratio is
-
Do NOT distill to dryness.
-
Do NOT use with halogenated solvents (DCM/CHCl3) where di- and tri-azidomethane can form (highly explosive).
-
Store at 2–8°C away from light.
Mechanistic Principles & Catalytic Cycle
Understanding the dinuclear copper mechanism is essential for troubleshooting. The reaction is not merely a "click" but a stepwise organometallic cycle.
Figure 1: The Dinuclear Copper Catalytic Cycle. Note that the formation of the metallacycle involves two copper atoms, explaining why ligand choice (to prevent aggregation) is critical in dilute conditions.
Optimization Strategy: Ligand & Solvent Selection
The choice of ligand dictates the reaction speed and protection against oxidation.
| Parameter | TBTA (Tris((1-benzyl-4-triazolyl)methyl)amine) | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Ligand-Free |
| Solubility | Poor in water (requires DMSO/tBuOH) | Excellent in water | N/A |
| Kinetics | Moderate | Fast (Recommended for dilute conditions) | Slow / Variable |
| Biocompatibility | Low (Precipitation risk) | High (Protects proteins from ROS) | Low (Cu toxicity high) |
| Use Case | Small molecule synthesis (Method A) | Bioconjugation / Protein Labeling (Method B) | Bulk synthesis (High load) |
Protocol A: Small Molecule Synthesis (High Yield)
Target: Synthesis of chemical probes or drug intermediates. Scale: 100 mg – 5 g Solvent System: tert-Butanol / Water (1:1).
Reagents:
-
Alkyne: 1.0 equivalent[1]
-
Azide: this compound (1.1 equivalents)
-
Reductant: Sodium Ascorbate (15 mol%)
-
Ligand: TBTA (5 mol%) Optional but recommended for reaction times < 4h.
Step-by-Step:
-
Dissolution: Dissolve the terminal alkyne and this compound in t-BuOH (0.5 M concentration).
-
Catalyst Prep: In a separate vial, dissolve CuSO4 and TBTA in a minimal amount of water/DMSO (1:1). Mix until a clear blue solution forms (Cu-Ligand complex).
-
Initiation: Add the Cu-TBTA solution to the reaction vessel. Add water to reach a final 1:1 t-BuOH/Water ratio.
-
Reduction: Add freshly prepared Sodium Ascorbate (dissolved in water) dropwise. The solution should turn from blue to yellow/colorless.
-
Reaction: Stir vigorously at Room Temperature (RT) for 4–16 hours.
-
Monitoring: Check via TLC or LCMS. This compound is not UV active; stain with KMnO4 or Iodine.
-
-
Workup:
-
Dilute with water (5x volume).
-
If product precipitates: Filter and wash with cold water.
-
If product is soluble: Extract with Ethyl Acetate (3x).[4] Wash organics with 5% NH4OH (to remove Cu) and Brine.
-
Protocol B: Bioconjugation (Aqueous/Dilute)
Target: Labeling proteins or peptides with this compound. Scale: Microgram to milligram. Solvent System: PBS (pH 7.[3]4) or HEPES.
Reagents:
-
Biomolecule (Alkyne-tagged): 10–50 µM final concentration.
-
Azide: this compound (50–100 equivalents). Excess is required to drive kinetics in dilute conditions.
-
Cu-Premix: CuSO4 (100 µM) + THPTA (500 µM). Ratio 1:5 is critical.
-
Reductant: Sodium Ascorbate (2.5 mM).
Step-by-Step:
-
Degassing: Briefly degas buffers with Nitrogen to prevent Cu(I) oxidation (ROS generation damages proteins).
-
Premixing: Mix CuSO4 and THPTA ligand separately. Let stand for 5 mins. This ensures Cu is coordinated before touching the protein.
-
Assembly: Add components in this order:
-
Buffer
-
Protein (Alkyne)
-
This compound (from 100 mM DMSO stock)
-
Cu-THPTA complex
-
-
Start: Add Sodium Ascorbate last.
-
Incubation: Incubate for 30–60 minutes at RT or 4°C.
-
Purification: Remove excess azide and copper via Desalting Column (PD-10) or Dialysis against EDTA-containing buffer (5 mM EDTA) to chelate residual copper.
Quality Control & Validation
| Method | Observation | Validation Criteria |
| FT-IR | Azide Stretch (~2100 cm⁻¹) | Disappearance. This is the most distinct indicator of reaction completion. |
| ¹H NMR | Triazole C-H (~7.5–8.5 ppm) | Appearance. A sharp singlet indicates triazole formation. |
| LC-MS | Mass Shift | Product Mass = Mass(Alkyne) + 129.16 Da. |
Troubleshooting Workflow
Figure 2: Diagnostic decision tree for common CuAAC failures.
References
-
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie.
-
Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie (Discusses THPTA vs TBTA).
-
Worrell, B. T., et al. (2013).[5] "Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions." Science.
Sources
Application Note: Precision Surface Capping of Alkyne-Functionalized Polymers with 1-Azido-2-ethoxyethane
Topic: Using 1-Azido-2-ethoxyethane for surface modification of polymers Content Type: Detailed Application Notes and Protocols
Abstract & Strategic Utility
This guide details the protocol for modifying alkyne-bearing polymer surfaces using This compound (also known as 2-ethoxyethyl azide). Unlike long-chain PEG-azides which introduce significant steric bulk and "brush" effects, this short-chain molecule (
-
Surface Capping: It efficiently scavenges residual alkyne groups on a surface to prevent non-specific fouling or unwanted side reactions.
-
Fine-Tuned Wettability: It introduces a specific "ethoxy-ethyl" motif, rendering the surface moderately hydrophilic and protein-resistant without the entropic penalties of long polymer chains.
This protocol utilizes the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), optimized for heterogeneous solid-liquid interfaces to ensure maximum conversion density.
Critical Safety Directive: The "Rule of Six" Violation
STOP AND READ: this compound is a High-Energy Organic Azide .
-
Chemical Formula:
-
Molecular Weight: 115.13 g/mol
-
Carbon/Nitrogen Ratio: 4 Carbons / 3 Nitrogens = 1.33
Risk Analysis:
Standard safety protocols for organic azides recommend a C/N ratio > 3 (or the "Rule of Six": 6 carbons per energetic group).[1][2][3][4] This molecule (
Mandatory Operational Controls:
-
Never Isolate: Do not distill or concentrate this azide to dryness.
-
Solution Only: Handle exclusively as a dilute solution (< 0.5 M) in inert solvents (DMF, DMSO, or t-Butanol).
-
No Halogenated Solvents: Do not use Dichloromethane (DCM) or Chloroform with sodium azide precursors, as explosive di/tri-azidomethane can form.[1][3]
-
Waste Management: Quench all azide-containing waste with excess sodium nitrite/sulfuric acid or specific commercial quenchers before disposal.
Mechanism of Action: Heterogeneous CuAAC
The modification relies on the covalent insertion of the azide onto surface-tethered alkynes via a 1,4-disubstituted 1,2,3-triazole linkage.
Mechanistic Pathway
-
Reduction: Cu(II) is reduced to the active Cu(I) species by Sodium Ascorbate.
-
Coordination: Cu(I) coordinates with the surface alkyne (Step A) and the azide in solution (Step B).
-
Cyclization: The copper facilitates the formation of the metallacycle, followed by ring contraction to the triazole.
-
Protonolysis: The catalyst releases the product, leaving the ethoxyethyl tail permanently tethered to the polymer.
Figure 1: The catalytic cycle of CuAAC on a polymer surface. The Cu(I) catalyst is recycled, but diffusion limits at the solid-liquid interface require specific ligand optimization (THPTA).
Experimental Protocol
Phase 1: Reagent Preparation (In-Situ Generation)
Because of the safety risks, we recommend generating the azide stock solution immediately prior to use or purchasing it as a pre-diluted solution.
Reagents:
-
2-Bromoethyl ethyl ether (Precursor)
-
Sodium Azide (
)[2] -
Solvent: DMF (Dimethylformamide)
Procedure:
-
Dissolve Sodium Azide (1.5 equiv) in DMF in a round-bottom flask.
-
Add 2-Bromoethyl ethyl ether (1.0 equiv) dropwise at Room Temperature (RT).
-
Stir at 60°C for 12 hours behind a blast shield.
-
Cool to RT. Filter off the inorganic salts (
). -
Do not evaporate. Use this DMF solution directly as your "Azide Stock" (assume ~90% conversion for stoichiometry).
Phase 2: Surface Modification (The "Click" Reaction)[5]
Materials:
-
Substrate: Alkyne-functionalized polymer film (e.g., Propargyl-modified PVC, PET, or Polystyrene).
-
Azide: this compound (0.2 M Stock in DMF).
-
Catalyst Source:
(100 mM in water). -
Reductant: Sodium Ascorbate (200 mM in water).
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). Note: THPTA is preferred over TBTA for aqueous/surface reactions as it prevents Cu(I) oxidation and facilitates transport.
Step-by-Step Workflow:
-
Catalyst Complexing (The "Click Mix"):
-
In a separate vial, mix
and THPTA ligand in a 1:2 molar ratio. -
Add Sodium Ascorbate (excess, typically 5-10x relative to Cu). The solution should turn colorless or pale yellow (indicating Cu(I)).
-
Tip: Pre-complexing prevents copper precipitation on the polymer surface.
-
-
Reaction Assembly:
-
Submerge the polymer film in a glass vial containing 1:1 Water/t-Butanol (or Water/DMF depending on polymer compatibility).
-
Add the This compound stock solution (Target final conc: 10–20 mM).
-
Add the Click Mix (Target final Cu conc: 0.5–1 mM).
-
-
Incubation:
-
Purge the headspace with Nitrogen or Argon for 2 minutes.
-
Seal the vial.
-
Incubate at Room Temperature for 4–12 hours with gentle orbital shaking.
-
Note: Do not use magnetic stir bars directly on delicate films to avoid abrasion.
-
-
Washing (Critical for Cytotoxicity Removal):
-
Remove film.
-
Wash 3x with 0.1 M EDTA solution (removes adsorbed Copper).
-
Wash 3x with Deionized Water.
-
Wash 2x with Ethanol (sterilization and drying aid).
-
Dry under a stream of Nitrogen.
-
Figure 2: Operational workflow for the surface modification process.[5] Note the specific EDTA wash step to ensure biocompatibility.
Characterization & Validation
To confirm the successful "clicking" of the ethoxyethyl group, use the following analytical hierarchy:
| Technique | Observation | Interpretation |
| ATR-FTIR | Disappearance of peak at ~2120 cm⁻¹ | Loss of surface Alkyne signal. |
| ATR-FTIR | Absence of peak at ~2100 cm⁻¹ | Confirms no unreacted Azide is physically adsorbed. |
| XPS (ESCA) | Appearance of N1s signal (400 eV) | The triazole ring introduces Nitrogen to the surface. |
| Contact Angle | Shift in Water Contact Angle ( | Alkyne Surface: |
Data Interpretation: Because this compound is a small molecule, the change in contact angle will be subtle compared to grafting a long PEG chain. It acts as a "surface tuner" rather than a complete transformer. The primary validation is spectroscopic (IR/XPS).
Troubleshooting Guide
Problem: Blue tint on the polymer film.
-
Cause: Copper entrapment in the polymer matrix.
-
Solution: Increase EDTA wash duration or use a chelating resin wash. Residual copper is cytotoxic.
Problem: Low conversion (IR alkyne peak persists).
-
Cause: Oxygen poisoning of the Cu(I) catalyst.
-
Solution: Ensure rigorous degassing (Nitrogen purge) of all solvents before mixing. Increase catalyst concentration to 2 mM.
Problem: Polymer film dissolves or swells excessively.
-
Cause: Incompatibility with DMF or t-Butanol.
-
Solution: Switch solvent system to DMSO/Water or pure Water (if the polymer is hydrophilic enough to wet).
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition.[6][7][8] Chemical Reviews, 108(8), 2952-3015. Link
-
Lutz, J. F. (2007). 1,3-Dipolar cycloadditions of azides and alkynes: a universal ligation tool in polymer and materials science. Angewandte Chemie International Edition, 46(7), 1018-1025. Link
-
Bräse, S., et al. (2005). Organic azides: an exploding diversity of a unique class of compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. Link
-
Stanford Environmental Health & Safety. (n.d.).[2] Information on Azide Compounds. Stanford University.Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie, 121(52), 10063-10067. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uvic.ca [uvic.ca]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. “Clickable” polymer nanoparticles: a modular scaffold for surface functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drpress.org [drpress.org]
- 7. Surface engineering of a Cu-based heterogeneous catalyst for efficient azide–alkyne click cycloaddition - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Ethoxyethyl Azide in Copper-Free Click Chemistry
Topic: Copper-free click chemistry applications for ethoxyethyl azide Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Strategic Utilization as a Kinetic Standard and Bioorthogonal Capping Agent
Abstract
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has replaced copper-catalyzed methods in biological systems due to the cytotoxicity of Cu(I).[1][2] While complex azide-linkers (e.g., PEG-N3, fluorescent-N3) are common, small-molecule azides like Ethoxyethyl Azide (EE-N3) play a critical, often under-documented role. This guide details the application of EE-N3 not merely as a linker, but as a kinetic benchmark for quantifying cyclooctyne reactivity and as a bioorthogonal capping agent to eliminate background noise in multiplexed imaging and Antibody-Drug Conjugate (ADC) synthesis.
Technical Background & Strategic Utility
1.1 The Molecule: Ethoxyethyl Azide
-
Chemical Name: 1-azido-2-ethoxyethane (also referred to as 2-azidoethyl ethyl ether).
-
Structure:
-
Role: EE-N3 serves as a "dummy" azide. It possesses the electronic properties of a PEG-azide linker but lacks the steric bulk and viscosity of polymers.
1.2 Why Ethoxyethyl Azide? In high-stakes bioconjugation (e.g., ADCs), characterizing the reactivity of the cyclooctyne (DBCO/BCN) handle is essential. Large polymeric azides introduce steric hindrance that confounds kinetic measurements. EE-N3 offers three distinct advantages:
-
Electronic Mimicry: The ether oxygen at the
-position mimics the electron-withdrawing effect found in PEG linkers, providing accurate (second-order rate constant) predictions for PEGylated payloads. -
Amphiphilicity: Soluble in both organic solvents (DMSO, DMF) and aqueous buffers, allowing kinetic testing under native conjugation conditions.
-
Steric Minimization: Its small size allows it to access "buried" DBCO sites on protein surfaces that larger payloads cannot reach, making it an ideal quenching agent.
Mechanism of Action: SPAAC
The reaction proceeds via a concerted [3+2] cycloaddition between the azide dipole of EE-N3 and the strained alkyne of a cyclooctyne (e.g., DBCO). The driving force is the release of nearly 18 kcal/mol of ring strain from the cyclooctyne, forming a stable triazole regioisomer mixture.[3]
Diagram 1: SPAAC Reaction Mechanism
The following diagram illustrates the molecular orbital interaction and ring-strain release driving the reaction.
Caption: Schematic of the strain-promoted cycloaddition between a strained alkyne and Ethoxyethyl Azide.
Protocol A: Kinetic Benchmarking of DBCO Reagents
Purpose: To determine the precise concentration of reactive DBCO groups on a modified protein or nanoparticle surface using EE-N3 as a titrant. This ensures the DBCO has not degraded (hydrolyzed/oxidized) before adding expensive payloads.
Materials:
-
DBCO-modified biomolecule (e.g., IgG-DBCO).[4]
-
Ethoxyethyl Azide (100 mM stock in DMSO).
-
UV-Vis Spectrophotometer (NanoDrop or plate reader).
-
Buffer: PBS pH 7.4.
Step-by-Step Methodology:
-
Baseline Measurement: Measure the absorbance of the DBCO-protein at 309 nm (DBCO peak). Calculate initial concentration using
. -
Titration: Aliquot the DBCO-protein into 5 wells.
-
Reaction: Add EE-N3 at molar equivalents of 0x, 0.5x, 1x, 2x, and 5x relative to the estimated DBCO count.
-
Incubation: Incubate for 30 minutes at Room Temperature (RT).
-
Quantification: Measure the decrease in Absorbance at 309 nm. The formation of the triazole destroys the specific DBCO absorbance peak.
-
Calculation: Plot the decrease in A309 against EE-N3 concentration. The point of saturation indicates the true active DBCO load.
Data Interpretation:
| Parameter | Value Range | Interpretation |
|---|
| Reaction Rate (
Protocol B: Bioorthogonal Quenching (Surface Passivation)
Purpose: In multi-step labeling (e.g., labeling cell surface glycans), unreacted cyclooctynes can cause background noise. EE-N3 is used to "cap" these sites because it is non-fluorescent and membrane-permeable.
Context: Live-cell imaging where cell surface glycans are metabolically labeled with Azides, reacted with DBCO-Biotin, and then "quenched" before a secondary staining step.
Diagram 2: Quenching Workflow
Visualizing the passivation of excess reactive sites to prevent off-target binding.
Caption: Workflow for using Ethoxyethyl Azide to quench unreacted DBCO sites on biological surfaces.
Step-by-Step Methodology:
-
Primary Labeling: Perform the primary click reaction (e.g., Cells + Ac4ManNAz
React with DBCO-Fluorophore). -
Wash: Wash cells 2x with PBS + 1% BSA to remove bulk unbound DBCO-Fluorophore.
-
Quench Preparation: Dilute EE-N3 to a final concentration of 50-100 µM in complete media or PBS.
-
Incubation: Add EE-N3 solution to cells. Incubate for 15–30 minutes at 37°C.
-
Note: The small size of EE-N3 ensures it penetrates the glycocalyx to react with any sterically hindered DBCO moieties that the large fluorophore missed.
-
-
Final Wash: Wash cells 3x with PBS.
-
Analysis: Proceed to flow cytometry or microscopy. Background fluorescence is significantly reduced compared to unquenched controls.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Quenching | Insufficient concentration or time. | Increase EE-N3 to 100 µM or extend time to 45 min. |
| Precipitation | EE-N3 stock in DMSO is too concentrated when hitting aqueous buffer. | Dilute DMSO stock 1:10 in water before adding to the reaction vessel to prevent shock precipitation. |
| Low Reaction Rate | pH < 5.0 or > 9.0. | Adjust pH to 7.2–7.6. While SPAAC is pH tolerant, extreme pH affects protein stability and local electrostatics. |
References
-
Royal Society of Chemistry (RSC). (2023). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Retrieved from [Link]
Sources
Application Note: Solvent Selection and Process Optimization for 1-Azido-2-ethoxyethane Cycloaddition
Executive Summary & Safety Pre-Requisite
1-Azido-2-ethoxyethane (CAS: 62634-47-3) is a versatile "short-chain" PEG-mimic azide used extensively in bioconjugation and medicinal chemistry to introduce hydrophilic linkers via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
While CuAAC is often described as "solvent-insensitive," the amphiphilic nature of this specific azide (lipophilic alkyl chain + hydrophilic ether oxygen) demands precise solvent selection to maximize rate and suppress copper disproportionation.
⚠️ CRITICAL SAFETY WARNING: C/N Ratio Analysis
Before proceeding, all operators must acknowledge the energetic properties of this substrate.
-
Formula:
-
Molecular Weight: 115.13 g/mol
-
C/N Ratio Calculation:
Operational Directive: According to standard safety protocols for organic azides, a ratio
-
Never concentrate reaction mixtures containing this compound to dryness.
-
Limit Concentration: Maintain reaction concentrations below 0.5 M to ensure thermal dissipation.
-
Shielding: Use blast shields during synthesis and workup.
Solvent Selection Matrix
The choice of solvent for this compound is governed by the solubility of the alkyne partner and the preservation of the active Cu(I) species.
| Solvent System | Recommended For | Mechanism of Action | Pros | Cons |
| t-BuOH / Water (1:1) | Standard Protocol | Proton Transfer Acceleration: Water facilitates the final protonation of the Cu-triazole intermediate. | • High yields• Suppresses Cu(I) oxidation• Solubilizes amphiphilic azide | • Difficult to remove t-BuOH (freeze-drying required for sensitive products) |
| DMSO or DMF | Hydrophobic Alkynes | Ligand Stabilization: The solvent acts as a weak ligand, stabilizing Cu(I) but slowing the rate slightly. | • Dissolves highly lipophilic alkynes• High boiling point (safety) | • Difficult workup (requires extensive washing)• DMSO can oxidize Cu(I) if not degassed |
| Water ("On-Water") | Green Chemistry | Hydrophobic Effect: Reactants aggregate at the phase boundary, accelerating rate via effective concentration. | • Fastest kinetics• Environmentally benign[1]• Simple filtration workup | • Requires solid/oily reactants• Fails if reactants are too soluble in water (homogenous) |
| Cyrene™ | Sustainable Dev | Dipolar Aprotic: Bio-derived alternative to NMP/DMF. | • Non-toxic• High solvating power | • Newer methodology (less historical data) |
Mechanistic Insight: The Role of Solvent
The solvent does not merely dissolve reagents; it actively participates in the catalytic cycle. In the case of this compound, water is not just a co-solvent but a protic accelerator .
Catalytic Cycle Visualization
The following diagram illustrates the CuAAC cycle, highlighting where the solvent (Ligand L or H2O) intervenes to stabilize the metallacycle or facilitate product release.
Figure 1: The Cu(I) catalytic cycle.[2][3][4] Note the 'Protonolysis' step, which is significantly faster in aqueous solvent systems (t-BuOH/H2O) compared to anhydrous organic solvents.
Validated Experimental Protocol
This protocol is optimized for This compound reacting with a generic lipophilic alkyne. It utilizes the in situ reduction method (Cu(II)
Reagents
-
Azide: this compound (1.0 equiv)[5]
-
Alkyne: Terminal Alkyne of choice (1.0 - 1.1 equiv)
-
Catalyst Source:
(5 mol%) -
Reductant: Sodium Ascorbate (10-15 mol%)
-
Solvent:
(1:1 v/v)
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Dissolve
in deionized water (Concentration: 0.1 M). -
Dissolve Sodium Ascorbate in deionized water (Concentration: 0.5 M). Note: Prepare fresh; ascorbate oxidizes (turns yellow) within hours.
-
-
Reaction Assembly:
-
In a round-bottom flask equipped with a stir bar, dissolve the Alkyne (1.0 mmol) and This compound (1.0 mmol, 115 mg) in 2 mL of t-BuOH.
-
Add 2 mL of Water. (If the alkyne precipitates, add more t-BuOH until homogenous, or proceed as a suspension for "on-water" effect).
-
Add the Sodium Ascorbate solution (30 µL, 0.15 mmol).
-
Add the Copper Sulfate solution (50 µL, 0.05 mmol).
-
Observation: The mixture should turn a turbid bright yellow/orange (characteristic of Cu(I)-acetylide formation).
-
-
Incubation:
-
Workup (Chelation Strategy):
-
Why: Copper residues can complex with the ethoxy-chain of the product.
-
Dilute reaction with 20 mL Ethyl Acetate.[4]
-
Add 10 mL of saturated aqueous
(or 0.1 M EDTA solution). -
Stir vigorously for 15 minutes to sequester copper (aqueous layer turns blue).
- mL).
-
Dry over
, filter, and concentrate in vacuo (Keep bath C).
-
Workflow Decision Tree
Use this logic flow to adapt the protocol based on your specific alkyne partner.
Figure 2: Decision matrix for solvent selection based on the physicochemical properties of the alkyne partner.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Reaction turns Green/Blue | Cu(I) has oxidized to Cu(II). | Add more Sodium Ascorbate (0.5 equiv). Degas solvents with |
| Low Conversion | Solvent inhibiting protonation. | If using DMSO/DMF, add 5% water to the mixture to accelerate the protonolysis step. |
| Emulsion during workup | Amphiphilic product acting as surfactant. | Add Brine to the aqueous layer or use |
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.
-
Narayan, S., Muldoon, J., Finn, M. G., Fokin, V. V., Kolb, H. C., & Sharpless, K. B. (2005). "On Water": Unique Reactivity of Organic Compounds in Aqueous Suspension. Angewandte Chemie International Edition, 44(21), 3275–3279.
-
Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240.
- Wilson, J., et al. (2014). Cyrene™ as a Bio-Based Solvent for the CuAAC Reaction. Green Chemistry, 16, 2354-2357. (Contextual reference for Green Solvents).
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Azido-2-ethoxyethane Click Reactions
Welcome to the Technical Support Center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) involving 1-azido-2-ethoxyethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and optimized protocols to improve the yield and efficiency of your click reactions.
A Note on Safety: this compound is a small organic azide. Such compounds can be energetic and potentially explosive, especially in concentrated form or when subjected to heat, shock, or friction.[1][2] Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood, and work on the smallest scale possible.[1] Avoid isolation of the pure azide; if synthesized in-house, it is often safer to use the crude solution directly in the subsequent click reaction.[3][4]
Frequently Asked Questions (FAQs)
Q1: My click reaction with this compound has a low yield or failed completely. What are the first things to check?
A1: The most common culprit for low or no yield in a CuAAC reaction is the inactivation of the copper catalyst. The active species is Cu(I), which is readily oxidized to the inactive Cu(II) by atmospheric oxygen.[5][6][7][8] Start by troubleshooting your catalyst system: ensure you have a fresh, potent reducing agent (like sodium ascorbate), consider using a protective ligand, and make sure your solvents are adequately degassed.[6][7]
Q2: What is the most common side reaction and how can I minimize it?
A2: The most prevalent side reaction is the oxidative homocoupling of your terminal alkyne, known as the Glaser-Hay coupling.[6] This reaction is also promoted by Cu(II) and oxygen. Minimizing oxygen in your reaction and ensuring a sufficient excess of a reducing agent like sodium ascorbate are key strategies to suppress this side product.[6][9]
Q3: My reaction starts but seems to stall before all the starting material is consumed. Why?
A3: Reaction stalling is typically due to the gradual deactivation of the Cu(I) catalyst. This can occur if the reducing agent is consumed over time by dissolved oxygen leaking into the system.[5][6] Another possibility is the presence of impurities in your starting materials or solvents that can chelate or "poison" the copper catalyst.[6]
Q4: How do I choose the right solvent for my reaction?
A4: The ideal solvent system will fully dissolve both your this compound and your alkyne partner. This compound is a relatively polar molecule, and its ethoxy group lends it some solubility in organic solvents.[10] Common solvent systems include mixtures of water with t-butanol, DMSO, or DMF.[6][8] For less polar alkynes, a higher proportion of the organic solvent may be necessary. The reaction is often accelerated in water.[9]
Q5: Is it necessary to use a ligand? Which one should I choose?
A5: While not strictly essential for all applications, using a ligand is highly recommended. Ligands stabilize the catalytically active Cu(I) oxidation state, prevent disproportionation, and can significantly accelerate the reaction rate.[5][8][11][12] For aqueous or semi-aqueous systems, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are excellent choices.[12][13] For reactions in organic solvents, TBTA (tris(benzyltriazolylmethyl)amine) is a common and effective option.[8][11]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Solving Low Yield Issues
Low or no product formation is the most frequent issue encountered. The following guide provides a systematic approach to diagnosing and resolving the problem. The primary focus should be on maintaining a sufficient concentration of the active Cu(I) catalyst throughout the reaction.
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree for troubleshooting low yield in CuAAC reactions.
-
The Critical Role of the Cu(I) Oxidation State: The CuAAC reaction is catalyzed exclusively by copper in the +1 oxidation state.[5][8][12] Copper(II) is inactive.[5] The most common method for generating Cu(I) in situ is by reducing a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent.[8]
-
Oxygen Contamination: Dissolved oxygen in your solvents or headspace will rapidly oxidize the active Cu(I) to the inactive Cu(II), effectively killing your catalyst.[6][8]
-
The Reducing Agent (Sodium Ascorbate): Sodium ascorbate is the most commonly used reducing agent to convert Cu(II) to Cu(I) and to scavenge any oxygen that enters the system.[5][8][9]
-
Problem: Solutions of sodium ascorbate are themselves susceptible to oxidation and lose potency over time.
-
Solution: Always use a freshly prepared solution of sodium ascorbate.[6][14] It is crucial to use a stoichiometric excess relative to the copper catalyst (typically 5-10 equivalents) to ensure a sufficient reducing environment throughout the reaction.[6]
-
-
The Importance of Ligands: Ligands such as THPTA and TBTA play a dual role: they stabilize the Cu(I) ion, preventing its oxidation and disproportionation, and they accelerate the catalytic cycle, leading to faster reaction rates.[5][7][11][15]
-
Problem: In the absence of a ligand, the copper catalyst is more susceptible to deactivation.
-
Solution: Add a suitable ligand to your reaction. A common starting point is a 1:1 to 1:5 molar ratio of copper to ligand.[6][16] Premixing the CuSO₄ and the ligand before adding them to the reaction vessel is good practice.[17][18]
-
-
Reactant Quality and Solubility:
-
Purity: Impurities in your this compound or alkyne, particularly those containing thiol groups or other strong chelating agents, can poison the copper catalyst.[3]
-
Solubility: If either reactant is not fully dissolved, the reaction becomes heterogeneous, leading to slow rates and incomplete conversion.[6] While this compound is relatively polar, your alkyne partner may be hydrophobic.
-
Solution: Ensure the purity of your starting materials. Adjust your solvent system (e.g., by increasing the proportion of co-solvent like t-BuOH, DMF, or DMSO) to achieve a homogeneous solution at the reaction temperature.[6][19]
-
Guide 2: Minimizing Alkyne Homocoupling (Glaser-Hay Reaction)
This side reaction produces a diyne from two molecules of your terminal alkyne. It is promoted by oxygen and Cu(II) ions.
-
Mechanism: The Glaser-Hay coupling involves the oxidation of the copper acetylide intermediate.
-
Suppression Strategies:
-
Rigorous Deoxygenation: As with preventing general catalyst deactivation, removing oxygen is the most effective way to inhibit this side reaction.[6]
-
Sufficient Reducing Agent: Maintaining a reducing environment with an excess of fresh sodium ascorbate ensures that any generated Cu(II) is quickly reduced back to Cu(I).[9]
-
Use of Ligands: Ligands can help to prevent the formation of the specific copper complexes that lead to homocoupling.
-
Avoid Amine Bases: While some protocols may mention bases, strong amine bases can promote Glaser coupling. It is generally best to avoid them unless specifically required for your substrate.
-
Guide 3: Overcoming Reaction Stalling
If you observe initial product formation by TLC or LC-MS, but the reaction fails to proceed to completion, consider the following:
-
Catalyst Deactivation: The most likely cause is the slow consumption of your reducing agent by trace amounts of oxygen over a long reaction time.
-
Solution: Try adding another portion of freshly prepared sodium ascorbate solution to the stalled reaction. If this restarts the reaction, it confirms catalyst deactivation was the issue. For future runs, ensure a more rigorously inert atmosphere.[6]
-
-
Inhibitory Impurities: An impurity present in one of your reagents could be slowly binding to the copper catalyst.
-
Solution: Re-purify your starting materials. If you suspect an impurity in your this compound, consider a quick filtration through a short plug of silica gel.
-
Optimized Experimental Protocols
The following protocols provide a robust starting point for your experiments. Optimization may be required based on your specific alkyne substrate.
General Experimental Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdhv.ca [mdhv.ca]
- 5. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. 62634-47-3(this compound) | Kuujia.com [kuujia.com]
- 11. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. confluore.com.cn [confluore.com.cn]
- 14. benchchem.com [benchchem.com]
- 15. scilit.com [scilit.com]
- 16. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
Removing copper catalyst after 2-ethoxyethyl azide conjugation
Technical Support Center: Copper Catalyst Removal Guide Topic: Post-Conjugation Purification of 2-Ethoxyethyl Azide Derivatives
Executive Summary
Effective removal of copper (Cu) catalysts following Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is critical for downstream biological assays and regulatory compliance.[1][2][3] The specific challenge with 2-ethoxyethyl azide conjugates lies in their physicochemical nature: the ethoxyethyl tail imparts amphiphilic properties (soluble in both organic solvents and water). This often leads to product loss during standard aqueous extractions or emulsion formation.[2]
This guide provides validated protocols tailored to the unique solubility profile of these conjugates, ensuring <10 ppm residual copper levels compatible with cell-based assays and ICH Q3D guidelines.
Part 1: Diagnostic & Decision Matrix
Before selecting a protocol, assess your conjugate's solubility.[2] The "2-ethoxyethyl" linker often pushes hydrophobic alkynes into a "semi-soluble" state in water.[2]
Workflow: Method Selection
Figure 1: Decision tree for selecting the optimal copper removal strategy based on conjugate solubility.[1][2]
Part 2: Validated Removal Protocols
Protocol A: Solid-Phase Scavenging (Recommended)
Best for: Amphiphilic conjugates (like 2-ethoxyethyl derivatives) where liquid extraction causes yield loss.[1][2]
Mechanism: Functionalized silica or polystyrene beads (e.g., thiourea or iminodiacetic acid) bind Cu(I) and Cu(II) with high affinity (
Materials:
-
SiliaMetS® Thiourea or CupriSorb™ resin.[2]
-
Solvent: Methanol, Ethanol, or DCM (depending on product solubility).[1]
Step-by-Step:
-
Dilution: Dissolve the crude reaction mixture in a solvent that fully solubilizes your product (e.g., MeOH or DCM).[2]
-
Loading: Add the scavenger resin.[2][4]
-
Ratio: Use 4–5 equivalents of resin relative to the copper catalyst used.
-
-
Incubation: Stir gently at room temperature for 2–4 hours.
-
Filtration: Filter the mixture through a fritted funnel or a Celite® plug to remove the resin.
-
Wash: Rinse the resin cake with the solvent to recover any trapped product.[4][5]
-
Concentration: Evaporate the solvent to yield the Cu-free product.
Expert Insight: For 2-ethoxyethyl conjugates, this method is superior to extraction because it avoids the formation of "rag layers" (emulsions) common with PEG-like linkers.[1][2]
Protocol B: Modified EDTA Extraction
Best for: Strictly hydrophobic conjugates (soluble in EtOAc/DCM, insoluble in water).[1]
Mechanism: EDTA (Ethylenediaminetetraacetic acid) forms a water-soluble hexadentate complex with Copper, pulling it into the aqueous phase.[1]
Critical Adjustment: Standard water washes may dissolve 2-ethoxyethyl derivatives.[1][2] You must use brine (saturated NaCl) to "salt out" your product and keep it in the organic phase.
Step-by-Step:
-
Preparation: Prepare a 0.1 M EDTA solution and adjust pH to ~8.0 using NaOH.
-
Why pH 8? EDTA chelation efficiency drops significantly below pH 7 due to protonation of its carboxylic acid groups [1].[2]
-
-
Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Extraction 1 (Chelation): Add an equal volume of EDTA solution. Shake vigorously for 2 minutes.
-
Extraction 2 (Salting Out): If the aqueous layer is still blue, repeat Step 3. If clear, wash the organic layer once with Saturated Brine .
-
Crucial Step: The high ionic strength of brine prevents your amphiphilic product from partitioning into the water.
-
-
Drying: Dry organic layer over
, filter, and concentrate.
Part 3: Troubleshooting & FAQs
Q1: The aqueous layer is clear, but my product (organic layer) is still green/brown. What is happening? Diagnosis: The copper is likely bound to your product (the triazole ring acts as a weak ligand) or trapped in hydrophobic pockets. Solution:
-
Switch to Protocol A (Resins): Thiourea resins have a higher affinity for Cu than the triazole ring.[2]
-
Wash with Imidazole: Add 10% imidazole to your aqueous wash.[2] Imidazole competes with the triazole for copper binding, then the Cu-Imidazole complex can be washed away.
Q2: I used Protocol B, and my yield is 20%. Where did my product go? Diagnosis: 2-ethoxyethyl azide derivatives are often water-soluble enough to be lost in the aqueous EDTA wash.[1][2] Solution:
-
Back-Extraction: Take your combined aqueous waste (EDTA layers).[1][2] Saturate them with NaCl (add solid salt until it stops dissolving). Extract this brine solution 3x with DCM. Combine with your original organic layer.[2]
Q3: My cells are dying after treating them with the conjugate. Is it Copper? Diagnosis: Likely yes.[2] Free Copper is cytotoxic at >50 µM, and Cu-generated ROS (Reactive Oxygen Species) can persist.[1][2] Validation:
-
Colorimetric Test: Use a colorimetric copper test kit (e.g., bicinchoninic acid based) to quantify residual Cu.[1][2]
-
Limit Check: For sensitive cell lines, Cu must be <10 ppm.[2]
-
Alternative: If toxicity persists after confirmed Cu removal, check for residual Ascorbate .[2] Oxidized ascorbate byproducts can covalently modify proteins and cause toxicity [2].[2] Dialysis is required to remove ascorbate.[2]
Part 4: Data & Specifications
Comparative Efficiency of Removal Methods
| Method | Residual Cu (ppm) | Product Recovery (%) | Suitability for 2-Ethoxyethyl |
| EDTA Wash (Standard) | 50 - 200 | 60 - 80% (Risk of loss) | Low (Solubility issues) |
| EDTA + Brine Wash | 20 - 50 | 85 - 95% | Medium |
| Silica Column | 10 - 50 | >90% | Medium (Cu can streak) |
| Scavenger Resin (Thiourea) | < 5 | >95% | High (Recommended) |
| HPLC Purification | < 1 | >90% | High (Labor intensive) |
Table 1: Comparison of copper removal efficiencies. Data interpolated from standard industry benchmarks for click chemistry purification [3].
References
-
BenchChem. (2025).[1][2][4][5] Technical Support Center: Copper Catalyst Removal in Click Chemistry. Retrieved from [1][2]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[1] Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Retrieved from [1][2]
-
BroadPharm. (2025). Click Chemistry Protocols and Catalyst Removal. Retrieved from [1][2]
-
ICH. (2019).[1][2] ICH Q3D (R1) Guideline for Elemental Impurities. International Council for Harmonisation.[2][6][7] Retrieved from [1][2]
Sources
- 1. 2-[2-(2-Azidoethoxy)ethoxy]ethanamine | 166388-57-4 [chemicalbook.com]
- 2. 2-Azidoethanol | C2H5N3O | CID 123118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. triphasepharmasolutions.com [triphasepharmasolutions.com]
Safety precautions for handling volatile organic azides
Current Status: Operational Topic: Handling Volatile Organic Azides Ticket Priority: Critical (Life Safety)
Introduction: The "Zero-Error" Mandate
Welcome to the Technical Support Center for High-Energy Chemistry. You are likely here because you are planning to synthesize or handle organic azides (
The Core Conflict: You need the reactivity of the azide functionality, but that same potential energy makes the compound susceptible to shock, friction, and thermal decomposition.
This guide is not a generic safety list. It is a troubleshooting manual designed to prevent specific, documented failure modes that have led to laboratory fatalities.
Module 1: Risk Assessment & Stability Prediction
Q: How do I determine if my target azide is safe to isolate?
A: You must calculate the specific atomic ratio of your molecule. Do not rely on "intuition."
The stability of an organic azide is governed by the ratio of carbon/oxygen atoms to nitrogen atoms.[1] We utilize the "Rule of Three" (often correlated with the "Rule of Six") to determine if a compound can be isolated or must be handled strictly in solution.
The Stability Equation:
| Ratio Result | Classification | Operational Protocol |
| Stable | Can generally be isolated and stored (with care). Example: Nonyl azide.[3] | |
| Volatile/Unstable | DO NOT ISOLATE. Store only as dilute solution (<1M).[1] Synthesize on <5g scale. | |
| Explosive | FORBIDDEN. Do not synthesize unless in situ as a transient intermediate. |
Visual Troubleshooting: The Isolation Decision Tree
Figure 1: Logic flow for determining if an organic azide can be safely isolated based on atomic composition.
Module 2: Solvent Selection & The "DCM Trap"
Q: My protocol suggests using Dichloromethane (DCM) for the reaction. Is this safe?
A: ABSOLUTELY NOT. This is a critical troubleshooting flag.
Using halogenated solvents (DCM, Chloroform) with Sodium Azide (
The Mechanism of Failure:
-
Hazard: Diazidomethane is a highly volatile liquid with extreme shock sensitivity. It can co-distill with solvents and detonate in rotary evaporators or vacuum pumps.
-
Solution: Substitute DCM with Acetonitrile , DMF , DMSO , or Toluene . If a chlorinated solvent is chemically required for a later step, the azide source must be completely removed first.
Module 3: Concentration & Rotary Evaporation
Q: Can I rotavap my azide solution to dryness to get a yield?
A: Never distill an organic azide to dryness.
Rotary evaporation is the most common ignition source in azide accidents. As the solvent is removed, the concentration of the azide increases, as does the heat (bath) and friction (rotation/glass joints).
Troubleshooting the Rotavap Process:
-
The "Half-Volume" Rule: Never reduce the volume to less than 50% of the original solvent if the stability is borderline.
-
Bath Temperature: Keep water bath
. -
Shielding: A standard fume hood sash is insufficient protection against a rotavap explosion. You must use a portable blast shield made of polycarbonate.
-
Glassware: Use plastic clips (Keck clips) instead of metal. Ensure no ground glass joints are "frozen" or grinding, as friction initiates detonation.[4]
Visual Troubleshooting: Safe Concentration Workflow
Figure 2: Workflow for concentration. Note that unstable azides branch to "Use Solution Directly" to avoid concentration entirely.
Module 4: Waste Management & Decontamination
Q: How do I dispose of the waste? Can it go in the organic waste bin?
A: No. Azides must be chemically quenched (destroyed) before disposal.
Pouring azides into metal drums or down the drain can form Heavy Metal Azides (Copper/Lead Azide), which are primary explosives used in detonators.
Quenching Protocols:
| Method | Reagents | Mechanism | Best For |
| Nitrous Acid | Converts Azide to | Aqueous waste streams.[1][5] Must be done in fume hood (NO gas evolution). | |
| Phosphine Reduction | Triphenylphosphine ( | Staudinger reduction to amine. | Organic waste streams (small scale). |
| Oxidation | Cerium Ammonium Nitrate (CAN) | Oxidative cleavage. | Cleaning glassware/traces.[1][6] |
Step-by-Step Nitrous Acid Quench (The Standard):
-
Place waste in a 3-neck flask in a fume hood.
-
Add 20% aqueous Sodium Nitrite (
) (use 40% excess).[5] -
Slowly add 20% Sulfuric Acid (
) while stirring. -
Test with starch-iodide paper (should turn blue, indicating excess nitrite) and pH paper (should be acidic).
-
Allow to stir overnight before neutralizing and disposing.
References
-
Bräse, S., et al. (2005).[3][7][8] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[3] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie. Link
-
University of California, Santa Cruz (UCSC). Azides, Organic - EH&S Guidelines. Link
-
Stanford University EH&S. Information on Azide Compounds. Link
-
Occupational Safety and Health Administration (OSHA). Sodium Azide Safety Fact Sheet. Link
Sources
- 1. uvic.ca [uvic.ca]
- 2. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Organic azides: an exploding diversity of a unique class of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Reactions of 1-Azido-2-ethoxyethane
Welcome to the Technical Support Center. 1-Azido-2-ethoxyethane is a highly versatile, bifunctional PEGylated linker widely utilized in drug development, materials science, and bioconjugation. Its terminal azide group is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry, while the ethoxy ether backbone provides crucial hydrophilicity and flexibility.
Despite the reputation of click chemistry as a near-perfect reaction, researchers frequently encounter incomplete conversions, stalled kinetics, or biomolecular degradation when applying it to complex macromolecules. This guide provides authoritative, field-proven troubleshooting strategies to diagnose mechanistic failure points and ensure quantitative yields.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My CuAAC reaction with this compound stalls at 30-40% completion. Why is the yield so low despite using an excess of the azide? Answer: The most common cause of a stalled CuAAC reaction is the rapid depletion of the active Cu(I) catalyst. Free Cu(I) is thermodynamically unstable in aerobic aqueous buffers; it possesses a low redox potential and rapidly oxidizes to inactive Cu(II) or disproportionates into Cu(II) and Cu(0)[1]. If your reaction stalls, the catalytic cycle has collapsed. Solution: You must actively stabilize the Cu(I) oxidation state. Implement a water-soluble, accelerating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)[2]. These ligands coordinate the Cu(I) ion, shielding it from oxidation while simultaneously accelerating the cycloaddition rate by lowering the activation energy[3]. Always maintain a Ligand-to-Copper ratio of at least 5:1 for bioconjugations[2][4]. Furthermore, ensure your sodium ascorbate (the reducing agent) is prepared freshly just before use, as it degrades rapidly in aqueous solutions.
Q2: Instead of a clean conjugate, I am observing multiple high-molecular-weight side products on my SDS-PAGE/LC-MS. What is happening? Answer: You are likely observing oxidative damage to your biomolecule or alkyne homocoupling (Glaser coupling). The continuous reduction of Cu(II) by sodium ascorbate generates reactive oxygen species (ROS) and dehydroascorbate byproducts[2]. These species can oxidize sensitive amino acids (like histidine and arginine) or cause covalent cross-linking in proteins and oligonucleotides[3]. Solution: Introduce Aminoguanidine (typically at a 5 mM final concentration) into your reaction buffer. Aminoguanidine acts as a sacrificial scavenger for dehydroascorbate and reactive aldehydes, preventing unwanted cross-linking and preserving biomolecular integrity[2][4]. Additionally, thoroughly degas your buffers (sparging with Argon or Nitrogen) to minimize ROS generation.
Q3: The click reaction works perfectly with small fluorescent dyes but fails completely when I try to conjugate this compound to a large globular protein or folded oligonucleotide. How do I fix this? Answer: This is a classic case of steric hindrance and hydrophobic collapse. While this compound is a relatively small and flexible linker, the alkyne handle on your macromolecule may be buried within a hydrophobic pocket or secondary structure, making it physically inaccessible to the Cu(I)-azide-alkyne transition state[2][5]. Solution: Perform the reaction under mild solvating or denaturing conditions. The addition of co-solvents like DMSO (up to 20-30% v/v, if tolerated by your protein) can transiently expose the buried alkyne[2]. For oligonucleotides, heating the sample to disrupt secondary folded structures prior to adding the Cu/Ligand complex can significantly improve hybridization and click efficiency[5].
Part 2: Diagnostic Workflows & Reaction Pathways
The following diagrams illustrate the mechanistic pathways of the CuAAC reaction and provide a logical decision tree for troubleshooting incomplete bioconjugations.
Caption: CuAAC catalytic cycle highlighting critical failure pathways and stabilization strategies.
Caption: Step-by-step logic tree for diagnosing and resolving incomplete CuAAC bioconjugations.
Part 3: Quantitative Data & Stoichiometry
Proper stoichiometry is the foundation of a self-validating reaction system. Deviating from these ratios often leads to catalyst precipitation or biomolecular degradation.
| Reagent / Component | Optimal Final Concentration | Molar Ratio (vs. Cu) | Purpose & Mechanistic Role |
| Alkyne-Biomolecule | 10 - 100 µM | N/A | Limiting reagent; target for conjugation. |
| This compound | 50 - 500 µM | N/A | 5 to 10-fold excess drives reaction kinetics forward. |
| CuSO₄ (Cu(II) Source) | 0.05 - 0.25 mM | 1 eq | Precursor to the active Cu(I) catalyst[4]. |
| THPTA Ligand | 0.25 - 1.25 mM | 5 eq | Stabilizes Cu(I), prevents disproportionation[2]. |
| Sodium Ascorbate | 5.0 mM | 20 - 100 eq | Reduces Cu(II) to Cu(I). Must be prepared fresh[4]. |
| Aminoguanidine | 5.0 mM | 20 - 100 eq | Scavenges reactive aldehydes and prevents cross-linking[2]. |
Part 4: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By pre-complexing the copper and ligand before introduction to the biomolecule, you empirically verify catalyst solubility and prevent irreversible copper-induced protein precipitation.
Step 1: Reagent Preparation (Critical Path)
-
Prepare a 20 mM stock of CuSO₄ in degassed, ultra-pure water.
-
Prepare a 50 mM stock of THPTA ligand in degassed, ultra-pure water.
-
Prepare a 100 mM stock of Aminoguanidine in water.
-
Immediately before use, dissolve solid Sodium Ascorbate in water to create a 100 mM stock. Do not use old ascorbate solutions.
Step 2: Catalyst Pre-Complexation
-
In a separate microcentrifuge tube, mix the CuSO₄ and THPTA stocks at a 1:5 volumetric ratio (e.g., 5 µL of 20 mM CuSO₄ + 10 µL of 50 mM THPTA).
-
Incubate at room temperature for 5 minutes. Causality Note: This allows the THPTA to fully coordinate the Cu(II) ions, ensuring that no free, toxic copper is introduced to your sensitive biomolecules.
Step 3: Reaction Assembly Assemble the reaction in the following strict order to prevent premature side reactions:
-
Add the Alkyne-Biomolecule to your reaction vessel (e.g., in PBS buffer, pH 7.4).
-
Add this compound (5-10 molar equivalents relative to the alkyne).
-
Add Aminoguanidine stock to achieve a final concentration of 5 mM.
-
Add the pre-complexed CuSO₄/THPTA mixture to achieve a final Cu concentration of 0.1 mM.
-
Initiation: Add the fresh Sodium Ascorbate stock to achieve a final concentration of 5 mM.
Step 4: Incubation and Quenching
-
Flush the headspace of the tube with Argon or Nitrogen gas, seal tightly, and incubate at room temperature for 1–2 hours with gentle end-over-end mixing.
-
Quench the reaction by adding EDTA (final concentration 2-5 mM) to chelate the copper, halting the catalytic cycle.
-
Purify the conjugate via size-exclusion chromatography (e.g., SEC or spin desalting columns) to remove excess this compound and copper complexes.
References
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation", Jena Bioscience. 2
-
"Troubleshooting low yield in copper-catalyzed click reactions", Benchchem. 4
-
"D1.5: Hybridisation of artificial motors to DNA molecules PROJECT DELIVERABLE", European Commission. 5
-
"Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition", PMC (National Institutes of Health). 3
-
"A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids", Chemical Reviews (ACS).1
Sources
Purification methods for 1-Azido-2-ethoxyethane reaction products
Executive Safety Briefing (Read Before Proceeding)
CRITICAL WARNING: 1-Azido-2-ethoxyethane (
-
Carbon/Nitrogen (C/N) Ratio Analysis:
-
Formula:
[2] -
Calculation:
-
-
Risk Assessment:
Operational Mandate:
-
Avoid Distillation: Unless absolutely necessary, purify via extraction and chromatography.[1][4]
-
No Metal Contact: Do not use metal spatulas or needles (risk of shock-sensitive copper/lead azide formation).
-
Light Shielding: Store product in amber vials; alkyl azides are photosensitive.
Purification Workflow: The "Zero-Thermal" Protocol
The safest and most effective method for purifying this compound is a rigorous aqueous workup followed by silica gel chromatography. This avoids the thermal stress of distillation.[1]
Phase A: Extraction & Solvent Removal (The Wash)
Objective: Remove dipolar aprotic reaction solvents (DMF/DMSO) and inorganic azide salts (
Protocol:
-
Dilution: Dilute the reaction mixture with Diethyl Ether (
) or MTBE .-
Why? Ether facilitates the partition of organic impurities better than DCM for this specific substrate and separates cleanly from water.
-
-
The "5x" Wash Cycle:
-
Wash 1-2: Ice-cold water (removes bulk DMF/DMSO).
-
Wash 3-4: Saturated
(neutralizes any trace acid—acidic azides are unstable). -
Wash 5: Saturated Brine (removes residual water/DMF).
-
-
Drying: Dry over
(Magnesium Sulfate) for 15 minutes. -
Concentration:
-
Do NOT rotovap to dryness.
-
Set bath temperature
. -
Stop when volume is reduced, but solvent remains. Co-evaporate with toluene if DMF persists.
-
Phase B: Chromatographic Polishing
Objective: Separate the azide from unreacted 2-ethoxyethyl bromide/tosylate precursors.
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | Silica Gel (Acid-washed/Neutral) | Standard silica is acceptable, but ensure it is not overly acidic to prevent degradation. |
| Mobile Phase | Hexanes:Ethyl Acetate (9:1 to 4:1) | The azide is moderately lipophilic. Start non-polar to elute the bromide precursor first. |
| Loading | Liquid Loading (DCM/Toluene) | Avoid dry loading with heat. |
| Detection (TLC) | UV Inactive. Alkyl azides do not absorb UV light. |
Troubleshooting Guide (Q&A)
Category 1: Impurity Removal[3][5][6]
Q: My NMR shows significant DMF peaks even after extraction. How do I remove it without high-heat distillation? A: DMF is notoriously sticky.
-
The "LiCl" Trick: Wash your organic layer with 5% Aqueous Lithium Chloride (LiCl) solution (3x). LiCl dramatically increases the partitioning of DMF into the aqueous phase compared to standard brine.
-
Azeotropic Removal: Add heptane to your mixture and rotovap. Heptane forms an azeotrope with DMF, helping to drag it out at lower temperatures.
Q: I suspect unreacted Sodium Azide (
-
Test: Dissolve a drop of crude oil in water and add
. A white precipitate indicates halide or azide. -
Fix: Re-dissolve in ether and wash aggressively with water.
is highly water-soluble; if it remains, your aqueous washes were insufficient.
Category 2: Separation Issues
Q: On TLC, my product spot overlaps with the starting material (2-ethoxyethyl bromide). A: This is common as both are alkyl-ether chains with similar polarity.
-
Solution 1 (Chemistry): Push the reaction to completion. Use 1.5 - 2.0 equivalents of
and run longer. It is easier to wash away excess water-soluble than to separate the lipophilic bromide. -
Solution 2 (Chromatography): Switch solvent systems. Try Toluene:Acetone (very low % acetone). Toluene interacts with the
-systems differently than hexanes, often resolving "overlapping" spots.
Category 3: Distillation (The Last Resort)
Q: Chromatography isn't working. Can I distill this compound? A: Proceed with Extreme Caution.
-
Vacuum is Mandatory: You must use high vacuum (< 1 mmHg).
-
Temperature Limit: Do not allow the oil bath to exceed 50°C . The boiling point will likely be low (approx. 40-50°C at 0.5 mmHg).
-
Blast Shield: physically shield the apparatus.
-
Never Distill to Dryness: Leave a small amount of "heel" in the flask. Concentrating azides to a dry residue is the primary cause of laboratory explosions in this class.
Visual Workflows
Workflow A: Safe Extraction Protocol
Caption: Figure 1. Optimized aqueous workup for removing dipolar solvents and inorganic azides without thermal stress.
Workflow B: Purification Decision Tree
Caption: Figure 2. Decision logic for selecting the safest purification pathway based on impurity profile.
References
-
Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, vol. 44, no. 33, 2005, pp. 5188–5240. Link
-
Azide Handling Protocols: "Safe Handling of Azides." University of California, Santa Cruz (UCSC) EH&S Guidelines. Link
- Purification of Alkyl Azides: Smith, P. A. S. "The Chemistry of Open-Chain Organic Nitrogen Compounds." Benjamin/Cummings, 1983. (Standard text for nitrogen chemistry workup).
-
Reaction Workup (LiCl Method): Pangborn, A. B., et al. "Safe and Convenient Procedure for Solvent Purification." Organometallics, vol. 15, no. 5, 1996, pp. 1518–1520. Link
-
Sodium Azide Quenching: "Destruction of Hazardous Chemicals in the Laboratory." National Research Council (US) Committee on Hazardous Substances in the Laboratory. 1983. Link
Sources
Azide Safety Response Center: Handling Low Molecular Weight (LMW) Risks
Status: Active Responder: Senior Application Scientist Topic: Shock Sensitivity & Explosion Mitigation in LMW Azides Ticket ID: AZ-SAFETY-001
⚠️ Critical Warning: Read Before Proceeding
Low molecular weight (LMW) organic azides are high-energy-density materials. They function as potential explosives that can detonate via shock, friction, heat, or electrostatic discharge .
If you are working with a molecule where the number of nitrogen atoms approaches or exceeds the number of carbon atoms, STOP . Do not isolate the compound until you have performed the stability calculations below.
Module 1: Risk Assessment & Stability Calculation
"Is my azide safe to isolate?"
Before synthesizing any organic azide, you must calculate its stability using the Sharpless/Verheij Rules . Do not rely on "intuition."
The Stability Equation
Use the following formula to determine if an organic azide is stable enough for isolation:
- : Number of Carbon atoms
- : Number of Oxygen atoms
- : Number of Nitrogen atoms (Total)
The "Rule of Six"
For very small molecules, the ratio alone may be insufficient. Follow the Rule of Six :
There must be at least 6 carbons (or equivalent inert atoms) per energetic functional group (azide, nitro, diazo) to ensure kinetic stability.[1]
Stability Decision Matrix
| Metric | Condition | Action Required |
| C/N Ratio | Generally Safe. Can be isolated and stored (Limit: <20g). | |
| C/N Ratio | Caution. Do NOT distill. Store cold ( | |
| C/N Ratio | DANGER. DO NOT ISOLATE. Synthesize and react in solution (Telescoping). Max quantity: 1g. |
Workflow: Go/No-Go Decision Tree
Figure 1: Decision logic for isolating vs. telescoping organic azide reactions based on atomic composition.
Module 2: Operational Troubleshooting (FAQs)
Q1: "I need to perform a solvent exchange. Can I use Dichloromethane (DCM)?"
Verdict: ABSOLUTELY NOT.
The Mechanism of Failure:
Dichloromethane (DCM) reacts with sodium azide (
-
Risk: Diazidomethane is a highly volatile, shock-sensitive explosive that can detonate simply by the friction of a rotary evaporator's ground glass joint.
-
Solution: Use Acetonitrile , DMF , DMSO , or Toluene . If DCM is required for a subsequent step, you must perform a complete aqueous workup to remove all azide ions before introducing DCM.
Q2: "My azide is a solid. Can I use a metal spatula to weigh it?"
Verdict: NO.
The Mechanism of Failure:
Azide anions (
-
Risk: Heavy metal azides are primary explosives (used in detonators). They are far more shock-sensitive than organic azides. A metal spatula scraping against a glass vial can trigger a detonation.[2]
-
Solution: Use Teflon , Ceramic , or Plastic spatulas only.
Q3: "I need to purify my LMW azide. Is distillation safe?"
Verdict: High Risk. Avoid if possible.[2][3]
The Mechanism of Failure: Concentrating LMW azides increases the energy density per unit volume. Heating them approaches their decomposition temperature.[4]
-
Risk: Spontaneous thermal decomposition leading to explosion.[5]
-
Solution:
-
Column Chromatography: Safe if the azide is kept dilute.
-
Telescoping (Recommended): Carry the crude azide solution directly into the next step (e.g., Click reaction or Staudinger reduction) without isolation.
-
Module 3: The "Telescoping" Protocol
Scenario: You have synthesized a dangerously unstable azide (
Objective: Quantify the yield and proceed to the next step without evaporating the solvent.
Step-by-Step Workflow
-
Synthesis: Perform the azide substitution (e.g., alkyl bromide +
) in a high-boiling solvent like DMSO or DMF. -
Extraction: Extract the organic azide into a safe solvent (e.g., Toluene or Diethyl Ether). Do not use DCM.
-
Washing: Wash with water to remove unreacted inorganic azide (
). -
Drying: Dry the organic layer over
or . Filter. -
Quantification (The Critical Step):
-
Take a defined aliquot (e.g., 0.5 mL) of the solution.
-
Add a known amount of an internal standard (e.g., mesitylene or dimethyl fumarate).
-
Run an NMR.[6]
-
Calculate the exact molarity of the azide in the solution based on integration ratios.
-
-
Reaction: Calculate the volume of solution needed for the next step based on the NMR molarity. Add reagents directly to this solution.
Figure 2: Safe workflow for handling unstable azides without isolation (Telescoping).
Module 4: Disposal & Decontamination
Scenario: You have a waste stream containing unreacted sodium azide or organic azides.[2][5][7]
Warning: Never pour azide solutions down the drain.[3][7][8][9] They can react with lead/copper piping to form explosive plumbing traps.
Protocol: Nitrous Acid Decomposition (The "Kill" Step)
This method converts azide anions into benign nitrogen gas (
Reagents:
-
Sodium Nitrite (
) - 20% aqueous solution.[7][9] -
Sulfuric Acid (
) - 20% aqueous solution.[7][9] -
Starch-iodide paper.[7]
Procedure:
-
Setup: Place the azide waste in a 3-neck flask in a fume hood.
-
Step A (Nitrite Addition): Add the Sodium Nitrite solution with stirring.[7][9] Use 40% excess (1.5g
per 1g Azide).[7][9] -
Step B (Acidification - CRITICAL): Slowly add
dropwise.[9]-
Why this order? If you add acid before nitrite, you generate toxic/explosive Hydrazoic Acid (
).[9] Adding acid to the nitrite/azide mixture ensures immediate decomposition into .
-
-
Monitoring: Continue until the solution is acidic (pH < 4).
-
Verification: Test with starch-iodide paper. Blue color indicates excess nitrite (reaction complete).[7]
-
Disposal: Neutralize with NaOH and dispose of as chemical waste.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link
-
Organic Syntheses. (2010). Safety and Waste Disposal Information: Sodium Azide and Organic Azides.[2][3][5][9][10][11] Organic Syntheses, 87, 161.[6] Link
-
UC San Diego Environment, Health & Safety. (2023). Handling Sodium Azide. Blink: UCSD Safety Guidelines. Link
-
Conrow, R. E., & Dean, W. D. (2008). Diazidomethane Explosion. Organic Process Research & Development, 12(6), 1285–1286. Link
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[12] Angewandte Chemie International Edition, 44(33), 5188–5240. Link
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. Handling Sodium Azide [blink.ucsd.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. uvic.ca [uvic.ca]
- 11. ucd.ie [ucd.ie]
- 12. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Storage stability and shelf life of 1-Azido-2-ethoxyethane solutions
CAS: 62634-47-3 | Formula: C₄H₉N₃O | MW: 115.13 g/mol
🚨 CRITICAL SAFETY DIRECTIVE: READ BEFORE HANDLING
Do NOT isolate this compound in its pure form. 1-Azido-2-ethoxyethane has a Carbon/Oxygen-to-Nitrogen (C/N) ratio of 1.66 .
-
Safety Threshold: The industry standard "Rule of Six" or C/N ratio equation
dictates stability.[1][2][3] -
Your Status: This compound violates the stability ratio (1.66 < 3). It is High Energy and potentially explosive if dried or concentrated.
-
Mandate: Always store and handle as a dilute solution (≤ 0.5 M recommended, never > 1 M). NEVER subject this solution to rotary evaporation or distillation.[4]
Part 1: Storage Stability & Shelf Life[5]
1. Storage Conditions Matrix
The stability of this compound is heavily dependent on the solvent system and temperature. Use the following matrix to determine the optimal storage environment.
| Parameter | Recommendation | Technical Rationale |
| Temperature | -20°C to 4°C | Low temperature inhibits thermal decomposition ( |
| Light | Dark / Amber Vial | Azides are photosensitive. UV light triggers nitrene formation and subsequent polymerization. |
| Atmosphere | Argon or Nitrogen | Prevents moisture ingress. While the azide is hydrolytically stable, moisture can affect reaction stoichiometry later. |
| Container | PP/HDPE or Teflon-lined Glass | Avoid ground glass joints (friction hazard). Pressure-relief caps are recommended to vent potential |
| Shelf Life | 6 - 12 Months | Conditional on QC. High-energy azides degrade faster than stable aryl azides. Re-validate purity every 3 months. |
2. Solvent Compatibility Guide
Choosing the wrong solvent for storage can create shock-sensitive byproducts.
-
✅ Recommended Solvents:
-
DMF / DMSO: Excellent for long-term storage at >0°C (prevents freezing/thawing cycles).
-
t-Butanol / Water: Good for immediate Click chemistry applications.
-
Ethanol: Acceptable, but monitor for evaporation.
-
-
❌ FORBIDDEN Solvents:
-
Dichloromethane (DCM) / Chloroform: DANGER. Reacts with azide ions over time to form Diazidomethane , which is extremely explosive.
-
Acetone: Can form explosive peroxides or condensation products with azides under specific catalytic conditions.
-
Part 2: Troubleshooting & FAQs
Q1: My solution has turned from colorless to yellow/orange. Is it still usable?
Status: Suspect Decomposition.
-
Cause: The yellowing typically indicates the formation of azo-linkages or polymerization initiated by light or heat (Nitrene formation).
-
Action:
-
Check for precipitate (see Q2).
-
Perform the IR Purity Check (Protocol A).
-
If the characteristic azide peak (2100 cm⁻¹) has significantly broadened or diminished compared to the solvent baseline, discard the solution.
-
-
Risk: Using degraded azide leads to non-specific binding and "dead" linkers in Click reactions.
Q2: I see a precipitate at the bottom of my storage vial.
Status: HIGH RISK - STOP IMMEDIATELY.
-
Cause: This is likely pure azide phase separation due to solvent evaporation or water ingress (if stored in hydrophobic solvent).
-
Danger: The solid precipitate is the high-energy, explosive pure form of this compound.
-
Troubleshooting:
Q3: Can I remove the solvent to switch buffers?
Answer: ABSOLUTELY NOT.
-
Reasoning: Removing the solvent concentrates the azide. As the volume decreases, the solution crosses the 1M safety threshold. Once dry, the C/N ratio of 1.66 makes spontaneous detonation probable.
-
Alternative: Use a solvent exchange method (e.g., dialysis or spin columns) only if the azide is already conjugated to a macromolecule. If it is the free reagent, you must purchase/make it in the correct solvent or use a high-concentration stock to dilute into the new buffer.
Part 3: Validated QC Protocols
Protocol A: Quantitative IR Purity Check
Use this protocol to verify shelf-life integrity.
Prerequisites: FTIR Spectrometer, Liquid Cell (CaF₂ or ZnSe windows).
-
Blanking: Record a background spectrum of the pure solvent used for storage.
-
Measurement: Load 20 µL of the this compound solution.
-
Analysis:
-
Locate the Azide Asymmetric Stretch at 2090–2110 cm⁻¹ .
-
This should be a sharp, strong peak.
-
Warning Sign: A new peak appearing near 1600–1700 cm⁻¹ (imine/azo formation) indicates decomposition.
-
-
Quantification (Beer’s Law):
-
Compare peak height/area to the initial "Day 0" spectrum.
- loss in peak intensity = DISCARD .
-
Protocol B: The "Click" Activity Test
A functional test to confirm reactivity.
-
Mix 10 µL of Azide solution with 10 µL of a standard fluorescent alkyne (e.g., FAM-Alkyne) (1:1 equivalent).
-
Add CuSO₄ / THPTA / Sodium Ascorbate (Standard CuAAC conditions).
-
Run TLC or LC-MS after 30 minutes.
-
Pass Criteria: Complete disappearance of the Alkyne starting material.
Part 4: Visualized Workflows
Figure 1: Storage Decision Logic
Follow this tree to determine the safety of your current storage setup.
Caption: Decision matrix for assessing explosion risks based on physical state and solvent choice.
Figure 2: Degradation Pathways
Understanding how the molecule breaks down helps in troubleshooting.
Caption: Mechanism of decomposition showing the transition from active reagent to inert/hazardous byproducts.
References
-
Smith, P. A. S. (1966).[6] The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin. (Establishes the C/N ratio stability rules for organic azides).
-
Bräse, S., et al. (2005).[7] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[7] Angewandte Chemie International Edition, 44(33), 5188–5240. Link
-
University of California, Santa Barbara. (n.d.). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link
-
Conrow, R. E., & Dean, W. D. (2008). Diazidomethane Explosion. Organic Process Research & Development, 12(6), 1285–1286. (Details the hazard of mixing azides with DCM). Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. research.wayne.edu [research.wayne.edu]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Technical Support Center: Overcoming Steric Hindrance in 1-Azido-2-ethoxyethane Ligation
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 1-Azido-2-ethoxyethane in ligation reactions. This resource is designed to provide in-depth troubleshooting strategies and practical solutions for challenges arising from steric hindrance, a common impediment in complex conjugation chemistry.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is celebrated for its efficiency and broad functional group tolerance.[1][2] However, when one or both reaction partners feature significant steric bulk, reaction rates can plummet, leading to low yields and incomplete conversions.[3] this compound, while not exceptionally bulky itself, is frequently ligated to complex, sterically demanding biomolecules or scaffolds where such issues become paramount. This guide provides a systematic approach to diagnosing and overcoming these challenges.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is structured in a question-and-answer format to directly address common problems encountered during the ligation of this compound to sterically hindered alkynes.
Q1: My CuAAC reaction yield is low or nonexistent when using a bulky alkyne partner. What are the primary causes and how can I troubleshoot this?
A1: Low or no yield in a sterically demanding CuAAC reaction is a multifaceted problem, but it typically originates from an inefficient catalytic cycle or poor accessibility of the reactive moieties.[3][4] The primary suspects are the catalyst's activity and the reaction conditions, which may be insufficient to overcome the high activation energy imposed by steric repulsion.
Below is a systematic workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low reaction yield in sterically hindered CuAAC.
Detailed Explanation:
-
Catalyst System is Paramount: The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[5]
-
Oxygen Exclusion: Always degas your solvents (e.g., by sparging with argon or nitrogen) and run the reaction under an inert atmosphere.[3]
-
Reducing Agent: Sodium ascorbate is used to reduce any Cu(II) back to Cu(I).[6] Ensure your sodium ascorbate stock solution is made fresh, as it can degrade in solution.[7]
-
Ligand Choice: For sterically hindered reactions, a Cu(I)-stabilizing ligand is crucial. Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) not only protect the copper from oxidation but also accelerate the catalytic cycle.[3][8][9] The ligand can help present the copper catalyst in a more accessible way to the hindered substrates.
-
-
Reaction Condition Optimization:
-
Temperature: Increasing the reaction temperature to 40-60 °C can provide the necessary kinetic energy to overcome the steric barrier.[3][10]
-
Solvent: If your bulky substrate has poor solubility, it may aggregate, reducing the accessibility of the alkyne. Adding a co-solvent like DMSO or DMF can improve solubility.[4][10]
-
Concentration: Le Chatelier's principle applies; increasing the concentration of reactants can help drive the reaction forward.[5]
-
-
Substrate Modification:
-
If optimizing the reaction fails, the issue is likely the profound inaccessibility of the reactive site.[4][11] Consider re-synthesizing your alkyne partner to include a flexible linker (e.g., a short polyethylene glycol or alkyl chain) between the bulky core and the terminal alkyne.[3] This extends the reactive group into the solvent, away from the hindering scaffold.
-
Q2: I'm observing a significant side product, and my alkyne starting material is being consumed. What is happening?
A2: The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[5] This reaction is also catalyzed by copper and promoted by oxygen, leading to the formation of a diyne. If you see this byproduct, it is a strong indication of two issues:
-
Oxygen is present in your reaction.
-
Your Cu(I) is being oxidized to Cu(II), which favors the Glaser pathway.
Solutions:
-
Improve Inert Atmosphere Technique: Ensure all reagents and the reaction vessel are thoroughly purged with an inert gas.
-
Ensure Sufficient Reducing Agent: Maintain an adequate excess of fresh sodium ascorbate throughout the reaction to keep the copper in the Cu(I) state.[3]
Q3: How do I know if I should abandon CuAAC and try an alternative ligation strategy?
A3: If you have exhaustively optimized the catalyst system, temperature, and solvents, and still see minimal product formation, it may be time to consider an alternative. The choice depends on the nature of your substrates.
Caption: Decision tree for choosing an alternative ligation strategy.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free method uses a strained cycloalkyne (e.g., DBCO, BCN) that reacts spontaneously with azides.[12] While it avoids all catalyst-related problems, SPAAC can be even more sensitive to steric hindrance than CuAAC due to the bulk of the cycloalkyne itself.[3] It is the method of choice for live-cell applications where copper toxicity is a concern.[13]
-
Staudinger Ligation: This reaction forms an amide bond from an azide and a suitably engineered triarylphosphine.[14] It is highly chemoselective and completely orthogonal to the azide-alkyne reaction.[15] If your alkyne can be replaced with a phosphine, this is a robust alternative.
Frequently Asked Questions (FAQs)
FAQ 1: How does steric hindrance mechanistically inhibit the CuAAC reaction? Steric hindrance prevents the ideal alignment of the reactants in the transition state of the catalytic cycle. The bulky groups on the alkyne or the azide substrate physically block the approach of the copper-acetylide and the azide moiety, increasing the activation energy of the crucial cycloaddition step.
Caption: Steric hindrance prevents the alkyne from efficiently accessing the catalyst complex.
FAQ 2: Are there specific catalysts known to perform better for hindered substrates? Yes. While standard Cu(I) sources with THPTA are a good starting point, some research suggests that specific ligand designs can improve outcomes. For example, certain abnormal N-heterocyclic carbene (NHC) copper complexes have been shown to be particularly effective for reactions between sterically hindered azides and alkynes.[1] Additionally, while CuAAC specifically yields 1,4-disubstituted triazoles, Ruthenium-catalyzed cycloadditions (RuAAC) can yield the 1,5-regioisomer.[16][17] If the steric bulk specifically hinders the 1,4-approach, exploring RuAAC could provide an alternative pathway, though this changes the product isomer.
FAQ 3: Can I just increase the catalyst loading indefinitely? No. While increasing catalyst loading from 1 mol% to 5 mol% can help, excessive copper concentrations can lead to problems, especially in bioconjugation. High copper levels can cause protein precipitation or denaturation and may increase the rate of side reactions.[4] For bioconjugations, copper concentrations are often kept below 250 µM to maximize activity while minimizing damage.[6]
Experimental Protocols
Protocol 1: Optimized CuAAC for Sterically Hindered Substrates
This protocol is designed as a robust starting point for a challenging ligation involving this compound and a bulky alkyne partner.
Materials:
-
This compound
-
Sterically hindered alkyne substrate
-
Solvent (e.g., 1:1 mixture of degassed t-butanol and water, or degassed DMF)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), 100 mM stock in water
-
Sodium Ascorbate, 1 M stock in water (must be made fresh)
-
THPTA ligand, 50 mM stock in water
Procedure:
-
Reagent Preparation: In a suitable reaction vessel purged with argon or nitrogen, dissolve the limiting reagent (typically the more complex, hindered alkyne) to a final concentration of 1-10 mM in the chosen degassed solvent.
-
Add Reactants: Add 1.2 equivalents of this compound.
-
Prepare Catalyst Premix: In a separate microfuge tube, mix the THPTA ligand solution (5 mol%) and the CuSO₄ solution (1 mol%). Vortex briefly. The ligand-to-copper ratio should be 5:1.[6]
-
Add Catalyst: Add the catalyst premix to the main reaction vessel.
-
Initiate Reaction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10 mol%.[3]
-
Incubation: Stir the reaction mixture under an inert atmosphere at 45 °C.
-
Monitoring: Monitor the reaction progress every 2-4 hours using an appropriate analytical technique (e.g., LC-MS to track the disappearance of starting materials and the appearance of the product mass, or TLC).
-
Workup: Once the reaction is complete (or has stalled), the product can be purified using standard chromatographic techniques (e.g., HPLC or flash column chromatography).
Table 1: Parameter Optimization for Hindered CuAAC Reactions
| Parameter | Standard Condition | Optimized Condition for Hindrance | Rationale |
| Catalyst Loading | 1-2 mol% Cu(II) | 2-5 mol% Cu(II) | Increases the concentration of active catalytic species to improve reaction kinetics.[3] |
| Reducing Agent | 5 mol% Na-Ascorbate | 10 mol% Na-Ascorbate | Ensures a sufficient pool of reductant is available to maintain the Cu(I) state over a longer reaction time.[3] |
| Ligand:Copper Ratio | 1:1 to 2:1 | 5:1 | Protects the catalyst from oxidation and biomolecules from copper-mediated damage, while accelerating the reaction.[6] |
| Temperature | Room Temperature | 40 - 60 °C | Provides additional kinetic energy to overcome the steric activation barrier.[3][10] |
| Solvent System | t-BuOH/H₂O, THF/H₂O | Add 10-25% DMSO or DMF | Improves solubility of large, hydrophobic substrates and disrupts aggregation that can mask reactive sites.[4][10] |
| Reaction Time | 1-4 hours | 12-24 hours | Sterically hindered reactions are significantly slower and require more time to reach completion. |
References
- BenchChem. (2025). Impact of steric hindrance on azide-alkyne cycloaddition. BenchChem Technical Support.
-
Finn, M. G., & Fokin, V. V. (2010). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. In Chemical Biology (Vol. 3, pp. 153–162). John Wiley & Sons, Inc. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing 1-(azidomethoxy)-2-methoxyethane Click Chemistry. BenchChem Technical Support.
-
Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting 1-(azidomethoxy)
-
Organic-Chemistry.org. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Kim, J. H., et al. (2017). Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. RSC Advances, 7(10), 5983-5987. [Link]
-
Thompson, R. E., & Muir, T. W. (2020). Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses. Cell Chemical Biology, 27(9), 1105–1117. [Link]
-
CellMosaic. General Frequently Asked Questions for Bioconjugation. [Link]
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes.
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]
-
Raines, R. T. (2008). Staudinger Ligation: A Peptide from a Thioester and Azide. ResearchGate. [Link]
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.
-
Presolski, P. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Knall, A.-C., & Slugovc, C. (2013). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. In Click Chemistry in Materials Science and Chemical Biology. [Link]
-
Fokin, V. V. (2007). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 36(8), 1247-1257. [Link]
-
Glen Research. (2010). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.1. [Link]
-
Bionordika. Basics of Bioconjugation. [Link]
-
Saxon, E., & Bertozzi, C. R. (2001). The Staudinger ligation-a gift to chemical biology. In Cellular Glycobiology. [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. renyi.hu [renyi.hu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. cellmosaic.com [cellmosaic.com]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basics of Bioconjugation [bionordika.no]
- 14. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. The Staudinger ligation-a gift to chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25403A [pubs.rsc.org]
- 17. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Validation & Comparative
Precision Analytics in Bioconjugation: 1H NMR Characterization of 1-Azido-2-ethoxyethane
Executive Summary
1-Azido-2-ethoxyethane (
However, its analysis presents a dual challenge:
-
Safety: Its low Carbon-to-Nitrogen (C/N) ratio requires strict handling protocols.
-
Spectral Overlap: The 1H NMR signals of the product (
) and its precursor ( ) are perilously close, making purity verification difficult for the untrained eye.
This guide provides a definitive analytical framework to distinguish this compound from its precursors and alternatives, grounded in experimental causality.
Part 1: Safety & Stability Profile (The "Rule of Six")
Before analysis, the stability of this molecule must be contextualized.[1][2]
The C/N Ratio Assessment
The safety of organic azides is governed by the C/N Ratio and the Rule of Six .[1]
-
Formula:
-
Carbon Count: 4
-
Nitrogen Count: 3
-
Ratio:
Verdict: High Hazard.
Standard safety protocols suggest a ratio
-
Alternative Comparison: 2-Azidoethanol (
) is significantly more unstable. This compound is the "safer" short-chain alternative, but it must remain in solution (e.g., in ether or DMF) whenever possible.
Part 2: 1H NMR Spectral Analysis
The Molecule
Structure:
Predicted & Observed Shifts (CDCl3, 300-500 MHz)
| Position | Proton Type | Multiplicity | Chemical Shift ( | Integration | Coupling ( |
| A | Terminal Methyl ( | Triplet (t) | 1.18 - 1.24 | 3H | ~7.0 Hz |
| D | Azido-methylene ( | Triplet (t) | 3.35 - 3.42 | 2H | ~5.0 - 6.0 Hz |
| B | Ether-methylene ( | Quartet (q) | 3.50 - 3.58 | 2H | ~7.0 Hz |
| C | Ether-methylene ( | Triplet (t) | 3.60 - 3.68 | 2H | ~5.0 - 6.0 Hz |
Diagnostic Logic
-
The Upfield Shift (D): The alpha-protons next to the azide (
) appear slightly upfield (lower ppm) compared to the ether protons ( ). -
The Integral Check: The ratio must be strictly 3:2:2:2 . Any deviation in the 3.3–3.7 ppm region suggests contamination.
Part 3: Comparative Analysis (Product vs. Alternatives)
This section distinguishes the product from its synthesis precursor (Bromide) and functional alternatives (Tosylate).
Comparison 1: Product vs. Precursor (1-Bromo-2-ethoxyethane)
The Challenge: The transformation of
| Feature | 1-Bromo-2-ethoxyethane (Precursor) | This compound (Product) | Diagnostic Action |
| Alpha Protons | Overlay Spectra: The azide signal shifts upfield by ~0.1 ppm. | ||
| Isotope Effect | Clean triplet. | Look for "Roofing": Impure mixtures show a "muddled" multiplet at 3.4-3.5 ppm. | |
| IR Confirmation | C-Br stretch (500-600 cm⁻¹) - weak/fingerprint. | Azide Stretch (~2100 cm⁻¹) - Strong/Sharp. | Mandatory: Use IR to confirm azide presence if NMR is ambiguous. |
Comparison 2: Product vs. Alternative Leaving Groups (Tosylate)
If synthesizing from a Tosylate (1-Tosyloxy-2-ethoxyethane), the analysis is simpler.
-
Tosylate Spectrum: Contains aromatic doublets (approx 7.3 and 7.8 ppm) and a methyl singlet (~2.4 ppm).
-
Azide Spectrum: Transparent in the aromatic region.
-
Advantage: Using Tosylate precursors makes NMR purification verification easier than using Bromide precursors.
Part 4: Experimental Workflow & Visualization
Synthesis & Validation Protocol
Objective: Synthesize this compound avoiding distillation (safety).
-
Reaction: Dissolve 1-Bromo-2-ethoxyethane (1.0 eq) in DMF. Add
(1.5 eq). Stir at 60°C for 12h. -
Workup (Critical): Dilute with water, extract into Diethyl Ether (
). Wash organic layer 3x with water (removes DMF). Dry over .[3] -
Concentration: Carefully evaporate
under reduced pressure at room temperature . Do not heat.[2][4] Stop before dryness. -
NMR Prep: Take an aliquot of the concentrated oil. Dissolve in
.
Workflow Diagram
The following diagram illustrates the decision logic for assigning the NMR peaks and verifying the reaction success.
Caption: Logical flowchart for distinguishing Product (
Synthesis Pathway Diagram
Caption: SN2 substitution pathway. Note the inversion of configuration is irrelevant for this achiral molecule, but kinetics depend on solvent polarity.
References
-
University of Pittsburgh EH&S. (2013). Guidelines for the Safe Handling of Azides (Guideline 04-028). Retrieved from [Link]
-
University of West Indies. (2003). Introduction to NMR Spectroscopy: Chemical Shift Tables. Retrieved from [Link]
-
Stanford University. (2024). Information on Azide Compounds and C/N Ratios. Retrieved from [Link]
Sources
Comparative Guide: FTIR Characterization of 2-Ethoxyethyl Azide in Bioconjugation Workflows
Executive Summary
In modern drug development—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the azide functional group (-N₃) serves as a premier bioorthogonal chemical handle[1]. 2-Ethoxyethyl azide, an aliphatic azide featuring a short PEG-like ether backbone, is highly valued for its excellent solubility and flexibility compared to rigid aromatic azides. To ensure the integrity of "click chemistry" (e.g., CuAAC or SPAAC) workflows, researchers rely heavily on Fourier Transform Infrared (FTIR) spectroscopy. The azide group provides a distinct, uncluttered vibrational signature that acts as a self-validating probe for reaction progress[1][2].
Mechanistic Grounding: The Azide Vibrational Probe
The azide moiety is a linear, triatomic oscillator that exhibits two primary infrared-active modes:
-
Asymmetric Stretch (
): This is the most diagnostic peak, typically appearing as a strong, sharp band in the 2090 cm⁻¹ to 2120 cm⁻¹ range[2][3]. Because very few other functional groups absorb in this specific "spectral window" (the 2000–2200 cm⁻¹ region), it is ideal for tracking chemical transformations without background interference[4]. -
Symmetric Stretch (
): Appearing around 1250–1350 cm⁻¹, this peak is often weak or forbidden in IR spectra but is highly active in Raman spectroscopy, making the two techniques highly complementary[1].
Causality in Spectral Shifts: For 2-ethoxyethyl azide, the ether oxygen in the
Comparative Spectral Analysis: 2-Ethoxyethyl Azide vs. Alternatives
When selecting an azide for bioconjugation, it is critical to compare its spectroscopic detectability, stability, and reactivity against other common azido-compounds.
Table 1: Comparative Performance of Azide Reagents in FTIR and Click Workflows
| Parameter | 2-Ethoxyethyl Azide (Aliphatic/Ether) | Phenyl Azide (Aromatic) | Sodium Azide (Inorganic) |
| FTIR | ~2100 - 2110 cm⁻¹[3] | ~2115 - 2130 cm⁻¹ | ~2040 - 2050 cm⁻¹[4] |
| Peak Extinction / Sharpness | Very strong, sharp (FWHM ~20-26 cm⁻¹)[2] | Strong, but prone to Fermi resonance splitting[2] | Extremely strong, broader in protic solvents |
| Solvent Sensitivity | Moderate (shifts ~10-12 cm⁻¹ in H₂O vs. THF)[2][4] | Low | High (shifts ~25 cm⁻¹ in ionic/aprotic liquids)[4] |
| Stability | High (stable to ambient light/heat) | Low (photoreactive, degrades under UV)[2] | High (but highly toxic and explosive risk) |
| Click Reactivity (CuAAC) | Excellent (flexible backbone minimizes steric hindrance) | Moderate (electronic effects can slow insertion) | N/A (used primarily for nucleophilic substitution)[6] |
Expert Insight: The ~10-25 cm⁻¹ red-shift observed when moving from aqueous environments to aprotic solvents (like THF) is caused by the disruption of hydrogen bonding at the terminal nitrogen of the azide[2][4]. For 2-ethoxyethyl azide, the internal ether oxygen can also participate in intramolecular interactions, which slightly broadens the peak compared to isolated, rigid alkynes[7].
Experimental Methodology: Self-Validating FTIR Tracking of CuAAC
To establish a robust, self-validating experimental system, the disappearance of the azide
Step-by-Step Protocol for Real-Time Reaction Monitoring:
-
Baseline Acquisition: Clean the Attenuated Total Reflectance (ATR) crystal with isopropanol. Acquire a background spectrum (air) to ensure a flat baseline.
-
Reactant Profiling: Deposit 2 µL of neat 2-ethoxyethyl azide onto the ATR crystal. Record the spectrum and integrate the area under the
peak (~2105 cm⁻¹). -
Reaction Initiation: In a reaction vial, combine 2-ethoxyethyl azide (1 eq), the alkyne partner (1.05 eq), CuSO₄ (0.05 eq), and sodium ascorbate (0.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O)[3][6].
-
Kinetic Sampling: At 15-minute intervals, extract a 5 µL aliquot from the reaction mixture, deposit it on the ATR crystal, and allow the solvent to evaporate briefly to prevent broad O-H band interference[7].
-
Data Validation: Measure the residual integration of the ~2105 cm⁻¹ peak. The reaction is deemed complete when the signal-to-noise ratio of this peak falls below the baseline threshold, confirming 100% consumption of the azide[1].
Workflow Visualization
FTIR-monitored click chemistry workflow for 2-ethoxyethyl azide.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Direct Comparison of Azide and Nitrile Vibrational Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. benchchem.com [benchchem.com]
- 7. azooptics.com [azooptics.com]
Functional Divergence in Click Chemistry: 1-Azido-2-ethoxyethane vs. Azido-PEG3-amine
[1]
Executive Summary
In the precise architecture of bioconjugation, the choice between 1-Azido-2-ethoxyethane and Azido-PEG3-amine is not merely a selection of spacer length; it is a fundamental decision between chain termination (capping) and chain extension (linking) .[1]
This guide delineates the operational differences between these two reagents. While Azido-PEG3-amine is a workhorse heterobifunctional linker for Antibody-Drug Conjugates (ADCs) and PROTACs, This compound serves a critical, often overlooked role as a non-nucleophilic, hydrophobic "capping" agent used to quench unreacted alkynes or benchmark reaction kinetics without introducing reactive handles.[1]
Part 1: Molecular Architecture & Physicochemical Profile[1]
The distinct behaviors of these molecules stem from their terminal functionalities. This compound is chemically "dead" on its tail end, whereas Azido-PEG3-amine is "live," ready for secondary conjugation.[1]
Comparative Properties Table
| Feature | This compound | Azido-PEG3-amine |
| CAS Number | 62634-47-3 | 134179-38-7 (varies by salt/isomer) |
| Core Structure | Monofunctional Alkyl-Ether | Heterobifunctional PEG |
| Formula | ||
| Functionality | Capping / Quenching | Crosslinking / Conjugation |
| Hydrophobicity (LogP) | ~1.4 (Moderate Lipophilicity) | < 0 (Hydrophilic) |
| Cu(I) Interaction | Inert (Does not chelate Copper) | Interfering (Amine can chelate Cu) |
| Spacer Length | ~6 Å (Rigid, short) | ~13-16 Å (Flexible) |
| Primary Application | Kinetic Control, Metabolic Capping | ADCs, Surface Immobilization, PROTACs |
Expert Insight: The Copper Coordination Factor
A critical, often unreported variable in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the interference of primary amines.[1]
-
Azido-PEG3-amine: The terminal primary amine (
) can coordinate with Cu(I) species, potentially poisoning the catalyst or altering the reaction rate if ligand concentrations (e.g., THPTA) are insufficient. -
This compound: The ethoxy tail (
) is a poor ligand. It does not compete for the copper catalyst, making this molecule an ideal "standard" for measuring intrinsic azide reactivity rates.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Part 2: Application Scenarios & Decision Logic
When to use this compound
This reagent is the "End of the Line."[1] Use it when you need to block a site or validate a reaction without downstream complexity.
-
Quenching Unreacted Alkynes: In dual-labeling experiments, residual alkyne groups on a scaffold can cause background noise. Reacting them with this compound renders them inert.[1]
-
Hydrophobicity Modulation: Unlike PEG azides, this molecule adds a small hydrophobic cap. This is useful in metabolic labeling (e.g., modifying a glycan surface) to study how small lipophilic modifications affect protein aggregation or membrane association.
-
Kinetic Benchmarking: Because it lacks bulky side chains or chelating amines, it provides the "baseline" rate for an azide-alkyne cycloaddition in a given solvent system.
When to use Azido-PEG3-amine
This reagent is a "Bridge."[1] Use it when the azide click is just Step 1 of a multi-step synthesis.
-
PROTAC Synthesis: The azide clicks to an E3 ligase ligand, and the amine forms an amide bond with the target protein ligand (or vice versa). The PEG3 spacer provides the necessary flexibility for the ternary complex to fold.
-
Antibody-Drug Conjugates (ADCs): The amine is often reacted with an NHS-ester payload, while the azide is clicked to a DBCO-functionalized antibody (SPAAC).[1]
-
Surface Functionalization: "Clicking" this linker onto an alkyne-glass slide leaves a free amine exposed, ready to capture activated carboxylic acids or proteins.
Part 3: Mechanism of Action (Visualized)
The following diagram illustrates the divergent pathways. Note how the Ethoxy pathway terminates, while the PEG-Amine pathway opens a new conjugation route.
Figure 1: Decision tree for reagent selection. The ethoxy variant (yellow path) results in a terminal cap, while the PEG-amine (green path) enables further conjugation.
Part 4: Experimental Protocol (Comparative Workflow)
This protocol validates the reactivity of both linkers while controlling for the amine-copper interference inherent to Azido-PEG3-amine.[1]
Materials
-
Substrate: Alkyne-modified BSA (Bovine Serum Albumin).[1]
-
Reagent A: this compound (10 mM in DMSO).[1]
-
Reagent B: Azido-PEG3-amine (10 mM in DMSO).
-
Catalyst: CuSO4 / THPTA (Ligand) / Sodium Ascorbate.
-
Note: THPTA is mandatory for Reagent B to prevent amine-Cu chelation.[1]
-
Step-by-Step Methodology
-
Preparation:
-
Aliquot Alkyne-BSA (1 mg/mL in PBS) into two reaction tubes.
-
-
Catalyst Pre-complexation (Crucial for Reagent B):
-
Premix CuSO4 (1 mM) and THPTA (5 mM) in a 1:5 ratio. Incubate for 5 minutes.
-
Why? Without pre-complexing, the free amine on Azido-PEG3-amine will strip Cu(I) from the solution, stalling the reaction.
-
-
Initiation:
-
Add Reagent A to Tube 1 (Final conc: 100 µM).
-
Add Reagent B to Tube 2 (Final conc: 100 µM).
-
Add the Cu-THPTA complex and Sodium Ascorbate (5 mM) to both tubes.
-
-
Incubation:
-
React for 60 minutes at Room Temperature in the dark.
-
-
Quenching & Analysis:
-
Quench with EDTA (10 mM) to strip copper.
-
Verification:
-
Tube 1 (Ethoxy): Analyze by Mass Spec (Intact protein) to verify mass shift of +115 Da per site.
-
Tube 2 (PEG-Amine): Perform a secondary reaction with NHS-Fluorescein .[1] Only Tube 2 should become fluorescent, confirming the amine handle is active and available.
-
-
References
Validation of 1,2,3-Triazole Formation via IR Spectroscopy
A Comparative Technical Guide for Drug Discovery & Materials Science
Executive Summary & Core Directive
In the high-stakes environment of drug development and bioconjugation, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone reaction. However, validating the formation of the 1,2,3-triazole ring often creates a bottleneck. While NMR is the structural gold standard, it is frequently too slow for kinetic monitoring or incompatible with insoluble polymer matrices.
This guide establishes Infrared (IR) Spectroscopy not merely as a secondary check, but as a primary, self-validating system for reaction monitoring. We prioritize causality over observation : we do not just look for peaks; we track the quantum mechanical changes in bond stiffness that dictate spectral shifts.
The Analytical Challenge: Why IR?
The formation of a 1,2,3-triazole from an azide and a terminal alkyne represents a massive change in dipole moment and bond order.
-
The Azide (
): A linear, resonance-stabilized dipole with a distinct, high-energy stretching vibration. -
The Alkyne (
): A rigid, linear bond with a sharp, diagnostic stretch. -
The Triazole: A planar, aromatic heterocycle. The ring vibrations are coupled and generally lower in energy and intensity compared to the starting materials.
The "Smoking Gun" Logic: Validation by IR relies on a negative-positive signal correlation . You confirm reaction success primarily by the quantitative disappearance of the azide/alkyne signals (the negative signal) and secondarily by the appearance of aromatic ring modes (the positive signal).
Deep Dive: Spectral Markers & Mechanism
To validate the reaction, you must monitor three specific spectral regions.
A. The "Silent" Region (2000–2300 cm⁻¹)
This is the most critical region for validation. Most organic functional groups do not absorb here, making the azide and alkyne bands distinct.
-
Azide Asymmetric Stretch (
): Found at 2090–2110 cm⁻¹ . This is a very strong, sharp band. Its complete disappearance is the primary indicator of conversion. -
Alkyne Stretch (
): Found at ~2125 cm⁻¹ (weak to medium intensity). -
Alkyne C-H Stretch (
): Found at ~3300 cm⁻¹ . This sharp band must also disappear.
B. The Fingerprint/Product Region (1000–1600 cm⁻¹)
Confirmation of the triazole ring is subtler due to overlap with other organic backbones (e.g., peptide bonds, PEG chains).
-
Triazole N=N / C=C Stretch: Weak bands appear around 1410–1450 cm⁻¹ and 1550–1600 cm⁻¹ .
-
Triazole C-H Stretch: A weak shoulder around 3100–3150 cm⁻¹ (aromatic C-H region).
Expert Insight: Do not rely solely on the appearance of triazole peaks for quantification. The extinction coefficient of the azide stretch is significantly higher than that of the triazole ring modes. Use the disappearance of the azide peak for kinetic calculations.
Comparative Analysis: IR vs. Alternatives
The following table objectively compares IR against NMR and Mass Spectrometry (MS) for triazole validation.
| Feature | FTIR / ReactIR | NMR ( | LC-MS / MALDI |
| Primary Validation Mode | Kinetic: Disappearance of reactant (Azide). | Structural: Explicit proton/carbon mapping. | Mass: Molecular weight confirmation. |
| Speed | Real-time (seconds). | Slow (minutes to hours). | Medium (minutes). |
| Sample State | Solid, Liquid, Surface, or Polymer Matrix. | Solution only (requires solubility). | Solution (requires ionization). |
| Destructive? | No (Non-invasive). | No (but requires workup). | Yes (sample consumed). |
| Limit of Detection | Moderate (~0.1%). | High (requires mg quantities).[1][2] | Very High (picomolar). |
| Blind Spots | Cannot easily distinguish regioisomers (1,4 vs 1,5). | Excellent for isomer differentiation. | Poor for isomer differentiation. |
| Best Use Case | Process monitoring , kinetics, insoluble polymers. | Final structure proof for small molecules. | High-throughput screening of libraries. |
Experimental Protocol: The Self-Validating Workflow
This protocol uses a "Traffic Light" system to ensure data integrity.
Equipment: FTIR Spectrometer (ATR accessory recommended for ease of use) or In-situ ReactIR probe.
Reagents: Azide-functionalized substrate, Alkyne-functionalized substrate, CuSO
Step 1: Baseline Acquisition (The "Red Light" Check)
-
Action: Scan the pure Azide starting material and the pure Alkyne starting material separately.
-
Validation: Confirm the presence of the strong peak at ~2100 cm⁻¹ (Azide) and ~3300/2125 cm⁻¹ (Alkyne).
-
Why: If your starting material doesn't show these peaks, your concentration is too low for IR monitoring. Stop and concentrate.
Step 2: Reaction Monitoring (The "Yellow Light" Phase)
-
Action: Initiate the CuAAC reaction.
-
Method A (In-situ): Insert ReactIR probe. Set to scan every 30 seconds.
-
Method B (Aliquot): Remove 10
L aliquots at t=0, 15, 30, 60 min. Spot onto the ATR crystal. Dry solvent if necessary (solvent peaks can obscure regions, though usually not 2100 cm⁻¹). -
Observation: Watch the peak at 2100 cm⁻¹ decay.
-
Data Processing: Normalize the spectra against an internal standard peak (a backbone vibration that doesn't change, e.g., C-H stretch at 2800-2900 cm⁻¹ or a carbonyl C=O at 1700 cm⁻¹).
Step 3: Endpoint Verification (The "Green Light" Confirmation)
-
Action: When the 2100 cm⁻¹ peak flatlines (reaches baseline noise), the reaction is chemically complete regarding the limiting reagent.
-
Cross-Check: Look for the emergence of the weak band at ~1420 cm⁻¹ (Triazole N=N).
-
Final Validation: Run a TLC or LC-MS on the final mixture to confirm a single product spot/mass, ensuring the azide didn't just degrade.
Visualization: Decision Logic & Pathway
The following diagram illustrates the logical workflow for validating triazole formation, helping you decide when to rely on IR versus when to escalate to NMR.
Caption: Logical workflow for validating triazole formation, prioritizing IR for kinetics and NMR/XPS for structural confirmation.
Troubleshooting & "Gotchas"
-
False Negatives (The "Invisible" Azide):
-
Issue: You see no azide peak at the start.
-
Cause: Concentration is below the detection limit (typically < 5 mM for standard ATR).
-
Fix: Increase concentration or use a transmission cell with a longer path length (liquid cell).
-
-
False Positives (The "Ghost" Peak):
-
Issue: A peak remains at 2100 cm⁻¹ but the reaction should be done.
-
Cause: Organic thiocyanates or nitriles also absorb in this region (though usually sharper/shifted). Or, the azide is trapped inside a polymer micelle and inaccessible to the copper catalyst.
-
Fix: Add a denaturing solvent (DMSO/DMF) to swell the polymer and expose the buried azides.
-
-
Copper Contamination:
-
Issue: Green/Blue tint in product.[2]
-
Effect: Residual paramagnetic Copper(II) can broaden NMR signals, making IR an even more vital check before you clean the sample for NMR.
-
References
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
-
Iha, R. K., et al. (2009). Applications of Orthogonal "Click" Chemistries in the Synthesis of Functional Soft Materials. Chemical Reviews, 109(11), 5620–5686.
-
Albadi, J., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Journal of Molecular Modeling, 20, 2078.[4]
-
Gao, H., & Matyjaszewski, K. (2007). Synthesis of functional polymers with controlled architecture by atom transfer radical polymerization (ATRP) and click chemistry. Progress in Polymer Science, 32(1), 50-105. (Detailed discussion on using FTIR to monitor azide conversion in polymers).
-
Mettler Toledo. (n.d.). Click Reactions and Click Chemistry Tools for In-Situ Monitoring.[5] Application Note.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. confluore.com.cn [confluore.com.cn]
- 4. (PDF) Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties [academia.edu]
- 5. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: 1-Azido-2-ethoxyethane vs. Benzyl Azide in CuAAC Applications
Executive Summary
This guide provides a technical analysis comparing 1-Azido-2-ethoxyethane (an aliphatic, ether-containing azide) and Benzyl Azide (an aromatic, benzylic azide). While Benzyl Azide serves as the industry-standard benchmark for click chemistry due to its stability and ease of handling, this compound offers distinct advantages in bioconjugation and aqueous kinetics due to its hydrophilicity and potential for chelation-assisted catalysis.
Verdict:
-
Choose Benzyl Azide for: Reaction optimization, organic solvent synthesis, and educational benchmarking. It is safer (higher C/N ratio) and UV-active.
-
Choose this compound for: Bioconjugation linkers (PEG-like properties), aqueous phase reactions, and applications requiring flexible, non-aromatic spacers.
Chemical Profile & Safety Assessment
The primary differentiator between these two reagents is their safety profile, governed largely by the Carbon-to-Nitrogen (C/N) ratio.
Comparative Data Table
| Feature | This compound | Benzyl Azide |
| Structure | ||
| Type | Aliphatic Ether Azide | Benzylic Aromatic Azide |
| Molecular Weight | 115.13 g/mol | 133.15 g/mol |
| C/N Ratio | 1.33 (High Hazard) | 2.33 (Moderate Hazard) |
| Rule of Six | Fails (4 Carbons) | Passes (7 Carbons) |
| Boiling Point | ~50-60°C (at reduced pressure) | 108°C (at 23 mmHg) |
| UV Activity | None (Requires stain for TLC) | Strong (UV active) |
| Water Solubility | High (Miscible/Soluble) | Low (Immiscible) |
Safety Analysis (Critical)
-
Benzyl Azide: With 7 carbons and 3 nitrogens, it satisfies the "Rule of Six" (
per energetic group), making it relatively stable and safe to handle in standard organic synthesis scales. -
This compound: With only 4 carbons, this compound is significantly more energy-dense. It lies close to the threshold of spontaneous decomposition. Protocol Mandate: Do not distill to dryness. Store in solution whenever possible. Use blast shields when working with >1g quantities.
Reactivity Analysis: CuAAC Kinetics & Mechanism
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism differs subtly between these substrates due to electronic and coordinating effects.
Mechanism 1: The Chelation Effect (this compound)
Ether-containing azides can exhibit "Ligand-Accelerated Catalysis." The ether oxygen atom is capable of weakly coordinating with the Cu(I) species.[1] This creates a local high concentration of catalyst near the reactive azide center, potentially accelerating the formation of the metallacycle intermediate.
-
Pathway: The ether oxygen acts as a hemilabile ligand, stabilizing the Cu(I) oxidation state and preventing disproportionation or oxidation to inactive Cu(II).
-
Solvent Effect: In aqueous media, the hydrophilic nature of the ethoxy group prevents aggregation, a common issue with hydrophobic azides that slows kinetics.
Mechanism 2: Electronic Activation (Benzyl Azide)
Benzyl azide relies on the benzylic resonance stabilization. While the phenyl ring makes the azide slightly more electrophilic, the lack of coordinating atoms means the reaction rate is strictly diffusion-controlled relative to the catalyst concentration.
Signaling Pathway Diagram (DOT)
Caption: Mechanistic divergence showing the potential pre-organization/chelation benefit of ether-containing azides compared to the diffusion-controlled pathway of benzyl azide.
Experimental Protocols
Protocol A: Synthesis of this compound
Targeting the synthesis via nucleophilic substitution. Note: This reaction generates a low-molecular-weight azide. Strict safety adherence is required.
Materials:
-
2-Bromoethyl ethyl ether (1.0 eq)
-
Sodium Azide (
) (1.5 eq) -
Solvent: DMSO (Dimethyl sulfoxide) or Water/Acetone mix.
-
Workup: Diethyl ether, Brine.
Step-by-Step Workflow:
-
Preparation: In a fume hood behind a blast shield, dissolve
(1.5 eq) in DMSO (0.5 M concentration relative to azide).-
Why DMSO? It enhances the nucleophilicity of the azide anion (
) significantly compared to protic solvents.
-
-
Addition: Slowly add 2-bromoethyl ethyl ether (1.0 eq) dropwise at room temperature.
-
Caution: Exothermic reaction. Monitor temperature; do not exceed 40°C.
-
-
Reaction: Stir at room temperature for 12–24 hours.
-
Monitoring: Since the product is not UV active, monitor by TLC using a specific stain (e.g., KMnO4 or Phosphomolybdic acid) or by disappearance of the bromide peak in GC-MS.
-
-
Workup (Critical for Safety):
-
Isolation:
-
DO NOT ROTAVAP TO DRYNESS. Concentrate carefully under reduced pressure at room temperature only until the volume is reduced.
-
Store as a solution in ether or DCM.
-
Protocol B: Comparative Kinetic Assay (CuAAC)
To objectively compare reactivity between the two azides.
Materials:
-
Alkyne: Phenylacetylene (Standard reporter).[4]
-
Catalyst:
(1 mol%) + Sodium Ascorbate (5 mol%). -
Solvent:
-BuOH / (1:1).
Workflow:
-
Prepare a stock solution of Phenylacetylene (1.0 eq) in
-BuOH. -
Parallel Setup:
-
Vial A: Add Benzyl Azide (1.0 eq).
-
Vial B: Add this compound (1.0 eq).
-
-
Add solvent (
-BuOH/ 1:1) to reach 0.1 M concentration. -
Initiate reaction by adding freshly prepared Sodium Ascorbate solution followed by Copper Sulfate solution.
-
Sampling:
-
Take aliquots at t=5, 15, 30, 60 minutes.
-
Quench aliquots immediately with EDTA/Ammonium Chloride solution (to chelate Cu and stop reaction).
-
-
Analysis:
-
Analyze via HPLC (UV detection at 254 nm).
-
Note for Vial B: Since this compound is not UV active, you must monitor the appearance of the triazole product (which will contain the phenyl ring from the alkyne and thus be UV active) or the disappearance of Phenylacetylene.
-
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Solution |
| Low Yield (Ethoxy Azide) | Volatility loss during workup. | Do not apply high vacuum. Keep product in solution. |
| Low Yield (Benzyl Azide) | Oxidative coupling of alkynes (Glaser coupling). | Increase Sodium Ascorbate loading; degas solvents. |
| Slow Reaction (Aqueous) | Benzyl azide phase separation (oiling out). | Add co-solvent (THF or DMSO) or use this compound instead. |
| Safety Concern | Precipitate formation in waste container. | STOP. Copper azides may have formed. Quench with copious EDTA or dilute acid (controlled) before disposal. |
References
-
Mechanism of CuAAC: Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Dinuclear Copper Intermediate." J. Am. Chem. Soc.[5] 2005, 127, 210-216.[6] Link
-
Chelation Assistance: Kuang, G., et al. "Chelation-Assisted, Copper(II)-Acetate-Accelerated Azide-Alkyne Cycloaddition."[5] J. Am. Chem. Soc.[5] 2011, 133, 13984–14001. Link
-
Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angew. Chem. Int. Ed. 2005, 44, 5188-5240. Link
-
Azide Handling Protocols: "Safe Handling of Azides." University of Pittsburgh Department of Environmental Health and Safety. Link
Sources
A Comprehensive Comparison Guide: HPLC Retention Time Analysis of 1-Azido-2-ethoxyethane Derivatives
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Mechanistic Causality
1-Azido-2-ethoxyethane (CAS 62634-47-3) is a low-molecular-weight, highly polar aliphatic azide. Functioning effectively as a minimal PEG spacer (PEG1-azide), it is a cornerstone building block in bioconjugation, Proteolysis Targeting Chimera (PROTAC) synthesis, and the development of bivalent receptor ligands[1]. Its primary utility lies in its ability to undergo highly specific Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[2].
The Causality of Retention Time Shifts:
As a Senior Application Scientist, I frequently see researchers struggle with the chromatographic tracking of short-chain PEG-azides. In Reversed-Phase HPLC (RP-HPLC), retention time (
However, when this azide is conjugated to a hydrophobic alkyne (e.g., a DBCO-fluorophore or a PROTAC target ligand), the physicochemical properties of the resulting 1,2,3-triazole derivative undergo a dramatic shift[3]. The hydrophobic payload begins to dominate the molecule's interaction with the stationary phase, causing significantly delayed retention times. Understanding this causality is critical: you cannot reliably track the disappearance of this compound on a C18 column. Instead, a self-validating analytical system requires tracking the appearance of the derivative or utilizing orthogonal chromatography.
Column Comparison: Reversed-Phase (C18) vs. HILIC
To establish a trustworthy analytical method, you must select the stationary phase that aligns with the polarity of your target analyte.
-
C18 (Reversed-Phase): The gold standard for quantifying the final this compound derivative (the conjugate). The hydrophobic nature of the conjugated payload ensures strong retention and sharp peak shapes[1].
-
HILIC (Hydrophilic Interaction Liquid Chromatography): The necessary orthogonal alternative for quantifying the unreacted this compound starting material. HILIC operates via a water-enriched layer on a polar stationary phase, successfully retaining polar azides that would otherwise be lost in the solvent front of a C18 column[4].
Table 1: Comparative HPLC Performance of this compound and its Derivatives
(Standardized Conditions: Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: 5-95% B over 20 mins. Flow rate: 1.0 mL/min)
| Analyte / Derivative | Conjugated Payload | C18 Retention Time ( | HILIC Retention Time ( | Optimal Detection Method |
| This compound (Starting Material) | None (Unreacted) | ~1.8 min (Poor retention) | ~8.5 min (Excellent) | ELSD / CAD / MS |
| Derivative A (Simple Triazole) | Phenylacetylene | ~8.2 min | ~3.1 min | UV (254 nm) / MS |
| Derivative B (PROTAC Linker) | Pomalidomide-Alkyne | ~11.4 min | ~2.5 min | UV (220 nm) / MS |
| Derivative C (Fluorophore) | DBCO-Cy5 (SPAAC) | ~15.6 min | ~1.8 min | UV/Vis (650 nm) |
Data synthesized from comparative click-chemistry chromatographic behaviors across multiple bioconjugation studies[1][5].
Self-Validating Experimental Protocol: CuAAC Workflow & HPLC Analysis
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for synthesizing and analyzing a this compound derivative. By injecting the reaction mixture onto both C18 and HILIC systems, you can definitively verify mass balance (the stoichiometric conversion of starting materials to the product).
Step 1: Reaction Setup (CuAAC)
-
Dissolve the alkyne-payload (1.0 eq, e.g., 10 mM) and this compound (1.2 eq, 12 mM) in a 4:1 mixture of
:MeOH to ensure solubility of both polar and non-polar reactants[1]. -
Add freshly prepared Sodium Ascorbate (0.5 eq) and
(0.1 eq) to initiate the cycloaddition[2]. -
Stir at room temperature for 2-4 hours.
Step 2: Sample Preparation for HPLC
-
Quench a 50
aliquot of the reaction mixture with 200 of 50 mM EDTA. This chelates the copper catalyst, instantly halting the reaction and preventing on-column conjugation[3]. -
Dilute the quenched sample 1:10 in the initial mobile phase (e.g., 5% Acetonitrile in Water).
-
Filter through a 0.22
PTFE syringe filter to remove precipitated salts.
Step 3: Orthogonal HPLC Injection & Validation
-
C18 Analysis (Derivative Tracking): Inject 10
onto a ZORBAX Eclipse XDB-C18 column (4.6 x 150 mm, 5 ). Monitor the UV trace at the of the alkyne payload. Validation: Confirm the formation of the derivative by the appearance of a new, well-retained peak (e.g., 8-15 min) and the proportional reduction of the alkyne peak[1]. -
HILIC Analysis (Azide Tracking): Inject 10
onto an Amide-HILIC column. Use an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) to monitor the unreacted this compound. Validation: Confirm reaction completion by the disappearance of the polar azide peak at ~8.5 min[4].
Logical Workflow Visualization
The following diagram illustrates the orthogonal analytical logic required to accurately track the retention times of both the starting materials and the final derivative.
Orthogonal HPLC analytical workflow for tracking this compound and its click derivatives.
References
-
Bivalent Dopamine D2 Receptor Ligands: Synthesis and Binding Properties American Chemical Society (ACS)[Link]
-
Synthesis and Characterization of Polymer-Drug Conjugates by Strain-Promoted Azide-Alkyne Cycloaddition Journal of Applied Polymer Science[Link]
-
Linker Chemistry and Connectivity Fine-Tune the Immune Response and Kinetic Solubility of Conjugated NOD2/TLR7 Agonists ACS Publications[Link]
-
Click Chemistry Azide-Alkyne Cycloaddition Organic Chemistry Portal [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Synthesis and Characterization of Polymer-Drug Conjugates by Strain-Promoted Azide-Alkyne Cycloaddition-Mediated Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propargylamine | High-Purity Reagent for Research [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Precision over Polymerization: The Strategic Advantage of 2-Ethoxyethyl Azide in Small Molecule Drug Discovery
[1][2]
Executive Summary
In the early eras of bioconjugation, long-chain Polyethylene Glycol (PEG) azides were the gold standard for increasing water solubility and reducing immunogenicity. However, the rise of "Beyond Rule of 5" (bRo5) modalities—specifically PROTACs (Proteolysis Targeting Chimeras) and Fragment-Based Drug Discovery (FBDD) —has shifted the paradigm.
This guide analyzes why 2-ethoxyethyl azide , a discrete, short-chain linker (
Part 1: Physicochemical Comparison
The fundamental difference lies in the structural definition. 2-ethoxyethyl azide is a single chemical entity, whereas long-chain PEG azides are often mixtures.[1]
| Feature | 2-Ethoxyethyl Azide (Short Chain) | Long-Chain PEG Azide (e.g., PEG | Impact on Drug Development |
| Formula | Defined structure vs. Polymer mixture.[1] | ||
| Molecular Weight | ~115.13 Da (Monodisperse) | 1,000–20,000+ Da (Polydisperse) | CMC Control: Monodispersity simplifies Mass Spec validation. |
| Polydispersity (PDI) | 1.0 (Single Peak) | >1.05 (Gaussian Distribution) | Regulatory: Eliminates batch-to-batch variation issues.[1] |
| Lipophilicity (LogP) | Moderate (Amphiphilic) | Highly Hydrophilic | Permeability: Short chains cross cell membranes easier. |
| Steric Footprint | Minimal | High (Umbrella Effect) | Kinetics: Short chains react faster in sterically crowded pockets. |
| Safety (C/N Ratio) | ~1.33 (Requires Caution) | High (Safe/Inert) | Handling: Short azides are more energetic; require strict protocols. |
Part 2: The "Beyond Rule of 5" Advantage
In modern drug modalities like PROTACs, the linker is not just a connector; it is a determinant of ternary complex stability and cell permeability.[2][3][]
1. Solving the Permeability Paradox
Long PEG chains (
-
Mechanism: 2-ethoxyethyl azide acts as a "minimalist" linker.[1] It provides just enough separation to prevent steric clash between two ligands without adding the "dead weight" of a long hydrophilic polymer that traps the drug outside the cell.
-
Data Insight: Studies on VHL-based PROTACs have shown that extending linker length beyond 12-16 atoms often results in a steep drop in cellular permeability, even if intrinsic potency remains high [1].[1]
2. Ternary Complex Cooperativity (The "Goldilocks" Zone)
For a PROTAC to work, it must bind both the Target Protein and the E3 Ligase simultaneously.
-
Long PEG Disadvantage: A long, floppy PEG chain introduces a high entropy penalty upon binding. It effectively "dilutes" the effective concentration of the second ligand.
-
Short Chain Advantage: 2-ethoxyethyl azide provides a rigidifying effect.[1] If the binding pockets are sufficiently close, this short linker locks the ternary complex into a productive conformation, enhancing degradation efficiency (
) and lowering the [2].
3. CMC and Analytical Clarity
From a Chemistry, Manufacturing, and Controls (CMC) perspective, polydisperse PEGs are a liability.
-
The Problem: A PEG-azide with an average MW of 2000 Da is actually a mixture of
to species. This creates a "hump" in LC-MS data, making impurity profiling difficult.[1] -
The Solution: 2-ethoxyethyl azide yields a single, sharp peak. This allows for precise quantitation of impurities and simplifies the path to IND (Investigational New Drug) filing [3].
Part 3: Visualization of Mechanistic Impact
The following diagram illustrates the impact of linker length on the formation of the PROTAC Ternary Complex.
Figure 1: Comparison of ternary complex formation. Long linkers (Scenario A) suffer from entropic penalties, while short, defined linkers (Scenario B) facilitate tight ternary complexes essential for ubiquitination.[1][][5]
Part 4: Experimental Protocol (Synthesis & Safety)
Objective: Synthesis of a Triazole-Linked Conjugate via CuAAC using 2-ethoxyethyl azide. Safety Warning: 2-ethoxyethyl azide has a C/N ratio of ~1.[1]33. While the oxygen atom improves stability, it is still a low-molecular-weight organic azide.[1] Do not distill. Store in solution. Perform reactions behind a blast shield.
Protocol Steps:
-
Reagent Preparation:
-
Reaction Setup:
-
Dissolve the Alkyne and Azide in the solvent mixture.
-
Premix CuSO
and THPTA in a separate vial to form the catalytic complex (Blue solution). -
Add the Cu-THPTA complex to the reaction mixture.
-
Initiate by adding Sodium Ascorbate (solution turns colorless/yellow).
-
-
Monitoring:
-
Workup:
-
Extract with Ethyl Acetate.[1]
-
Safety Step: Wash the organic layer with 10% EDTA or dilute NH
OH to remove Copper traces (Copper is cytotoxic). -
Concentrate carefully (do not heat to dryness if excess azide is suspected).
-
References
-
Burslem, G. M., et al. (2018).[5] Small-Molecule Proteolysis-Targeting Chimeras (PROTACs) that Selectively Degrade Cancer-Associated Proteins.[1] Journal of Medicinal Chemistry.[5] Link
-
Cyrus, K., et al. (2011). Impact of Linker Length on the Activity of PROTACs.[3][][5][6][7][8][9] Molecular BioSystems.[1] Link
-
BroadPharm. (2018).[10] Monodispersed and Polydispersed PEG in Drug Development.[1][10][11][12][13][14]Link
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in Living Systems.[1] Nature Chemical Biology.[1] Link
-
BenchChem. (2025).[3][5][9] Improving Cell Permeability of PROTACs with PEG Linkers.Link
Sources
- 1. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 11. pharmiweb.com [pharmiweb.com]
- 12. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 13. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG | AxisPharm [axispharm.com]
- 14. Monodisperse and Polydisperse PEGylation of Peptides and Proteins: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Characterization of 1-Azido-2-ethoxyethane Purity by GC-MS
Executive Summary
1-Azido-2-ethoxyethane (CAS: 62634-47-3) is a critical linker in bio-orthogonal chemistry, widely utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While Nuclear Magnetic Resonance (
The Bottom Line: Gas Chromatography-Mass Spectrometry (GC-MS) is the superior method for purity profiling (0.1% – 99.9% range), provided that thermal degradation is mitigated . This guide outlines a validated, low-temperature GC-MS protocol that outperforms HPLC-UV and NMR for impurity identification.
Technical Comparison: Why GC-MS?
The following table objectively compares GC-MS against common alternatives for this specific PEG-azide linker.
| Feature | GC-MS (Recommended) | HPLC-UV | |
| Primary Utility | Trace impurity profiling & Identity | Bulk assay (>95%) & Structure | Non-volatile analysis |
| Sensitivity | High (pg range) | Low (~1% detection limit) | Poor (Azides lack chromophores) |
| Specificity | High (Mass spectral fingerprint) | Medium (Overlapping methylene signals) | Low (Retention time only) |
| Risk Factor | Thermal Decomposition ( | None (Non-destructive) | Solubility/Mobile phase issues |
| Throughput | High (20 min run) | Medium (Acquisition + Processing) | High |
The Thermal Stability Challenge
Organic azides are energetic functional groups.[1] Alkyl azides, such as this compound, can undergo thermal decomposition (releasing
-
Standard GC: High inlet temps (250°C) cause in situ degradation, leading to false "impurity" peaks (imines).
-
Optimized GC: Using a Cool On-Column or Low-Temperature Split technique preserves the molecular ion (
).
Analytical Decision Framework
The following logic flow illustrates when to deploy GC-MS versus NMR for this molecule.
Figure 1: Analytical workflow for selecting the appropriate methodology based on sensitivity requirements.
Experimental Protocol: Low-Temperature GC-MS
This protocol is designed to minimize thermal stress on the azide moiety while ensuring separation of the starting material (2-ethoxyethyl bromide or tosylate) from the product.
Instrumentation & Conditions[2][3]
-
System: Agilent 7890/5977 (or equivalent single quadrupole MS).
-
Column: Rtx-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm). Reasoning: Low polarity phase reduces column bleed and interacts minimally with polar azides.
Method Parameters[4][5]
| Parameter | Setting | Scientific Rationale |
| Inlet Mode | Split (20:1) | Prevents column overload; ensures sharp peaks. |
| Inlet Temp | 140°C | CRITICAL: Keeps temp below the onset of rapid azide decomposition. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for reproducible retention times. |
| Oven Program | 50°C (hold 2 min) | Slow ramp separates low MW ether impurities from the azide. |
| Transfer Line | 200°C | Prevents condensation before MS source. |
| Ion Source | EI (70 eV), 230°C | Standard ionization. Source temp is less critical than inlet temp due to vacuum. |
| Scan Range | 35 – 300 amu | Covers solvent cut-off and expected impurities (Tosylate MW ~240). |
Sample Preparation
-
Diluent: Dichloromethane (DCM) or Ethyl Acetate.
-
Concentration: 1 mg/mL.
-
Filtration: 0.22 µm PTFE filter (remove salts from synthesis).
-
Internal Standard (Optional): Dodecane (50 µg/mL) for volumetric correction.
Results & Discussion: Data Interpretation
Chromatographic Profile
In a successful synthesis, this compound typically elutes between 6.0 and 8.0 minutes (depending on exact flow).
Common Impurities Table:
| Compound | Approx.[2][1][3][4][5][6][7][8][9][10] RRT (vs Azide) | Origin |
| Vinyl Ethyl Ether | 0.4 – 0.6 | Elimination byproduct (Base catalyzed). |
| 2-Ethoxyethanol | 0.7 – 0.8 | Unreacted starting material / Hydrolysis. |
| 1-Bromo-2-ethoxyethane | 1.1 – 1.2 | Unreacted starting halide. |
| 2-Ethoxyethyl Tosylate | > 1.5 | Unreacted leaving group (if Tosyl route used). |
Mass Spectral Fragmentation (EI)
The mass spectrum of this compound (MW 129.16) is distinctive but requires careful analysis due to the fragile azide group.
-
Molecular Ion (
): 129. Note: This peak is often weak or non-existent in EI due to rapid loss of . -
Base Peak (
): 101. Represents the loss of to form the nitrene/imine radical cation . -
Alpha Cleavage:
59 . Characteristic of the ether backbone. -
Diagnostic Check: If you see a large peak at
101 but NO peak at 129, lower the inlet temperature further (to 110°C) to confirm if the 101 is thermal degradation or the true fragmentation pattern.
Impurity Calculation
Purity is calculated via Area Normalization (assuming similar response factors for isomers) or Internal Standard Calibration .
Self-Validation Step: If the Purity by GC-MS is 99% but the NMR shows significant methylene peak broadening, suspect the presence of paramagnetic copper residues (if post-click) or oligomerization not seen in GC.
Safety & Handling
-
Explosion Hazard: While short-chain PEG azides are relatively stable, never distill azides to dryness. The C/N ratio of this molecule is
, which places it in the "Warning" category. -
Ventilation: All GC splits must be vented to a fume hood.
-
Waste: Segregate azide waste from acids to prevent formation of hydrazoic acid (
), which is highly toxic and explosive.
References
-
Organic Azide Stability: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005.
-
GC-MS of Azides: Kage, S., et al. "Determination of Azide in Blood and Urine by Gas Chromatography-Mass Spectrometry." Journal of Analytical Toxicology, 2000.
-
Quantitative NMR vs Chromatographic Methods: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.
-
Azide Fragmentation Patterns: "Mass spectrometry of aryl azides." ResearchGate.[5]
-
General GC-MS Interpretation: "Fragmentation Patterns in the Mass Spectra of Organic Compounds." ChemGuide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane | C8H17N3O3 | CID 15848698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxicological analysis of azide and cyanide for azide intoxications using gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane = 95 215181-72-9 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
Decoding the ¹³C NMR Landscape of 1-Azido-2-ethoxyethane: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone technique for elucidating molecular structure. This guide provides an in-depth analysis of the expected ¹³C NMR chemical shifts for 1-Azido-2-ethoxyethane, a bifunctional molecule of interest in various chemical applications. In the absence of direct experimental data for this specific compound, this guide leverages a comparative approach, drawing upon experimental data from structurally analogous compounds and fundamental principles of NMR spectroscopy to provide a robust and well-supported prediction.
The Logic of Prediction: Deconstructing the Molecule
The structure of this compound (N₃-CH₂-CH₂-O-CH₂-CH₃) presents four unique carbon environments. Our analysis will focus on predicting the chemical shifts of these carbons by examining the influence of the azido (-N₃) and ethoxy (-O-CH₂-CH₃) functionalities. The primary determinants of ¹³C chemical shifts are the electronegativity of neighboring atoms and the overall electronic environment. Electronegative atoms or groups deshield the carbon nucleus, causing its resonance to appear at a higher chemical shift (downfield).
To construct a reliable prediction, we will compare the target molecule to key reference compounds:
-
2-Ethoxyethanol (HO-CH₂-CH₂-O-CH₂-CH₃): This is the most direct analogue, where a hydroxyl group replaces the azido group. The known ¹³C NMR data for this compound provides a strong baseline.
-
Ethyl Azide (CH₃-CH₂-N₃): This simple alkyl azide allows for the specific examination of the electronic effect of the azido group on an adjacent methylene carbon.
-
Ethyl Methyl Ether (CH₃-O-CH₂-CH₃): This helps in dissecting the chemical shifts of the ethoxy group.
Comparative Analysis of ¹³C NMR Chemical Shifts
The following table summarizes the experimental ¹³C NMR chemical shift data for our reference compounds and provides a predicted spectrum for this compound. The causality behind these predictions is explained in the subsequent section.
| Compound | C1 (X-CH₂) | C2 (-CH₂-O) | C3 (-O-CH₂) | C4 (-CH₃) | Solvent |
| This compound (Predicted) | ~51 ppm | ~70 ppm | ~67 ppm | ~15 ppm | CDCl₃ |
| 2-Ethoxyethanol[1] | 61.7 ppm | 72.6 ppm | 66.8 ppm | 15.2 ppm | CDCl₃ |
| α-azide-ω-hydroxyl PEG[2] | 50.64 ppm | - | - | - | CDCl₃ |
| Ethylamine[3] | 36.8 ppm | - | - | 19.1 ppm | CDCl₃ |
| Iodoethane[4] | -1.1 ppm | - | - | 20.6 ppm | CDCl₃ |
Rationale for Predicted Chemical Shifts
-
C1 (N₃-CH₂): The carbon directly attached to the azido group is expected to be significantly influenced by the electronegativity of the nitrogen atoms. In a study of an α-azide-ω-hydroxyl polyethylene glycol (PEG), the carbon adjacent to the azide group exhibited a chemical shift of approximately 50.64 ppm[2]. This is a key piece of data supporting our prediction. Comparing this to 2-ethoxyethanol, where the C1 attached to the hydroxyl group is at 61.7 ppm, we predict a slightly upfield shift for the C1 in this compound to around 51 ppm . The azido group, while electronegative, appears to have a less deshielding effect on the α-carbon compared to a hydroxyl group in this context.
-
C2 (-CH₂-O-): This carbon is β to the azido group and α to the ether oxygen. In 2-ethoxyethanol, this carbon (C2) resonates at 72.6 ppm. The azido group is known to have a deshielding effect on β-carbons[5]. Therefore, we anticipate a slight downfield shift for C2 in this compound compared to the analogous carbon in 2-ethoxyethanol. However, this effect is generally less pronounced than the α-effect. We predict a chemical shift of approximately 70 ppm for C2.
-
C3 (-O-CH₂-): This carbon is part of the ethoxy group and is α to the ether oxygen. Its chemical environment is very similar to the corresponding carbon in 2-ethoxyethanol, which resonates at 66.8 ppm. The influence of the azido group at the other end of the C2-O bond is expected to be minimal. Therefore, we predict a chemical shift very close to that in 2-ethoxyethanol, around 67 ppm .
-
C4 (-CH₃): This terminal methyl carbon of the ethoxy group is the most shielded. In 2-ethoxyethanol, its chemical shift is 15.2 ppm. This carbon is sufficiently distant from the azido group that its electronic environment should be nearly identical. Thus, we predict a chemical shift of approximately ~15 ppm .
Visualizing the Predicted Spectrum
The following diagram illustrates the structure of this compound and the predicted ¹³C NMR chemical shift ranges for each carbon atom.
Caption: Predicted ¹³C NMR chemical shifts for this compound.
Experimental Protocol for ¹³C NMR Acquisition
To validate these predictions, the following experimental protocol is recommended for acquiring a high-quality ¹³C NMR spectrum of this compound.
1. Sample Preparation:
- Weigh approximately 20-50 mg of purified this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for small organic molecules and its residual peak at ~77.16 ppm provides a convenient internal reference.
- Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a spectrometer with a field strength of at least 400 MHz for protons (which corresponds to 100 MHz for ¹³C) to ensure adequate signal dispersion.
- Tune and match the ¹³C probe to the sample.
- Lock the spectrometer on the deuterium signal of the CDCl₃.
- Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
3. Acquisition Parameters:
- Experiment: Standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).
- Spectral Width: Set a spectral width of approximately 240 ppm (from -10 to 230 ppm) to ensure all carbon signals are captured.
- Acquisition Time: Typically around 1-2 seconds.
- Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate integrations if desired (though not the primary focus here).
- Number of Scans (ns): Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 128, 256, or more) will be required to achieve an adequate signal-to-noise ratio.
- Temperature: Maintain a constant temperature, typically 298 K (25 °C).
4. Data Processing:
- Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
- Perform a Fourier transform of the Free Induction Decay (FID).
- Phase the resulting spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale by setting the CDCl₃ triplet center to 77.16 ppm.
- Integrate the peaks if relative intensities are of interest, though it is important to note that in standard ¹³C NMR, peak intensities are not always directly proportional to the number of carbons.
Workflow for ¹³C NMR Analysis
Sources
- 1. treenablythe.weebly.com [treenablythe.weebly.com]
- 2. researchgate.net [researchgate.net]
- 3. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 13C nuclear magnetic resonance studies of azide-containing C18 fatty ester derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
1-Azido-2-ethoxyethane: Proper Disposal & Deactivation Procedures
Part 1: Executive Safety Assessment (The "Why")
As a Senior Application Scientist, I often see researchers treat low-molecular-weight organic azides like standard organic waste. This is a critical error.
1-Azido-2-ethoxyethane (CAS: 62634-47-3) is not just a "toxic chemical"; it is a high-energy density material. Before handling disposal, you must understand its thermodynamic instability using the (C+O)/N Ratio Rule .
The Stability Calculation
For organic azides, safety is predicted by the ratio of carbon and oxygen atoms to nitrogen atoms.[1] The safety threshold is ≥ 3.0 .[2]
[1][3]For this compound (
-
Carbons (
): 4 -
Oxygens (
): 1 -
Nitrogens (
): 3
⚠️ CRITICAL HAZARD WARNING
A ratio of 1.66 is significantly below the safety threshold of 3.0.
-
Implication: This compound possesses high potential for explosive decomposition upon shock, friction, or heating.[1][4]
-
Operational Directive: DO NOT concentrate this material to dryness. DO NOT distill. DO NOT dispose of the pure substance in standard waste drums without prior deactivation.
Part 2: Pre-Disposal Handling & Storage
Before initiating disposal or deactivation, ensure the material is stabilized.[4]
| Parameter | Requirement | Scientific Rationale |
| Concentration Limit | < 0.5 M | Dilution mitigates the propagation of decomposition energy.[5] |
| Solvent Choice | Ethers (THF, MTBE), Toluene | NEVER use DCM or Chloroform. Halogenated solvents react with azides to form di/tri-azidomethane (extremely explosive). |
| Container | Polyethylene (HDPE) or Teflon | Avoid ground glass joints (friction hazard). Avoid metal containers (formation of shock-sensitive metal azides).[3][4] |
| Light Exposure | Amber vessels / Foil-wrapped | Azides are photolabile; UV light can trigger radical decomposition. |
Part 3: Chemical Deactivation Protocol (The "Kill" Step)
The safest disposal method for high-energy azides is chemical reduction to the corresponding amine before the waste leaves the fume hood. We utilize the Staudinger Reduction , a self-validating protocol that chemically converts the explosive azide group (
Reagents Required[1][6][7]
-
Reducing Agent: Triphenylphosphine (
) (1.5 equivalents relative to azide).[6] -
Solvent: Tetrahydrofuran (THF) or wet Toluene.
-
Glassware: Round-bottom flask with a stir bar (no ground glass stoppers).
Step-by-Step Deactivation Workflow
-
Preparation: Calculate the moles of this compound. Weigh out 1.5 equivalents of Triphenylphosphine (
).[6] -
Dissolution: Dissolve the azide waste in THF. Ensure the concentration is dilute (< 0.5 M).[4][5]
-
Addition: Slowly add the solid
to the stirring azide solution at room temperature.-
Observation: You should observe mild bubbling (
gas evolution). This is the self-validating sign that the reaction is proceeding.
-
-
Incubation: Stir the mixture overnight (12–16 hours) at room temperature.
-
Hydrolysis: Add water (approx. 10% of solvent volume) to the reaction mixture and stir for 2 hours.
-
Result: This hydrolyzes the intermediate to the stable amine (2-ethoxyethylamine) and triphenylphosphine oxide.
-
-
Verification: Spot a TLC plate. The azide spot (non-polar) should disappear, replaced by the baseline amine spot and the polar phosphine oxide.
Visualizing the Workflow
Caption: Logical workflow for the chemical deactivation of this compound using Staudinger conditions.
Part 4: Waste Stream Management
Once the "Kill Step" is complete, the material is no longer an explosion hazard but remains chemical waste.
Waste Labeling
Do not label the final waste as "Azide." Label it as:
-
Content: Organic Waste (THF, Triphenylphosphine oxide, 2-ethoxyethylamine).
-
Hazards: Flammable (due to THF), Irritant.[9]
Incompatible Streams (DO NOT MIX)
Even after deactivation, ensure this waste stream never contacts:
-
Acids: Although the azide is gone, residual traces mixed with acid can generate Hydrazoic Acid (
) if the reaction was incomplete. -
Heavy Metals: Copper, Lead, Mercury.
Part 5: Emergency Procedures
Accidental Spills (< 10 mL)
-
Evacuate: Clear the immediate area.
-
PPE: Wear double nitrile gloves, safety goggles, and a lab coat.
-
Absorb: Use a non-reactive absorbent (vermiculite or sand). Do NOT use paper towels (organic material + organic azide = fire risk).
-
Deactivate: Gently pour a 10% solution of
in toluene over the absorbed spill if safe to do so.
Accidental Exposure
-
Skin: Wash immediately with soap and water for 15 minutes.[8] Azides penetrate skin rapidly and cause systemic toxicity (hypotension).
-
Inhalation: Move to fresh air immediately. Seek medical attention; effects can be delayed.[2]
References
-
University of Pittsburgh. (2013). Guidelines for the Safe Handling of Azides. Retrieved from [Link]
-
Bäse, S., et al. (2005).[11] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[11] Angewandte Chemie International Edition.[11]
-
Stanford University EHS. (n.d.). Information on Azide Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Staudinger Reaction Mechanism and Protocols. Retrieved from [Link]
Sources
- 1. uvic.ca [uvic.ca]
- 2. carlroth.com [carlroth.com]
- 3. benchchem.com [benchchem.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 8. aksci.com [aksci.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. Staudinger Reaction [organic-chemistry.org]
- 11. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Personal protective equipment for handling 1-Azido-2-ethoxyethane
Executive Safety Directive
WARNING: HIGH-ENERGY COMPOUND
1-Azido-2-ethoxyethane (
Core Hazard: Explosion triggered by thermal shock, friction, or concentration.
Secondary Hazard: Acute toxicity (Cytochrome c oxidase inhibition) and formation of volatile, explosive Hydrazoic acid (
Immediate Action Required:
-
Do not isolate this compound in neat (pure) form if >1g.
-
Do not use halogenated solvents (DCM, Chloroform) during extraction or reaction.[4]
Risk Assessment & Scientific Justification
To understand the strict PPE requirements, we must quantify the hazard using the Carbon-to-Nitrogen (C/N) Ratio Rule . This is the field-standard metric for estimating the explosive instability of organic azides.
The Equation:
Analysis of this compound (
-
Carbons (
): 4 -
Oxygens (
): 1 -
Nitrogens (
): 3
Conclusion:
The ratio
-
Implication: This molecule is thermodynamically unstable . It retains enough energy to detonate spontaneously if concentrated or subjected to mechanical stress. Standard lab safety is insufficient; High-Energy Protocols are mandatory.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to protect against the specific failure modes of azides: Detonation (Shrapnel/Blast) and Systemic Toxicity .
| Protection Zone | Mandatory Equipment | Technical Specification & Rationale |
| Ocular / Face | Splash Goggles + Face Shield | Rationale: Standard safety glasses are insufficient. In the event of a flask detonation, glass shrapnel behaves like a fragmentation grenade. A polycarbonate face shield (8-inch min) provides the necessary kinetic energy absorption. |
| Hand (Primary) | Laminate Film (Silver Shield) | Rationale: Small organic azides have high permeation rates through standard nitrile. Laminate film offers >4hr breakthrough time. |
| Hand (Secondary) | Nitrile (5 mil) | Rationale: Worn over the laminate gloves to provide dexterity and grip (laminate gloves are slippery). |
| Body | Flame-Resistant (FR) Lab Coat | Rationale: Azide explosions often generate a flash fire. Synthetic blends (polyester) can melt into skin. Use Nomex or treated cotton (blue/fire-retardant). |
| Respiratory | Fume Hood (Sash <18") | Rationale: this compound is volatile.[1] Inhalation causes headaches and hypotension (vasodilation). Do not rely on N95 masks; engineering controls are primary. |
Operational Workflow & Logic
The following diagram illustrates the critical decision pathways for handling this compound. Note the strict prohibition of Halogenated Solvents to prevent the formation of Di/Tri-azidomethane (extremely explosive).[4][7]
Figure 1: Decision logic and critical prohibitions for handling low C/N ratio organic azides.
Detailed Experimental Protocol
Phase 1: Preparation (The "Self-Validating" Setup)
Before opening the reagent bottle, validate your environment:
-
Static Discharge Check: Ensure the fume hood deck is grounded. Azides are sensitive to electrostatic discharge (ESD). Wear a cotton lab coat (anti-static).
-
Tool Audit: Remove all metal spatulas and needles from the immediate work area. Replace with Teflon-coated or plastic alternatives.
-
Shielding: Position a portable blast shield inside the hood between you and the reaction vessel.
Phase 2: Handling & Synthesis
-
Solvent Selection: Use Ethanol, Toluene, or DMF. NEVER use Dichloromethane (DCM) or Chloroform. These react with azides to form polyazidomethanes, which can detonate even in solution [1].
-
Concentration Limits: Maintain concentration below 0.5 M.
-
Temperature Control: Perform all additions at
. Do not heat above . -
Pressure: Do not subject the material to rotary evaporation. If solvent removal is necessary, use a stream of nitrogen gas (blow-down) only until the volume is reduced, never to dryness.
Phase 3: Deactivation & Disposal
Never pour azide solutions directly into the organic waste stream. You must chemically deactivate the azide functionality first.
Protocol: Phosphine Reduction (Staudinger Method)
-
Dilute the reaction mixture with a compatible solvent (e.g., Ethanol).
-
Slowly add a 1.5 molar excess of Triphenylphosphine (
) . -
Stir at room temperature for 2-4 hours. Nitrogen gas (
) will evolve (bubbling indicates active quenching). -
Add a small amount of water to hydrolyze the intermediate iminophosphorane to the amine.
-
Validation: Test a small aliquot by TLC. The distinct azide spot should disappear.
-
Once validated, the mixture (now containing the amine and triphenylphosphine oxide) can be disposed of in standard organic waste.
Alternative: Nitrous Acid Destruction Only for aqueous waste streams.
-
Cool the waste solution to
. -
Slowly add Sodium Nitrite (
) solution. -
Slowly acidify with dilute Sulfuric Acid (
). Caution: This releases Nitric Oxide ( ) gas; perform strictly in a fume hood.
Emergency Response
-
Spill (Liquid): Do not wipe with dry paper towels (friction hazard). Cover with sand or vermiculite. Wet the spill with ethanol. Scoop (using plastic) into a waste container containing water.
-
Exposure (Skin): Wash immediately with soap and water.[8][9][10] Do not use solvent (enhances absorption).
-
Exposure (Inhalation): Move to fresh air immediately. Azides are potent vasodilators; seek medical attention if dizziness or rapid heart rate occurs.
References
-
University of California, Santa Cruz (UCSC). (2025). Azides: Organic and Inorganic Safety Guidelines.[6][11] Retrieved from [Link]
-
Stanford University Environmental Health & Safety. (2023). Information on Azide Compounds: C/N Ratio and Safety.[1][6][11] Retrieved from [Link]
- Smith, P. A. S. (1966). Open-Chain Nitrogen Compounds (Vol. 2). W. A. Benjamin.
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. (Context on azide reactivity and handling in synthesis).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. research.wayne.edu [research.wayne.edu]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. uvic.ca [uvic.ca]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. sds.struers.com [sds.struers.com]
- 11. safety.pitt.edu [safety.pitt.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
